molecular formula C5H2Cl2FN B1320320 2,4-Dichloro-3-fluoropyridine CAS No. 628691-85-0

2,4-Dichloro-3-fluoropyridine

Cat. No.: B1320320
CAS No.: 628691-85-0
M. Wt: 165.98 g/mol
InChI Key: YYLNWRWYEJBBQX-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoropyridine is a useful research compound. Its molecular formula is C5H2Cl2FN and its molecular weight is 165.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLNWRWYEJBBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601950
Record name 2,4-Dichloro-3-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628691-85-0
Record name 2,4-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-3-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Within this context, 2,4-Dichloro-3-fluoropyridine, a synthetically versatile building block, has emerged as a valuable intermediate for the construction of complex molecular architectures, particularly in the realm of drug discovery. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

CAS Number: 628691-85-0[2] Molecular Formula: C₅H₂Cl₂FN[2] IUPAC Name: this compound[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and analytical characteristics is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Weight165.98 g/mol [2]
Exact Mass164.9548326 Da[2]
XLogP32.5[2]
Topological Polar Surface Area12.9 Ų[2]
Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C5 would likely appear further downfield than the proton at C6 due to the influence of the adjacent chlorine atom.

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens (C2, C3, and C4) will exhibit characteristic chemical shifts and C-F coupling.

¹⁹F NMR Spectroscopy (Predicted): A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be indicative of a fluorine atom attached to an electron-deficient aromatic ring.[3]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and strong absorptions corresponding to the C-Cl and C-F bonds. Key expected wavenumbers include:

  • C-H stretching: ~3100-3000 cm⁻¹

  • C=C/C=N stretching: ~1600-1400 cm⁻¹

  • C-F stretching: ~1250-1150 cm⁻¹[4]

  • C-Cl stretching: ~850-750 cm⁻¹

Mass Spectrometry (MS) (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, accompanied by a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).[5] Common fragmentation pathways would likely involve the loss of a chlorine atom or the entire pyridine ring fragmentation.[6]

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound involves a directed ortho-lithiation of a readily available starting material, 2-chloro-3-fluoropyridine, followed by electrophilic chlorination.

Experimental Protocol: Synthesis via Directed ortho-Lithiation

This protocol is based on established procedures for the ortho-lithiation of halopyridines.

Materials:

  • 2-Chloro-3-fluoropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2M in THF/heptane/ethylbenzene)

  • Hexachloroethane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Diethyl ether (Et₂O)

  • Isohexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a mixture of lithium diisopropylamide (LDA) solution and anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 2-chloro-3-fluoropyridine in anhydrous THF is added dropwise to the cooled LDA solution, ensuring the internal temperature remains below -70 °C.

  • Lithiation: The reaction mixture is stirred at -78 °C for 2 hours to allow for the complete formation of the lithiated intermediate.

  • Chlorination: A solution of hexachloroethane in anhydrous THF is then added dropwise to the reaction mixture, again maintaining a temperature below -70 °C.

  • Reaction Completion and Quenching: The mixture is stirred for an additional 2 hours at -78 °C. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup and Extraction: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a mixture of diethyl ether and isohexane as the eluent to yield this compound.

Causality in Experimental Choices:
  • Low Temperature (-78 °C): This is crucial to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and will be quenched by water.

  • Inert Atmosphere (Nitrogen): This prevents the reaction of the organolithium intermediate with oxygen.

  • LDA as the Base: Lithium diisopropylamide is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic attack on the pyridine ring.

  • Hexachloroethane as the Chlorine Source: This serves as an effective electrophilic chlorinating agent for the lithiated pyridine.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine Cooling (-78 C) Cooling (-78 C) 2-Chloro-3-fluoropyridine->Cooling (-78 C) LDA LDA LDA->Cooling (-78 C) Hexachloroethane Hexachloroethane Chlorination Chlorination Hexachloroethane->Chlorination Lithiation Lithiation Cooling (-78 C)->Lithiation Add 2-Chloro-3-fluoropyridine Lithiation->Chlorination Stir for 2h Quenching Quenching Chlorination->Quenching Add Hexachloroethane, Stir for 2h Workup & Extraction Workup & Extraction Quenching->Workup & Extraction Add NH4Cl Purification Purification Workup & Extraction->Purification Extract with EtOAc

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable building block for the synthesis of more complex heterocyclic systems, most notably imidazo[1,2-a]pyridines. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that exhibit a wide range of biological activities, including as kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8]

The dichlorinated nature of this compound allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for introducing molecular diversity.

Illustrative Synthetic Pathway to an Imidazo[1,2-a]pyridine Scaffold

The following diagram illustrates how this compound can be used to construct a core scaffold for potential kinase inhibitors.

DrugScaffoldSynthesis This compound This compound Intermediate_A Substituted Pyridine This compound->Intermediate_A SNAr at C2 Amino-alcohol R1-NH-CH2-CH2-OH Amino-alcohol->Intermediate_A Cyclization Cyclization Intermediate_A->Cyclization Imidazo_Pyridine 7-Chloro-8-fluoro-imidazo[1,2-a]pyridine Scaffold Cyclization->Imidazo_Pyridine Further_Functionalization Further Functionalization (e.g., Suzuki Coupling) Imidazo_Pyridine->Further_Functionalization Kinase_Inhibitor Potential Kinase Inhibitor Further_Functionalization->Kinase_Inhibitor

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key synthetic intermediate whose value lies in its pre-functionalized and strategically halogenated structure. It provides a reliable and versatile entry point for the synthesis of complex, biologically active molecules, particularly those based on the imidazo[1,2-a]pyridine scaffold. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the quest for novel therapeutics.

References

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]

  • ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available at: [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

  • Sharma, V. K., Kumar, P., & Sharma, S. D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Fluoro Substitution on the Fragmentation of the K-shell excited/ionized Pyridine Studied by Electron Impact. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Fluorine notes. (n.d.). Main directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. Retrieved from [Link]

  • ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,4-Dichloro-3-fluoropyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichloro-3-fluoropyridine has emerged as a pivotal structural motif and versatile building block in medicinal chemistry and agrochemical synthesis. Its unique arrangement of halogen substituents on the pyridine core imparts a nuanced reactivity profile that is highly sought after for the construction of complex molecular architectures. The presence of two distinct chlorine atoms allows for regioselective functionalization via nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, while the fluorine atom serves to modulate the electronic properties of the ring and enhance the metabolic stability and binding affinity of derivative compounds. This guide provides a comprehensive technical overview of this compound, beginning with its core molecular properties, delving into its synthetic preparation and mechanistic underpinnings, outlining its analytical characterization, and exploring its significant applications in the development of novel therapeutics. Safety and handling protocols are also detailed to ensure its effective and responsible use in a research environment.

The Strategic Importance of Halogenated Pyridines

The incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of modern drug design.[1] Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's physicochemical properties—including lipophilicity, pKa, and conformational preference—often leading to improved pharmacokinetic profiles, enhanced target binding, and increased metabolic stability.[1][2][3] Pyridine rings, being prevalent in a vast number of bioactive compounds, are prime candidates for such strategic halogenation. The subject of this guide, this compound, exemplifies a "scaffold-of-choice" for researchers aiming to leverage these benefits in a controlled and predictable manner.

Core Molecular Profile of this compound

A thorough understanding of a reagent's fundamental properties is a prerequisite for its successful application in synthesis. This compound is a distinct chemical entity characterized by the data summarized below.

PropertyValueSource
Molecular Formula C₅H₂Cl₂FN[4][5][6]
Molecular Weight 165.98 g/mol [4][5][6][7]
IUPAC Name This compound[4]
CAS Number 628691-85-0[4][5]
Canonical SMILES C1=CN=C(C(=C1Cl)F)Cl[4]
Appearance White crystalline powder (typical)[7]
InChIKey YYLNWRWYEJBBQX-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. A common and effective laboratory-scale synthesis proceeds from 2-chloro-3-fluoropyridine.[8]

Synthetic Workflow: Ortho-Lithiation and Electrophilic Chlorination

The workflow hinges on a directed ortho-metalation, where the existing chlorine and fluorine substituents guide the deprotonation to the C4 position.

G cluster_0 Step 1: Directed Ortho-Lithiation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Workup & Purification A 2-Chloro-3-fluoropyridine in THF C Lithiated Intermediate A->C Deprotonation at C4 B Lithium Diisopropylamide (LDA) -78 °C B->C Strong, non-nucleophilic base E This compound C->E Chlorination D Hexachloroethane (C2Cl6) in THF D->E Cl+ source F Aqueous Quench (NH4Cl) E->F G Extraction (EtOAc) F->G H Silica Gel Chromatography G->H I Pure Product H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high regioselectivity. Lithium diisopropylamide (LDA) is employed as a strong, sterically hindered, non-nucleophilic base, which is critical for preventing unwanted nucleophilic attack on the pyridine ring and ensuring selective deprotonation at the most acidic position (C4), activated by the adjacent fluorine and chlorine atoms. The reaction is conducted at -78 °C to maintain the stability of the highly reactive lithiated intermediate and prevent side reactions. Hexachloroethane serves as a robust and easily handled electrophilic chlorine source.

  • Reaction Setup : A solution of lithium diisopropylamide (LDA) (2M in a suitable solvent, 1.25 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath.

  • Substrate Addition : A solution of 2-chloro-3-fluoropyridine (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution, ensuring the internal temperature remains below -70 °C.[8]

  • Anion Formation : The resulting mixture is stirred at -78 °C for 2 hours to ensure complete formation of the lithiated intermediate.[8]

  • Electrophilic Quench : A solution of hexachloroethane (1.1 eq.) in anhydrous THF is added dropwise to the reaction mixture.[8]

  • Reaction Completion : Stirring is continued at -78 °C for an additional 2 hours.

  • Workup : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] The mixture is allowed to warm to room temperature.

  • Extraction : The aqueous layer is extracted three times with ethyl acetate (EtOAc). The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[8]

  • Purification : The crude product is purified by silica gel column chromatography to afford this compound as a pure solid.[8]

Spectroscopic and Analytical Characterization

Validation of the molecular structure and assessment of purity are critical. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniqueExpected Observations
¹H NMR Two distinct signals in the aromatic region (approx. 7.0-8.5 ppm), each exhibiting coupling to the fluorine atom (H-F coupling) and to each other (H-H coupling).
¹³C NMR Five signals corresponding to the five carbon atoms of the pyridine ring. The signals for C2, C3, and C4 will show characteristic large C-F coupling constants.
¹⁹F NMR A single resonance, likely a doublet of doublets, due to coupling with the two aromatic protons.
Mass Spec. (EI) A molecular ion (M⁺) peak exhibiting a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).

Applications in Drug Discovery

This compound is not an end product but a high-value intermediate. Its utility stems from the differential reactivity of its two chlorine atoms, allowing for sequential and site-selective modifications.

Role as a Versatile Synthetic Intermediate

The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. Both positions, however, are readily functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[3] This allows for the precise introduction of a wide array of carbon- and heteroatom-based substituents.

G A This compound D 2-Chloro-3-fluoro-4-R-pyridine (Functionalized Intermediate) A->D Suzuki Coupling at C4 B R-B(OH)2 (Aryl/Alkyl Boronic Acid) B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) C->D E Further Nucleophilic Substitution or Cross-Coupling at C2 D->E F Complex Drug-like Molecule E->F

Caption: Use of the scaffold in a sequential cross-coupling strategy.

Case Studies: Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. Halogenated pyridines are frequently used as starting materials for these scaffolds. For instance, 2,4-dichloro-5-fluoropyrimidine, a related compound, is a documented starting material for synthesizing kinase inhibitors by sequential substitution of the chlorine atoms with various amine fragments. Similarly, this compound serves as a precursor for novel therapeutic agents by allowing for the construction of complex, multi-substituted pyridine cores that are central to the final active pharmaceutical ingredient (API).[2][3]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is imperative for laboratory safety.

GHS Hazard Classification

The compound is classified with several hazards that necessitate careful handling.

GHS Hazard CodeDescriptionPictogram
H227Combustible liquidpericolo
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H317May cause an allergic skin reactionExclamation Mark
H318Causes serious eye damageCorrosion

(Data sourced from PubChem)[4]

Recommended Handling and Storage Protocols
  • Handling : Always handle in a well-ventilated chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion and Future Outlook

This compound is a prime example of a rationally designed building block that empowers medicinal chemists and process scientists. Its well-defined reactivity and the predictable influence of its halogen substituents make it an invaluable tool for constructing novel molecular entities with tailored biological activities. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such versatile intermediates will remain a critical driver of innovation in drug discovery and development. Future work will likely focus on expanding the portfolio of catalytic methods compatible with this scaffold, enabling even more diverse and efficient synthetic transformations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-3-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Unnamed Source. (n.d.). Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

  • Unnamed Source. (n.d.). The Chemical Properties and Applications of 2,4-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
  • Unnamed Source. (n.d.). Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. Retrieved from [Link]

Sources

2,4-Dichloro-3-fluoropyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Property Search

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Defining Guide's Scope

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An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-3-fluoropyridine is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine and chlorine atoms on the pyridine ring imparts unique electronic and metabolic properties, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative discussion of the various methodologies. The content is designed to equip researchers and process chemists with the necessary knowledge to select and implement the most suitable synthetic route for their specific applications.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine into organic molecules can profoundly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] In medicinal chemistry, the pyridine scaffold is a ubiquitous motif found in numerous approved drugs.[2] Consequently, the synthesis of fluorinated pyridine derivatives is of significant interest. This compound, in particular, serves as a versatile precursor for further functionalization, enabling the construction of complex molecular architectures.

Synthetic Strategies for this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of a particular pathway often depends on the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. The most prominent strategies include:

  • Directed Ortho-Metalation and Chlorination of 2-Chloro-3-fluoropyridine

  • Halogen Exchange Fluorination of Polychlorinated Pyridines

  • Diazotization and Fluorination of Aminopyridines (as a route to key precursors)

This guide will delve into the specifics of each of these approaches.

Pathway I: Directed Ortho-Metalation and Chlorination

This is a direct and efficient method for the synthesis of this compound starting from 2-chloro-3-fluoropyridine. The strategy relies on the directing effect of the fluorine and chlorine substituents to achieve regioselective lithiation at the C-4 position, followed by quenching with an electrophilic chlorine source.

Mechanistic Rationale

The fluorine atom at the 3-position and the chlorine atom at the 2-position of the pyridine ring are both ortho-directing for metalation. The strong electron-withdrawing nature of these halogens increases the acidity of the adjacent protons. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is employed to deprotonate the C-4 position regioselectively. The resulting organolithium intermediate is then trapped with an electrophilic chlorinating agent, such as hexachloroethane, to yield the desired product.

Experimental Protocol

A detailed experimental procedure for this transformation is provided below.[3]

Reaction Scheme:

G start 2-Chloro-3-fluoropyridine reagents 1. LDA, THF, -78 °C 2. Hexachloroethane, THF, -78 °C start->reagents product This compound reagents->product

A direct route to this compound.

Materials:

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
2-Chloro-3-fluoropyridine131.54 g/mol 7.61.0 g
Lithium diisopropylamide (2M)-7.63.8 mL
Tetrahydrofuran (THF), anhydrous--5 mL
Hexachloroethane236.74 g/mol 8.42.0 g
Saturated aqueous NH4Cl--20 mL
Ethyl acetate (EtOAc)--100 mL
Anhydrous MgSO4---

Procedure:

  • To a solution of lithium diisopropylamide (2M in heptane/THF/ethylbenzene, 3.8 mL, 7.6 mmol) in anhydrous THF (3 mL) under a nitrogen atmosphere, cool the mixture to -78 °C.

  • Slowly add a solution of 2-chloro-3-fluoropyridine (1.0 g, 7.6 mmol) in anhydrous THF (2 mL) dropwise over 1 minute.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add a solution of hexachloroethane (2.0 g, 8.4 mmol) in anhydrous THF (3 mL) dropwise.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (100 mL).

  • Dry the organic phase over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 15% Et2O/isohexane) to afford this compound.[3]

Yield: 795 mg (63%).[3]

Pathway II: Halogen Exchange (Halex) Fluorination

Halogen exchange is a classical and widely used industrial method for the synthesis of fluorinated aromatic compounds. This approach involves the substitution of a chlorine atom with a fluorine atom using an alkali metal fluoride. While not a direct synthesis of this compound, it is a crucial method for producing fluorinated pyridine precursors.

Principles of Halex Reactions

The reaction is typically carried out at high temperatures in a polar aprotic solvent. The efficiency of the exchange depends on several factors, including the reactivity of the starting polychloropyridine, the choice of fluoride source (KF is common, CsF is more reactive but expensive), and the presence of catalysts.[4] Phase-transfer catalysts can also be employed to facilitate the reaction.[1]

Application in Pyridine Synthesis

For example, pentachloropyridine can be reacted with potassium fluoride (KF) to produce 3,5-dichloro-2,4,6-trifluoropyridine.[4] The degree of fluorination can be controlled by adjusting the reaction conditions such as temperature, reaction time, and the molar ratio of KF.[4] This highlights the utility of the Halex reaction in accessing a variety of fluorinated pyridine building blocks.

G cluster_0 Halogen Exchange (Halex) Process start Polychloropyridine reagents Alkali Metal Fluoride (e.g., KF) High Temperature Polar Aprotic Solvent start->reagents product Fluorinated Pyridine reagents->product

General schematic for Halex fluorination.

Pathway III: Diazotization and Fluorination of Aminopyridines

The Balz-Schiemann reaction and its modifications are powerful methods for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt derived from an amino group. This is a common strategy for synthesizing fluorinated pyridine precursors.

Synthesis of 2-Chloro-3-fluoropyridine

A relevant example is the synthesis of 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine.[5] This transformation is a key step in providing the starting material for Pathway I.

Reaction Scheme:

G start 2-Chloro-3-aminopyridine reagents tert-Butyl nitrite, CuF2 Organic Solvent, 0-60 °C start->reagents product 2-Chloro-3-fluoropyridine reagents->product

Synthesis of a key precursor via diazotization.

Experimental Protocol

The following one-pot procedure utilizes tert-butyl nitrite as the diazotizing agent and copper fluoride as the fluoride source.[5]

Materials:

Reagent/SolventMolecular WeightQuantity (mol)Volume/Mass
2-Chloro-3-aminopyridine128.56 g/mol 0.112.9 g
tert-Butyl nitrite103.12 g/mol 0.110.3 g
Copper(II) fluoride101.54 g/mol 0.110.2 g
Methanol--50 mL

Procedure:

  • Dissolve tert-butyl nitrite (10.3 g, 0.1 mol) and copper(II) fluoride (10.2 g, 0.1 mol) in methanol (50 mL) under a nitrogen atmosphere.

  • Add 2-chloro-3-aminopyridine (12.9 g, 0.1 mol).

  • Maintain the reaction temperature at 60 °C for 1 hour.[5]

  • The product, 2-chloro-3-fluoropyridine, is obtained with a reported yield of 62% by gas phase analysis.[5]

Conclusion

The synthesis of this compound can be effectively achieved through a directed ortho-metalation and chlorination strategy starting from 2-chloro-3-fluoropyridine. This method offers a direct and high-yielding route to the target molecule. Alternative strategies, such as halogen exchange and diazotization reactions, are crucial for the synthesis of the necessary fluorinated pyridine precursors. The selection of the optimal synthetic pathway will be dictated by factors such as starting material availability, scalability, and the specific requirements of the research or development program. This guide provides the foundational knowledge for chemists to navigate the synthesis of this important fluorinated building block.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved January 11, 2026.
  • Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13451–13459. [Link]

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An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-3-fluoropyridine: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-3-fluoropyridine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a fluorine atom adjacent to two chlorine atoms—provides a versatile scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the halogen substituents activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom can serve as a crucial element for modulating pharmacokinetic properties or as a handle for further transformations. This guide provides a detailed examination of the principal synthetic routes to this valuable intermediate, focusing on the selection of starting materials, reaction mechanisms, and practical, field-proven experimental protocols.

Retrosynthetic Analysis: Core Synthetic Strategies

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. These approaches dictate the choice of starting materials and the overall synthetic sequence.

G cluster_0 Route 1: C-F Bond Formation via Diazotization cluster_1 Route 2: C-F Bond Formation via Halogen Exchange Target This compound Route1_Intermediate 3-Amino-2,4-dichloropyridine Target->Route1_Intermediate Balz-Schiemann Reaction Route2_SM 2,3,4-Trichloropyridine Target->Route2_SM Halogen Exchange (Halex) Route1_SM 2,4-Dichloro-3-nitropyridine Route1_Intermediate->Route1_SM Reduction G cluster_0 Synthetic Pathway SM 2,4-Dihydroxy-3-nitropyridine Intermediate1 2,4-Dichloro-3-nitropyridine SM->Intermediate1  POCl3, 90°C   Intermediate2 3-Amino-2,4-dichloropyridine Intermediate1->Intermediate2  Fe / Acetic Acid   Product This compound Intermediate2->Product  1. NaNO2, HBF4  2. Heat  

Caption: Workflow for the synthesis via the Balz-Schiemann reaction.

Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine

The initial step involves the conversion of the dihydroxy precursor to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Causality: The hydroxyl groups of the pyridinone tautomer are nucleophilic and react with POCl₃. The resulting phosphate esters are excellent leaving groups, which are subsequently displaced by chloride ions generated in situ. The reaction is driven by the formation of stable phosphorus oxides.

Experimental Protocol:

  • Suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (10-15 vol. eq.).

  • Heat the reaction mixture to 90 °C and maintain for 18-20 hours with vigorous stirring.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the excess POCl₃.

  • Carefully pour the concentrated residue onto crushed ice (~20 vol. eq.) with stirring. Caution: This is a highly exothermic and vigorous quenching process.

  • Extract the aqueous slurry with ethyl acetate (3 x 10 vol. eq.).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield 2,4-dichloro-3-nitropyridine as a crystalline solid. [1]

Step 2: Synthesis of 3-Amino-2,4-dichloropyridine

The nitro group is selectively reduced to an amine. A common and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid.

  • Causality: In the acidic medium, iron acts as a reducing agent, transferring electrons to the nitro group. The oxygen atoms of the nitro group are protonated by the acetic acid, forming water as a leaving group, leading to the formation of the amine.

Experimental Protocol:

  • Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq.) in glacial acetic acid (5-10 vol. eq.) under a nitrogen atmosphere.

  • Add iron powder (3.0-3.5 eq.) portion-wise to the solution, monitoring the internal temperature.

  • Heat the mixture to 40-50 °C and stir for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the product with ethyl acetate (3 x 10 vol. eq.).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2,4-dichloropyridine.

Step 3: Synthesis of this compound (Balz-Schiemann Reaction)

This is the key fluorination step. The primary amine is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source. The classical method uses fluoroboric acid (HBF₄).

  • Trustworthiness & Mechanism: This protocol is self-validating. First, the primary amine is diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. The addition of HBF₄ precipitates the more stable diazonium tetrafluoroborate salt. [2]This intermediate is often isolated to improve purity. Gentle heating of this salt causes the loss of dinitrogen gas (N₂), an excellent leaving group, and boron trifluoride (BF₃), generating a transient aryl cation. This highly reactive intermediate is immediately trapped by the fluoride ion from the [BF₄]⁻ counterion to form the desired aryl fluoride. [3][4] Experimental Protocol:

  • To a cooled (0-5 °C) solution of 48% aqueous fluoroboric acid (HBF₄, 3.0-4.0 eq.), add 3-amino-2,4-dichloropyridine (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq.) in a minimal amount of cold water. Add this solution dropwise to the pyridine suspension, keeping the internal temperature strictly between 0-5 °C.

  • Stir the resulting slurry at 0-5 °C for an additional 30-60 minutes after the addition is complete.

  • Isolate the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry. Handle with care and use appropriate safety shields.

  • Gently heat the isolated diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) or, for small scales, neat, until the vigorous evolution of N₂ and BF₃ gas ceases. The temperature required is typically between 80-120 °C.

  • Cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and wash with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation or column chromatography to afford this compound.

Data Summary for Route 1
StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
12,4-Dihydroxy-3-nitropyridinePOCl₃Neat90~94[1]
22,4-Dichloro-3-nitropyridineFe, Acetic AcidAcetic Acid40-50>90(Generic)
33-Amino-2,4-dichloropyridineNaNO₂, HBF₄Water/HBF₄0-5 then 80-12050-70[2][5]

Route 2: Synthesis via Halogen Exchange (Halex)

This route is often preferred for larger-scale industrial synthesis due to its more direct nature, avoiding the use of potentially unstable diazonium intermediates. However, it requires harsher conditions and careful control to achieve selectivity.

Overall Workflow

G cluster_0 Synthetic Pathway SM Highly Chlorinated Pyridine (e.g., Pentachloropyridine) Intermediate 2,3,4-Trichloropyridine SM->Intermediate  Reductive Dechlorination   Product This compound Intermediate->Product  KF, Aprotic Solvent, High Temp.  

Caption: Workflow for the synthesis via Halogen Exchange (Halex).

Step 1: Preparation of 2,3,4-Trichloropyridine (Precursor)

The synthesis of 2,3,4-trichloropyridine is not trivial. One common industrial approach is the high-temperature gas-phase chlorination of less substituted pyridines, followed by separation. [6][7]A more accessible lab-scale method involves the selective reductive dechlorination of a more readily available polychlorinated pyridine, such as pentachloropyridine. [8]

Step 2: Halogen Exchange Fluorination

This step involves the nucleophilic substitution of the chlorine atom at the C3 position.

  • Expertise & Causality: The chlorine atoms on the pyridine ring are activated towards nucleophilic substitution, but the C2 and C4/C6 positions are generally more activated than the C3 and C5 positions. Therefore, achieving selective fluorination at C3 in the presence of chlorine at C2 and C4 is a significant challenge. The reaction typically requires high temperatures and a highly polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane) to enhance the nucleophilicity of the fluoride source (commonly spray-dried KF or CsF). [9]The use of a phase-transfer catalyst (e.g., a quaternary phosphonium salt) can facilitate the reaction at lower temperatures and improve yields by enhancing the solubility and reactivity of the fluoride salt. [9]The reaction must be carefully monitored to prevent over-fluorination (replacement of the C2 or C4 chlorine atoms).

Experimental Protocol:

  • To a flask equipped with a mechanical stirrer and a reflux condenser, add spray-dried potassium fluoride (KF, 1.5-3.0 eq.) and a high-boiling aprotic solvent such as sulfolane or NMP.

  • Add a phase-transfer catalyst, such as tetrabutylphosphonium bromide (0.05-0.1 eq.).

  • Heat the mixture to 120 °C under a nitrogen atmosphere to ensure anhydrous conditions.

  • Add 2,3,4-trichloropyridine (1.0 eq.) to the mixture.

  • Raise the temperature to 180-210 °C and maintain for 10-20 hours. The reaction progress should be monitored by GC-MS to maximize the formation of the monofluorinated product and minimize difluorination.

  • After cooling, dilute the reaction mixture with toluene and filter to remove inorganic salts.

  • Wash the filtrate with water to remove the solvent (NMP/sulfolane).

  • Dry the organic layer, concentrate, and purify the crude product by fractional vacuum distillation to isolate this compound.

Data Summary for Route 2
StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
1PentachloropyridineZn, NaOH(aq)Benzene~80~77 (for 2,3,5-isomer)[8]
22,3,4-TrichloropyridineKF, Phase Transfer CatalystNMP / Sulfolane180-21040-60 (product dependent)[9]

Comparative Analysis of Synthetic Routes

The choice between these two routes depends heavily on the specific requirements of the research or development program.

FeatureRoute 1: Balz-SchiemannRoute 2: Halogen Exchange (Halex)
Scalability Better for lab/kilo-lab scale. Diazonium intermediates pose safety risks on a large scale. [4]Highly suitable for industrial scale-up. Continuous flow processes are possible.
Safety & Handling Involves potentially explosive diazonium salts and corrosive POCl₃ and HBF₄.Requires very high temperatures and potentially high pressures. Solvents can be difficult to remove.
Starting Materials Starts from relatively simple, commercially available pyridine derivatives.Requires a specific trichloropyridine isomer which may not be readily available and may need to be synthesized.
Reaction Conditions Generally milder temperatures, except for the final decomposition step.Requires very harsh conditions (high temperatures).
Selectivity & Purity Generally very high selectivity, leading to a purer final product with easier purification.Selectivity can be difficult to control, often leading to mixtures of mono- and di-fluorinated products, requiring careful purification.
Overall Yield Can be lower due to the multi-step nature and the moderate yield of the key fluorination step.Can be higher in a well-optimized industrial process, despite the moderate yield of the fluorination step, due to fewer steps overall.

Conclusion

The synthesis of this compound can be effectively achieved via two primary pathways. The Balz-Schiemann route , starting from 3-amino-2,4-dichloropyridine, offers high selectivity and is well-suited for laboratory and small-scale synthesis where product purity is paramount. In contrast, the Halogen Exchange (Halex) route from 2,3,4-trichloropyridine presents a more direct, albeit harsher, method that is more amenable to large-scale industrial production. The selection of the optimal route requires a careful evaluation of scale, safety infrastructure, cost of materials, and the desired purity of the final product.

References

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An In-depth Technical Guide to 2,4-Dichloro-3-fluoropyridine: Synthesis, Structural Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-fluoropyridine is a halogenated pyridine derivative that has emerged as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the pyridine ring, imparts a distinct reactivity profile that is highly sought after in the fields of medicinal chemistry and agrochemical research. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive analysis of the synthesis, structural properties, reactivity, and applications of this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₂Cl₂FN
Molecular Weight 165.98 g/mol
CAS Number 628691-85-0
Appearance Not specified (likely a solid or liquid)
IUPAC Name This compound
Synonyms Pyridine, 2,4-dichloro-3-fluoro-

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the ortho-lithiation of 2-chloro-3-fluoropyridine followed by chlorination. This method provides a regioselective approach to introduce the second chlorine atom at the C4 position.

Experimental Protocol: Synthesis of this compound[1]
  • Preparation of the LDA solution: A mixture of lithium diisopropylamide (LDA) (2M in heptane/THF/ethylbenzene, 3.8 mL, 7.6 mmol) and anhydrous tetrahydrofuran (THF) (3 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • Addition of the starting material: A solution of 2-chloro-3-fluoropyridine (1.0 g, 7.6 mmol) in anhydrous THF (2 mL) is added dropwise to the LDA solution over 1 minute, maintaining the temperature at -78 °C.

  • Lithiation: The reaction mixture is stirred at -78 °C for 2 hours to ensure complete formation of the lithiated intermediate.

  • Chlorination: A solution of hexachloroethane (2.0 g, 8.4 mmol) in anhydrous THF (3 mL) is added dropwise to the reaction mixture at -78 °C.

  • Reaction completion and quenching: The mixture is stirred for an additional 2 hours at -78 °C. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Work-up and extraction: The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (100 mL). The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (eluent: 15% diethyl ether in isohexane) to yield this compound.

Reaction Mechanism

The synthesis proceeds via a directed ortho-metalation (DoM) mechanism. The fluorine atom at the 3-position and the nitrogen atom of the pyridine ring direct the deprotonation by LDA to the C4 position. The resulting lithiated species is a potent nucleophile that reacts with hexachloroethane, an electrophilic chlorine source, to yield the final product.

Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Chlorinating Agent cluster_product Product 2_chloro_3_fluoropyridine 2-Chloro-3-fluoropyridine Lithiated_Intermediate Lithiated Intermediate (4-lithio-2-chloro-3-fluoropyridine) 2_chloro_3_fluoropyridine->Lithiated_Intermediate Deprotonation at C4 -78 °C, THF LDA LDA (Lithium diisopropylamide) LDA->Lithiated_Intermediate Product This compound Lithiated_Intermediate->Product Chlorination Hexachloroethane Hexachloroethane (C2Cl6) Hexachloroethane->Product

Synthesis of this compound.

Structural Analysis and Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on computational models, which are valuable tools for structural elucidation.[1][2][3][4][5][6][7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will likely appear as a doublet of doublets, coupled to the proton at C5 and the fluorine atom at C3.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative halogen atoms (C2, C3, and C4) are expected to be significantly deshielded and appear at lower fields. The C-F coupling will be observable, with the C3 signal appearing as a doublet with a large coupling constant. The C2 and C4 signals may also show smaller couplings to the fluorine atom.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C3 position.[7] This signal will likely be a doublet of doublets due to coupling with the protons at C2 (if present, which it is not in this molecule) and C4 (if coupling occurs through space or through the ring system) and potentially the proton at C5. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with the M+2 peak being approximately 65% of the intensity of the M⁺ peak, and the M+4 peak being about 10% of the M⁺ peak.

Chemical Reactivity and Regioselectivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring towards nucleophilic attack.

A key aspect of its chemistry is the regioselectivity of these substitution reactions. The two chlorine atoms at the C2 and C4 positions are both potential leaving groups. The outcome of a nucleophilic substitution reaction depends on several factors, including the nature of the nucleophile, the reaction conditions, and the electronic effects of the substituents on the ring.

Generally, in nucleophilic aromatic substitution reactions on pyridine rings, the C4 position is more activated towards attack than the C2 position. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, as the charge can be delocalized onto the electronegative nitrogen atom. However, the presence of the fluorine atom at the C3 position can influence this selectivity.

Regioselectivity Start This compound Attack_C4 Attack at C4 Start->Attack_C4 More Favorable (Generally) Attack_C2 Attack at C2 Start->Attack_C2 Less Favorable Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack_C4 Nucleophile->Attack_C2 Product_C4 4-Substituted Product Attack_C4->Product_C4 Product_C2 2-Substituted Product Attack_C2->Product_C2

Regioselectivity of nucleophilic substitution.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its ability to undergo selective functionalization makes it an attractive starting material for creating libraries of compounds for high-throughput screening.

Kinase Inhibitors

Substituted pyridines are a common scaffold in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases. The this compound core can be elaborated to generate potent inhibitors of various kinases, such as FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia and other cancers.[9][10][11][12][13][14][15][16][17]

Agrochemicals

Fluorinated pyridines are also important in the development of modern agrochemicals, including herbicides and fungicides.[18][19][20] The incorporation of fluorine atoms can enhance the efficacy, metabolic stability, and bioavailability of these compounds. This compound can serve as a precursor to novel herbicidal and fungicidal agents.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also corrosive and causes serious eye damage. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its distinct reactivity, governed by the interplay of the two chlorine atoms and the fluorine atom on the pyridine ring, allows for controlled and selective modifications. This guide has provided a comprehensive overview of its synthesis, structural features, reactivity, and applications, highlighting its importance for researchers and professionals in the fields of medicinal chemistry and agrochemical development. A thorough understanding of the principles outlined herein will empower scientists to effectively utilize this versatile intermediate in their research endeavors.

References

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An In-depth Technical Guide to the NMR Spectra of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural Significance of 2,4-Dichloro-3-fluoropyridine

This compound is a polysubstituted pyridine ring, a scaffold of immense importance in medicinal chemistry. The specific arrangement of its substituents—two chloro groups and a fluoro group—creates a unique electronic environment that dictates its reactivity and utility as a chemical building block. The fluorine atom, in particular, is a powerful modulator of physicochemical properties such as lipophilicity and metabolic stability in drug candidates.

Given the potential for isomeric impurities during its synthesis, unequivocal structural verification is critical. NMR spectroscopy is the most powerful tool for this task, providing precise information about the molecular framework through chemical shifts, signal multiplicities, and nuclear coupling constants. This guide will deconstruct the expected ¹H and ¹³C NMR spectra, focusing on the diagnostic signatures that arise from the specific arrangement of atoms in this compound.

Predicted ¹H NMR Spectral Analysis

The structure of this compound contains two aromatic protons, H-5 and H-6. Their chemical environment is influenced by the adjacent nitrogen and halogen substituents, leading to a predictable and interpretable spectrum.

Expected Chemical Shifts and Multiplicities

The two protons, H-5 and H-6, are chemically distinct and are expected to couple to each other (ortho coupling) and to the fluorine atom at position 3.

  • H-6: This proton is adjacent to the electronegative nitrogen atom, which strongly deshields it. Therefore, H-6 is expected to be the most downfield signal in the proton spectrum. It will be split by H-5 into a doublet. Furthermore, it will experience a long-range coupling to the fluorine atom four bonds away (⁴JHF). This will split the doublet into a doublet of doublets (dd).

  • H-5: This proton is ortho to a chlorine atom and meta to the nitrogen atom. It is expected to appear upfield relative to H-6. It will be split by H-6 into a doublet (³JHH). It will also be split by the fluorine atom three bonds away (³JHF), which is typically a larger coupling than the four-bond H-F coupling. This will also result in a doublet of doublets (dd) signal.

The analysis of related fluoropyridine compounds suggests typical coupling constant ranges that are invaluable for prediction.[5]

Summary of Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)
H-6~8.2 - 8.4dd³J(H5-H6) ≈ 5-6 Hz, ⁴J(H6-F3) ≈ 1-3 Hz
H-5~7.3 - 7.5dd³J(H5-H6) ≈ 5-6 Hz, ³J(H5-F3) ≈ 6-8 Hz

Note: Predicted values are based on the analysis of similar halogenated pyridines in CDCl₃. Actual experimental values may vary.

Visualization of Key ¹H-¹H and ¹H-¹⁹F Couplings

The following diagram illustrates the primary coupling interactions expected in the ¹H NMR spectrum.

Caption: Predicted J-coupling interactions in this compound.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts and multiplicities (in a coupled spectrum) are heavily influenced by the attached halogens, especially the fluorine atom.[6][7]

Expected Chemical Shifts and C-F Couplings

The presence of a fluorine atom results in through-bond couplings to carbon atoms, which are observable as split signals. The magnitude of the C-F coupling constant (JCF) is diagnostic, decreasing with the number of bonds separating the atoms.[8][9]

  • C-3: This carbon is directly bonded to the fluorine atom and will exhibit a very large one-bond coupling (¹JCF), typically in the range of 200-260 Hz. This will appear as a large doublet. It will be significantly deshielded by the attached fluorine.

  • C-2 & C-4: These carbons are bonded to chlorine atoms and are adjacent to the fluorine. They will show two-bond couplings (²JCF), resulting in doublets with smaller coupling constants (typically 20-40 Hz). Their chemical shifts will be influenced by both the attached chlorine and the adjacent fluorine.

  • C-5 & C-6: These carbons are further from the fluorine and will exhibit smaller three-bond (³JCF) and four-bond (⁴JCF) couplings, respectively. These may appear as small doublets or even complex multiplets. C-6, being adjacent to the nitrogen, is expected to be further downfield than C-5. Quaternary carbons, such as C-2, C-3, and C-4, are expected to show signals of lower intensity compared to the protonated carbons C-5 and C-6.[10]

Summary of Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (from ¹⁹F)Coupling Constant (Hz)
C-3~155 - 160d¹JCF ≈ 230-250
C-2~148 - 152d²JCF ≈ 20-30
C-6~145 - 149d⁴JCF ≈ 2-5
C-4~138 - 142d²JCF ≈ 15-25
C-5~120 - 125d³JCF ≈ 5-10

Note: Predicted values are based on general principles for fluorinated pyridines in CDCl₃.[11] Actual experimental values may vary.

Standard Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is contingent on meticulous sample preparation and proper instrument setup.[12][13][14]

Workflow for NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (¹H: 5-20 mg | ¹³C: 20-50 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if particulates are present) dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock on Solvent Deuterium Signal insert->lock shim 6. Shim Magnetic Field (Maximize homogeneity) lock->shim acquire 7. Acquire Spectrum (Set pulse sequence & parameters) shim->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology
  • Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR, or 30-50 mg for ¹³C NMR, into a clean, dry vial.[12][15]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[16]

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles, as they can degrade spectral resolution.[15] The final sample height should be approximately 4-5 cm.

  • Spectrometer Setup :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking : The instrument's field frequency is stabilized by "locking" onto the deuterium signal of the solvent.

    • Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. This process sharpens the NMR signals and improves resolution.

    • Tuning : The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

  • Data Acquisition :

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. A small number of scans (e.g., 8 or 16) is usually adequate.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). A larger number of scans will be required due to the low natural abundance of ¹³C.

Conclusion

The NMR spectra of this compound are predicted to contain highly informative signals that allow for its unambiguous identification. The ¹H NMR spectrum is characterized by two doublet of doublets in the aromatic region, with splitting patterns dictated by both H-H and H-F coupling. The ¹³C NMR spectrum is distinguished by five signals, all split into doublets due to C-F coupling, with the carbon directly attached to fluorine exhibiting a diagnostically large coupling constant. By combining this predictive analysis with the standardized experimental protocol provided, researchers and chemists can confidently acquire and interpret the necessary data to verify the structure and purity of this important chemical intermediate.

References

  • ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved January 11, 2026, from [Link]

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  • Schaefer, T., & Chum, K. (1969). Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine. Canadian Journal of Chemistry, 47(9), 1507-1511. [Link]

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  • Moser, A. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. Retrieved January 11, 2026, from [Link]

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  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • ChemInfoGraphic. (2025, February 27). Pyridyl and Phenyl H-F Coupling Constants. Retrieved January 11, 2026, from [Link]

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2,4-Dichloro-3-fluoropyridine reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2,4-Dichloro-3-fluoropyridine

For inquiries, contact: Senior Application Scientist, Chemical Synthesis Division

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic arrangement of two distinct chlorine atoms, a fluorine atom, and a pyridine nitrogen atom imparts a nuanced and highly tunable reactivity profile. This guide provides a comprehensive exploration of the molecule's electronic properties and its behavior in key synthetic transformations. We will delve into the governing principles of regioselectivity in its most common reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and touch upon its utility in directed lithiation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to effectively harness the synthetic potential of this versatile intermediate.

Structural and Electronic Overview

The reactivity of this compound is dictated by the interplay of electronic effects from its constituent atoms.

  • Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it is strongly electron-withdrawing via induction, rendering the ring electron-deficient. This deactivation is most pronounced at the α-positions (C2 and C6) and the γ-position (C4), making these sites susceptible to nucleophilic attack.

  • Halogen Substituents: The chlorine and fluorine atoms are also highly electronegative and withdraw electron density through the inductive effect, further activating the ring for nucleophilic aromatic substitution. The fluorine atom at C3 exerts a powerful inductive pull on the adjacent C2 and C4 positions.

  • Leaving Group Ability: In SNAr reactions, the ability of a halide to act as a leaving group is critical. While fluorine is the most electronegative halogen, chloride is generally a better leaving group in nucleophilic aromatic substitutions.[1][2] However, the rate of SNAr is often dictated by the attack step, which is accelerated by the high electronegativity of fluorine.[3]

This combination of features makes the C4 position the most electron-deficient and, consequently, the primary site for nucleophilic attack. The C2 position, while also activated, is generally less reactive than C4 in SNAr reactions.

Reactivity Map

Below is a diagram illustrating the primary reactive sites on the this compound core.

G cluster_0 cluster_1 mol mol C4 C4 Position: - Primary site for SNAr - Highly susceptible to Pd-catalyzed cross-coupling C2 C2 Position: - Secondary site for SNAr - Reactive in cross-coupling (ligand dependent) C5 C5 Position: - Site for deprotonation (lithiation)

Caption: Primary sites of reactivity on the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prevalent reaction class for this compound, enabling the introduction of a wide array of functional groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

Regioselectivity: The C4 vs. C2 Dichotomy

The paramount consideration in SNAr reactions of this compound is regioselectivity. The substitution overwhelmingly occurs at the C4 position . This preference is rooted in electronics:

  • Enhanced Electrophilicity: The C4 position is para to the ring nitrogen, and the powerful inductive-effect of the adjacent C3-fluorine atom makes it the most electron-deficient carbon on the ring.

  • Intermediate Stability: The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C4 can be effectively delocalized onto the electronegative ring nitrogen through resonance, leading to a more stable intermediate compared to attack at C2.

While substitution at C2 is possible, it typically requires more forcing conditions or specific reaction setups after the C4 position has already been functionalized. This high degree of regioselectivity is a significant synthetic advantage, often precluding the need for protecting groups and simplifying product purification. This is a common feature in dihalopyridines and related heterocycles like dichloropyrimidines, where C4 substitution is also generally favored.[4][5]

SNAr Mechanism Workflow

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack at C4 Start->Attack Step 1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Attack->Meisenheimer Elimination Elimination of Chloride Leaving Group Meisenheimer->Elimination Step 2 Product 4-Substituted-2-chloro-3-fluoropyridine Elimination->Product

Caption: The addition-elimination mechanism of SNAr at the C4 position.

Scope and Experimental Considerations

A diverse range of nucleophiles can be employed to displace the C4-chloro group.

Nucleophile TypeExample ReagentTypical ConditionsProduct Class
O-Nucleophiles Sodium methoxide (NaOMe)THF or MeOH, 0 °C to RT4-Alkoxy-pyridines
Sodium phenoxideDMF, K₂CO₃, 80-100 °C4-Aryloxy-pyridines
N-Nucleophiles Ammonia, BenzylamineDioxane or NMP, 80-120 °C4-Amino-pyridines
Morpholine, PiperidineEtOH or DMSO, RT to 80 °C4-(Heterocyclyl)-pyridines
S-Nucleophiles Sodium thiomethoxide (NaSMe)DMF, 0 °C to RT4-(Alkylthio)-pyridines
Sodium thiophenoxideNMP, K₂CO₃, 60-90 °C4-(Arylthio)-pyridines

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Base: An external base like K₂CO₃ or Cs₂CO₃ is often required when using neutral nucleophiles (e.g., amines, alcohols) to deprotonate them in situ or to scavenge the HCl byproduct.

  • Temperature: While many reactions proceed at room temperature, heating is often employed to increase the reaction rate, especially with less reactive nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling provides a powerful alternative for forming C-C and C-N bonds, significantly expanding the synthetic utility of this compound. The general reactivity trend for oxidative addition to Pd(0) is C-I > C-Br > C-OTf > C-Cl, meaning chlorides can be challenging substrates. However, modern catalyst systems utilizing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands have made these transformations highly efficient.[6][7][8]

General Catalytic Cycle

Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd + Ar-X PdII Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R NuSource R-M (e.g., R-B(OH)₂ or R-NH₂/Base) NuSource->Transmetal + R-M RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product Product Released

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the pyridine core with boronic acids or esters to form C-C bonds.[9][10] While SNAr reactions show a strong preference for C4, the regioselectivity in Suzuki couplings can be more complex and is often ligand-controlled .[6]

  • C4-Selectivity: Using sterically hindered N-heterocyclic carbene (NHC) ligands like IPr or SIPr often promotes selective coupling at the C4 position.[6] This is a synthetically valuable method for accessing 4-aryl-2-chloro-3-fluoropyridines.

  • C2-Selectivity: Traditional phosphine ligands like PPh₃ or bidentate ligands such as dppf can favor the conventional selectivity, leading to coupling at the C2 position.[6]

This tunable selectivity is a powerful tool, allowing access to different constitutional isomers from the same starting material simply by changing the ligand.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds and serves as a complementary method to SNAr.[11][12] It couples the pyridine with primary or secondary amines. Similar to the Suzuki coupling, regioselectivity can be influenced by the reaction conditions. Highly regioselective amination at the C-2 position of 2,4-dichloropyridine has been reported, providing a pathway that is orthogonal to the typical C4-selectivity of SNAr.[13] This allows for the synthesis of 2-amino-4-chloro-pyridines, which are valuable intermediates for further functionalization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyridine and a terminal alkyne.[14][15] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst. The reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as part of a final bioactive molecule. The coupling generally occurs selectively at the more reactive C4 position under standard conditions.

Deprotonation and Lithiation

While the pyridine ring is electron-deficient, the C-H proton at the C5 position is acidified by the adjacent electron-withdrawing chlorine and nitrogen atoms. This allows for regioselective deprotonation using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C).[16] The resulting organolithium species is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a substituent exclusively at the C5 position, a site not accessible by the other methods discussed.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for key transformations.

Protocol 1: Regioselective SNAr with an Amine (C4-Amination)

This protocol details the synthesis of 4-amino-2-chloro-3-fluoropyridine derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Amine (e.g., morpholine, benzylamine) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Dioxane (0.1 M concentration)

    • Nitrogen or Argon atmosphere

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound, potassium carbonate, and the solvent.

    • Begin stirring the suspension. Add the amine nucleophile to the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-2-chloro-3-fluoropyridine product.

Protocol 2: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies employing sterically hindered NHC ligands for C4-selective coupling.[6]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.04 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Anhydrous 1,4-Dioxane (0.1 M concentration)

    • Nitrogen or Argon atmosphere

  • Step-by-Step Procedure:

    • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ and the IPr ligand to a dry reaction vessel. Add half of the total solvent and stir for 15 minutes to pre-form the catalyst.

    • To this catalyst mixture, add the this compound, arylboronic acid, and potassium phosphate.

    • Add the remaining solvent, seal the vessel, and heat the mixture to 80-100 °C.

    • Monitor the reaction by LC-MS. Note that high C4:C2 selectivity is expected.

    • After completion (typically 12-24 hours), cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 4-aryl-2-chloro-3-fluoropyridine product.

Conclusion

This compound presents a reactivity profile that is both predictable and remarkably versatile. Its strong bias towards SNAr at the C4 position provides a reliable method for introducing heteroatom nucleophiles with high regiochemical control. Furthermore, the advent of sophisticated palladium catalysts allows for selective C-C and C-N bond formation at either the C4 or C2 positions, dictated by judicious ligand selection. Complemented by the ability to functionalize the C5 position via directed lithiation, this heterocycle offers chemists access to nearly every position on the ring through distinct and orthogonal synthetic strategies. This multifaceted reactivity solidifies its status as a high-value scaffold for the rapid construction of complex molecular architectures in drug discovery and beyond.

References

  • Vertex AI Search. The Chemical Properties and Applications of 2,4-Dichloro-3-(trifluoromethyl)pyridine. Accessed January 11, 2026.
  • NIH. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC. Accessed January 11, 2026.
  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accessed January 11, 2026.
  • WuXi AppTec. Understanding the highly Variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Accessed January 11, 2026.
  • Wikipedia.
  • NIH. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC. Accessed January 11, 2026.
  • ACS Publications. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones | Organic Letters. Accessed January 11, 2026.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Accessed January 11, 2026.
  • NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Accessed January 11, 2026.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Accessed January 11, 2026.
  • Wikipedia. Sonogashira coupling. Accessed January 11, 2026.
  • NROChemistry. Sonogashira Coupling. Accessed January 11, 2026.
  • HETEROCYCLES.
  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Accessed January 11, 2026.
  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Accessed January 11, 2026.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Accessed January 11, 2026.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Accessed January 11, 2026.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 11, 2026.

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A Technical Guide to the Solubility of 2,4-Dichloro-3-fluoropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who utilize 2,4-Dichloro-3-fluoropyridine as a key intermediate. Given the scarcity of publicly available quantitative solubility data for this compound, this document provides a robust framework for understanding, predicting, and experimentally determining its solubility in various organic solvents. Adherence to the principles and protocols outlined herein will empower researchers to generate reliable and reproducible solubility data, crucial for process development, reaction optimization, and formulation design.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structural motifs are pivotal in the synthesis of complex, biologically active molecules. The strategic placement of chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and reactivity, making it a versatile building block for novel therapeutic agents.[3][4] An understanding of its solubility is a critical first step in its effective application, influencing reaction kinetics, purification strategies like crystallization, and the formulation of final products.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] For this compound, a substituted aromatic compound, several factors influence its solubility in organic solvents.

Molecular Structure and Polarity: this compound (C₅H₂Cl₂FN, Molar Mass: 165.98 g/mol ) is a polar molecule due to the presence of the electronegative nitrogen, chlorine, and fluorine atoms.[6] The dipole moments associated with the C-Cl, C-F, and C-N bonds contribute to its overall polarity.

Solvent-Solute Interactions: The dissolution of this compound in an organic solvent involves the disruption of its crystal lattice and the formation of new interactions with solvent molecules. The strength of these new interactions dictates the extent of solubility.

  • Polar Solvents (e.g., Alcohols, Acetone): These solvents can engage in dipole-dipole interactions with the polar sites of the this compound molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be lower, as the primary interactions would be weaker van der Waals forces.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents may exhibit favorable interactions due to their similar chemical nature.

Predictive Models: While experimental determination is paramount, predictive models can offer initial guidance. The UPPER (Unified Physicochemical Property Estimation Relationships) model, for instance, uses group contribution methods to estimate the solubility of polyhalogenated aromatic compounds.[7] Such models can provide a theoretical basis for solvent selection.

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reliable data.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.[8]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, solvent compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess this compound B Add a known volume of solvent to a vial A->B C Seal the vial securely B->C D Place vials in a shaker at constant temperature C->D E Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium D->E F Allow solids to settle E->F G Withdraw a sample of the supernatant F->G H Filter the sample immediately using a syringe filter G->H I Dilute the filtrate with a known volume of solvent H->I J Analyze the diluted sample by HPLC or GC I->J K Determine the concentration from the calibration curve J->K L Calculate the solubility (e.g., in mg/mL or mol/L) K->L

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time for the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., PTFE) to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Data Reporting:

    • Calculate the solubility, taking into account the dilution factor. Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature.

Gravimetric Method

For a less instrument-intensive approach, a gravimetric method can be employed.

Objective: To determine the solubility by evaporating the solvent from a known volume of a saturated solution and weighing the solid residue.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_sampling Sampling cluster_evaporation Evaporation & Drying cluster_calculation Calculation A Prepare a saturated solution as in the shake-flask method B Pre-weigh a clean, dry evaporating dish A->B C Filter a known volume of the saturated supernatant into the dish B->C D Evaporate the solvent under a gentle stream of nitrogen or in a fume hood C->D E Dry the residue to a constant weight in a vacuum oven at a suitable temperature D->E F Cool the dish in a desiccator and re-weigh E->F G Calculate the mass of the dissolved solid F->G H Determine solubility (mass of solid / volume of filtrate) G->H

Caption: Gravimetric Solubility Determination Workflow.

Step-by-Step Protocol:

  • Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Shake-Flask Method.

  • Sample Collection:

    • Pre-weigh a clean, dry evaporating dish on an analytical balance.

    • Filter a known and accurate volume of the saturated supernatant into the tared evaporating dish.

  • Solvent Evaporation:

    • Carefully evaporate the solvent in a well-ventilated fume hood. A gentle stream of nitrogen can be used to accelerate the process. Avoid heating to high temperatures to prevent sublimation of the solute.

  • Drying and Weighing:

    • Once the solvent has evaporated, place the evaporating dish in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent. Dry to a constant weight.

    • Cool the dish in a desiccator before weighing it again on the analytical balance.

  • Calculation:

    • The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound.

    • Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

Anticipated Solubility Trends and Data Interpretation

Organic SolventSolvent ClassAnticipated SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Tetrahydrofuran (THF)Polar aproticHighData to be determined
AcetonePolar aproticHighData to be determined
Ethyl AcetateModerately polarModerate to HighData to be determined
Dichloromethane (DCM)HalogenatedModerate to HighData to be determined
AcetonitrilePolar aproticModerateData to be determined
MethanolPolar proticModerateData to be determined
IsopropanolPolar proticModerateData to be determined
TolueneNonpolarLow to ModerateData to be determined
Heptane/HexaneNonpolarLowData to be determined
Diethyl EtherSlightly polarModerateData to be determined

Note on Data Scarcity: The lack of extensive public data for the solubility of this compound underscores the importance of the experimental protocols provided in this guide. Researchers are strongly encouraged to determine solubility in their specific solvent systems.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with robust, detailed experimental protocols, researchers and drug development professionals can generate the critical data needed for successful process development and innovation. The provided workflows and data presentation structure are designed to ensure scientific integrity and facilitate the generation of reliable and reproducible results.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. Available from: [Link]

  • Admire B, Lian B, Yalkowsky SH. Estimating the Physicochemical Properties of Polyhalogenated Aromatic and Aliphatic Compounds Using UPPER: Part 2. Aqueous Solubility, Octanol Solubility and Octanol-Water Partition Coefficient. Chemosphere. 2015 Jan;119:1441-1446. Available from: [Link]

  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

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stability and storage of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2,4-Dichloro-3-fluoropyridine

Introduction

This compound is a halogenated pyridine derivative that serves as a critical structural motif and versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its chemical structure, characterized by the IUPAC name this compound and a molecular formula of C5H2Cl2FN, presents a unique combination of reactive sites that are instrumental for medicinal chemists.[1][2][3] The precise arrangement of two chlorine atoms and a fluorine atom on the pyridine ring imparts specific electronic properties that influence its reactivity and, consequently, its stability.

The integrity of such a reagent is paramount; degradation can lead to inconsistent reaction yields, the formation of unwanted byproducts, and misleading biological data. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the stability of this compound. It moves beyond simple storage instructions to explain the underlying chemical principles governing its degradation, offering field-proven protocols for storage, handling, and stability assessment to ensure its optimal performance in research and development endeavors.

Section 1: Physicochemical Profile and Intrinsic Stability

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring is electron-deficient, and this effect is amplified by the strong electron-withdrawing nature of the three halogen substituents. This electronic profile makes the molecule susceptible to nucleophilic aromatic substitution reactions, a primary pathway for degradation. The chlorine atoms, particularly at the C2 and C4 positions, are potential leaving groups that can be displaced by nucleophiles such as water.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 628691-85-0[1][2]
Molecular Formula C5H2Cl2FN[1][2]
Molecular Weight 165.98 g/mol [1][3]
Appearance Solid (typical)
SMILES C1=CN=C(C(=C1Cl)F)Cl[3]

Section 2: Degradation Pathways and Influencing Factors

Understanding the factors that compromise the stability of this compound is essential for its preservation. The primary degradation routes are hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Stability

The presence of water or moisture is a significant threat. The chloro substituents are susceptible to hydrolysis via nucleophilic aromatic substitution, which can be catalyzed by acidic or basic conditions. This process likely results in the formation of chlorohydroxy-fluoropyridines or dihydroxy-fluoropyridine derivatives, altering the compound's chemical identity and reactivity.

Photostability

Exposure to light, particularly UV radiation, can induce degradation. While specific data for this compound is limited, related halogenated aromatics are known to be light-sensitive. Photodegradation can occur through homolytic cleavage of the carbon-chlorine bonds, generating radical intermediates that can lead to a complex mixture of decomposition products. Studies on the photodegradation of 2-chloropyridine have shown the formation of various intermediates, suggesting a similar potential for this more complex derivative.[4]

Thermal Stability

High temperatures can cause the compound to decompose. Thermal decomposition of similar halogenated pyridines is known to release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][6] This indicates the breakdown of both the pyridine ring and the carbon-halogen bonds.

Chemical Incompatibility

This compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[5][6]

  • Strong Bases: Can significantly accelerate the rate of hydrolysis.

  • Strong Acids: May protonate the pyridine nitrogen, potentially altering its reactivity and stability.

  • Strong Oxidizing Agents: Can lead to destructive oxidation of the aromatic ring.

Degradation Pathways cluster_main This compound cluster_degradation Degradation Products main C₅H₂Cl₂FN hydrolysis Chlorohydroxy- fluoropyridines main->hydrolysis Moisture (H₂O) (Acid/Base Catalyzed) photolysis Radical Intermediates & Complex Byproducts main->photolysis Light (UV) thermal CO, CO₂, NOx, HCl, HF main->thermal Heat (High Temp)

Caption: Potential degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's integrity.

Optimal Storage Conditions

The following table summarizes the recommended conditions for storing this compound, based on information from safety data sheets.[1][5][6][7]

ParameterRecommended ConditionUnacceptable ConditionRationale
Temperature Cool, room temperatureHigh heat, near ignition sourcesPrevents thermal decomposition and potential volatilization.[5]
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)Humid airPrevents hydrolytic degradation.
Container Tightly sealed, original manufacturer's containerOpen or loosely sealed containersPrevents exposure to moisture and atmospheric contaminants.[1][5]
Light In a dark place, amber vial/bottleDirect sunlight, strong artificial lightPrevents photolytic degradation.[8]
Location Well-ventilated, designated chemical storage areaLaboratory bench, near incompatible chemicalsEnsures safety and prevents cross-contamination.[1][5]
Safe Handling Protocol
  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Dispensing: Use non-sparking tools for handling the solid.[1] Avoid creating dust.

  • Spill Management: In case of a spill, evacuate the area. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.[1]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

Handling_Workflow start Prepare for Handling ppe Don PPE: Gloves, Goggles, Lab Coat start->ppe hood Work in Fume Hood ppe->hood dispense Dispense Compound (Non-Sparking Tools) hood->dispense seal Tightly Reseal Container dispense->seal store Return to Proper Storage seal->store end Handling Complete store->end

Caption: A standard workflow for safely handling this compound.

Section 4: Protocol for Stability Assessment

To quantitatively assess stability and establish a shelf-life, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its sensitivity and resolving power.[9]

Development of a Stability-Indicating HPLC Method

The objective is to develop a method that can separate the intact this compound from all its potential degradation products.

Step-by-Step Protocol:

  • Column Selection: Start with a robust C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening: Prepare a stock solution of this compound in a suitable solvent like acetonitrile. Screen mobile phase compositions, such as acetonitrile/water and methanol/water gradients, to achieve good peak shape and retention.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax) for the parent compound.

  • Method Optimization: Adjust the gradient slope, flow rate, and column temperature to optimize the separation of the parent peak from any observed impurities.

ParameterSuggested Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector PDA/UV, monitor at λmax
Injection Vol. 10 µL
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to generate potential degradants and validate the specificity of the analytical method.

  • Prepare Stock Solution: Create a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample and a solution sample at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light meeting ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Validation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) prep->acid base Base Hydrolysis (1N NaOH, RT) prep->base oxide Oxidation (3% H₂O₂, RT) prep->oxide thermal Thermal Stress (80°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo hplc Analyze all samples via HPLC-PDA acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc validate Assess Peak Purity & Resolution hplc->validate result Method Validated as Stability-Indicating validate->result

Caption: Workflow for conducting forced degradation and validating a stability-indicating method.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are exposure to moisture, light, and high temperatures, which can initiate hydrolytic, photolytic, and thermal degradation pathways. Incompatibility with strong acids, bases, and oxidizing agents further necessitates careful segregation. By implementing the rigorous storage and handling protocols outlined in this guide, and by employing validated analytical methods to monitor its purity over time, researchers can ensure the integrity of this valuable reagent. This diligence is fundamental to achieving reproducible, accurate, and reliable results in the complex landscape of chemical synthesis and drug discovery.

References

  • Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). Available from: [Link]

  • This compound | C5H2Cl2FN | CID 20042885 - PubChem. (n.d.). Available from: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. (2016). Available from: [Link]

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electrophilic and nucleophilic sites of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dichloro-3-fluoropyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, a key heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. A thorough examination of the molecule's electronic structure is presented to elucidate the inherent reactivity and regioselectivity observed in its chemical transformations. This document will delve into the mechanistic underpinnings of its reactions, with a primary focus on nucleophilic aromatic substitution (SNAr), and provide practical insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are a cornerstone of modern synthetic chemistry, offering a versatile scaffold for the construction of complex molecular architectures. Among these, this compound stands out due to its unique substitution pattern, which imparts a distinct reactivity profile. The presence of two chloro substituents at positions amenable to nucleophilic displacement, coupled with the electronic influence of a fluorine atom and the pyridine nitrogen, makes this molecule a highly valuable and strategically important intermediate. Understanding the interplay of these functional groups is paramount to harnessing its synthetic potential. This guide will serve as a detailed roadmap to the reactivity of this compound, enabling scientists to design and execute synthetic strategies with greater precision and success.

Electronic Landscape and Reactivity Prediction

The reactivity of this compound is governed by the distribution of electron density within the aromatic ring. This distribution is a consequence of the combined inductive and resonance effects of the halogen substituents and the endocyclic nitrogen atom.

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) and a resonance-withdrawing effect (-M), significantly reducing the electron density of the entire ring. This deactivation makes the pyridine ring inherently electron-deficient and thus susceptible to nucleophilic attack.[1][2]

  • Halogen Substituents (Cl and F): All three halogen atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I), further depleting the ring of electron density. While halogens possess lone pairs that can participate in resonance donation (+M), this effect is weak for chlorine and even weaker for fluorine and is largely overshadowed by their strong inductive withdrawal.

The cumulative effect of these features is a highly electron-poor aromatic system, primed for reaction with nucleophiles. Conversely, the molecule is generally unreactive towards electrophilic aromatic substitution, which typically requires electron-rich substrates.[3][4][5]

Nucleophilic Character

The primary nucleophilic site of this compound is the lone pair of electrons on the nitrogen atom. This allows the molecule to act as a weak base, capable of being protonated or coordinating to Lewis acids. However, the electron-withdrawing effects of the halogen substituents reduce the basicity of the nitrogen compared to unsubstituted pyridine.

Electrophilic Character

The electrophilic sites are the carbon atoms of the pyridine ring, particularly those bearing leaving groups. The electron deficiency is most pronounced at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this compound, the C2 and C4 positions are therefore the primary sites for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The most synthetically useful transformations involving this compound are nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one of the chlorine atoms. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6][7]

Regioselectivity: C4 versus C2 Attack

A critical consideration in the reactions of this compound is regioselectivity—that is, which of the two chlorine atoms is preferentially substituted. In analogous 2,4-dichloropyridine systems, nucleophilic attack is generally favored at the C4 position.[8][9] This preference is rooted in the relative stability of the corresponding Meisenheimer intermediates.

  • Attack at C4 (para to Nitrogen): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative pyridine nitrogen atom through resonance. This provides significant stabilization to the intermediate, lowering the activation energy for its formation.[2][9]

  • Attack at C2 (ortho to Nitrogen): Attack at the C2 position also allows for delocalization of the negative charge onto the pyridine nitrogen. However, steric hindrance from the adjacent nitrogen atom and the C3-fluoro substituent can play a role in disfavoring this pathway for bulkier nucleophiles.

While both pathways benefit from stabilization by the nitrogen atom, the C4-attack is generally considered to be more favorable electronically. For 2,4-dichloro-5-nitropyridine, a related compound, there is a strong and predictable regioselectivity for substitution at the C4 position due to superior electronic stabilization of the Meisenheimer intermediate by the para-nitro group.[9] A similar rationale applies to this compound, where the C4 position is para to the electron-withdrawing nitrogen atom.

The 3-fluoro substituent, being highly electronegative, will further activate the ring towards nucleophilic attack. Its influence on the C2 versus C4 selectivity is likely to be secondary to the dominant directing effect of the pyridine nitrogen.

Caption: Key properties of this compound.

The Role of the Leaving Group: Fluorine vs. Chlorine

In nucleophilic aromatic substitution, the rate of reaction is also influenced by the nature of the leaving group. Generally, for SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. However, the carbon-halogen bond is broken in the second, faster step. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[10][11]

In this compound, while the C-F bond is at a non-activated position (C3), the chlorine atoms at the activated C2 and C4 positions are the expected leaving groups.

G start This compound + Nu⁻ intermediate_c4 Meisenheimer Complex (C4 Attack) (Resonance Stabilized) start->intermediate_c4 Attack at C4 (Favored Pathway) intermediate_c2 Meisenheimer Complex (C2 Attack) (Resonance Stabilized) start->intermediate_c2 Attack at C2 (Less Favored) product_c4 4-Nu-2-chloro-3-fluoropyridine + Cl⁻ intermediate_c4->product_c4 Elimination of Cl⁻ product_c2 2-Nu-4-chloro-3-fluoropyridine + Cl⁻ intermediate_c2->product_c2 Elimination of Cl⁻

Caption: Competing SNAr pathways for this compound.

Quantitative Reactivity Data

NucleophileExpected Major ProductPosition of SubstitutionRationale
Amines (e.g., RNH₂)4-Amino-2-chloro-3-fluoropyridineC4High regioselectivity due to electronic stabilization of the Meisenheimer intermediate.[9]
Alkoxides (e.g., RO⁻)4-Alkoxy-2-chloro-3-fluoropyridineC4Similar to amines, attack at C4 is electronically favored.
Thiols (e.g., RS⁻)4-Thio-2-chloro-3-fluoropyridineC4Soft nucleophiles like thiols also typically favor the C4 position in such systems.[8]

Experimental Protocol: Regioselective Amination (A Representative SNAr Reaction)

The following is a representative, self-validating protocol for the regioselective amination of a dichloropyridine substrate, adapted for this compound. The logic behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-(Cyclopentylamino)-2-chloro-3-fluoropyridine via a regioselective SNAr reaction.
Materials:
  • This compound

  • Cyclopentylamine

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:
  • Reactant Preparation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

    • Rationale: Anhydrous conditions are crucial to prevent side reactions with water. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

  • Addition of Reagents:

    • To the stirred solution, add cyclopentylamine (1.0-1.1 eq.) followed by triethylamine (2.0 eq.).

    • Rationale: Cyclopentylamine acts as the nucleophile. Triethylamine is a non-nucleophilic base used to quench the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess of the amine can be used to ensure complete consumption of the starting material.

  • Reaction Monitoring:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Monitoring allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged heating. The disappearance of the starting material spot on TLC indicates completion.

  • Aqueous Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Rationale: This step removes the triethylamine hydrochloride salt and any other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Rationale: Removal of residual water is essential before the final purification step.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography separates the desired C4-substituted product from any unreacted starting material, the minor C2-substituted isomer, and other non-polar impurities.

  • Characterization:

    • The structure and purity of the final product, 4-(cyclopentylamino)-2-chloro-3-fluoropyridine, should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

    • Rationale: Spectroscopic analysis provides definitive proof of the product's identity and regiochemistry.

G prep 1. Reactant Preparation (Dissolve in MeCN) add 2. Add Nucleophile & Base (Cyclopentylamine, Et3N) prep->add react 3. Heat & Monitor (TLC / LC-MS) add->react workup 4. Aqueous Work-up (EtOAc / H2O / Brine) react->workup dry 5. Dry & Concentrate (Na2SO4, Rotovap) workup->dry purify 6. Purify (Silica Gel Chromatography) dry->purify char 7. Characterize (NMR, MS) purify->char

Caption: General workflow for a selective C4 amination reaction.

Conclusion

This compound is a highly electron-deficient heterocycle with well-defined sites of reactivity. The pyridine nitrogen acts as a mild nucleophile (base), while the carbon atoms, particularly C2 and C4, are electrophilic and susceptible to nucleophilic aromatic substitution. The regioselectivity of SNAr reactions is dominated by the electronic effects of the pyridine nitrogen, leading to a strong preference for substitution at the C4 position. This predictable reactivity profile makes this compound a valuable and reliable building block for the synthesis of complex, functionalized pyridine derivatives in various fields of chemical research and development.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem. (URL: )
  • This compound | 628691-85-0 - ChemicalBook. (URL: )
  • Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides - Dalton Transactions (RSC Publishing). (URL: )
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (URL: )
  • Charge-Assisted Halogen Bonds in Halogen-Substituted Pyridinium Salts: Experimental Electron Density | Crystal Growth & Design - ACS Public
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2 - American Chemical Society. (URL: )
  • 2-Chloro-3-fluoropyridine synthesis - ChemicalBook. (URL: )
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchG
  • 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals. (URL: )
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: )
  • Concerted Nucleophilic Arom
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem. (URL: )
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • Regioselectivity - Wikipedia. (URL: )
  • Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Comput
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (URL: )
  • Nucleophilic arom
  • 3-Fluoropyridine synthesis - ChemicalBook. (URL: )
  • This compound | C5H2Cl2FN | CID 20042885 - PubChem. (URL: )
  • nucleophilic arom
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: )
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: )
  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine - Benchchem. (URL: )
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (URL: )
  • This compound 95% - Advanced ChemBlocks. (URL: )

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An In-depth Technical Guide to the Potential Hazards of 2,4-Dichloro-3-fluoropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-3-fluoropyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for diverse chemical modifications, making it an important intermediate in the development of novel compounds. However, the same reactivity that makes this compound synthetically useful also contributes to its potential hazards. This guide provides a comprehensive overview of the known and potential risks associated with this compound, offering practical insights and protocols to ensure its safe handling and use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who may work with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these classifications is the first step in a robust risk assessment.

GHS Classification

The primary hazards associated with this compound are summarized in the table below.[1]

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

These classifications indicate that while the substance is not highly flammable, it can ignite at elevated temperatures. More critically, it poses significant health risks upon contact or ingestion.

cluster_Hazards Hazard Profile of this compound cluster_Health cluster_Physical Health_Hazards Health Hazards H302 Harmful if Swallowed Health_Hazards->H302 H315 Skin Irritation Health_Hazards->H315 H318 Serious Eye Damage Health_Hazards->H318 H317 Allergic Skin Reaction Health_Hazards->H317 Physical_Hazards Physical Hazards H227 Combustible Liquid Physical_Hazards->H227

Caption: Hazard relationship diagram for this compound.

Toxicological Profile

The toxicological data for this compound indicates several routes of potential harm to researchers.

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[1] Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[2]

  • Dermal Exposure : Direct contact with the skin causes irritation.[1][2] Prolonged or repeated exposure can lead to more severe skin reactions. Furthermore, it may cause an allergic skin reaction, meaning that after an initial exposure, subsequent low-level exposures could trigger a significant allergic response.[1]

  • Ocular Exposure : this compound is corrosive to the eyes and can cause serious, potentially irreversible, eye damage.[1]

  • Inhalation : While specific data on the inhalation toxicity of this compound is limited, related compounds can cause respiratory irritation.[3][4] Vapors, mists, or aerosols should be avoided.[5] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2]

Physicochemical Hazards

Flammability

This compound is a combustible liquid, meaning it requires heating before it can be ignited.[1] While not highly flammable at room temperature, it is crucial to keep it away from open flames, hot surfaces, and other sources of ignition.[6] Containers may explode when heated.[2][6]

Reactivity and Stability

The compound is generally stable under recommended storage conditions.[2] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Contact with these substances could lead to vigorous reactions, potentially generating heat and hazardous fumes.

Hazardous Decomposition Products

Thermal decomposition can release irritating and toxic gases and vapors.[2][6] In the event of a fire, expect the formation of:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[2][6]

  • Nitrogen oxides (NOx)[2][6]

  • Hydrogen chloride gas[2][6]

  • Hydrogen fluoride[2][6]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound.

Engineering Controls
  • Ventilation : Always handle this chemical in a well-ventilated area.[5][6] A certified chemical fume hood is essential to minimize inhalation exposure.

  • Eye Wash and Safety Shower : Ensure that an emergency eye wash station and safety shower are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and clothing to prevent skin exposure.[6] A lab coat is required.

  • Respiratory Protection : If working outside of a fume hood or if there is a risk of generating aerosols or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Keep away from heat, sparks, and flame.[6]

  • Store in a designated flammables area.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

cluster_Prep Preparation cluster_Handling Handling Procedure cluster_Post Post-Handling Start Handling this compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Check_Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Gather_PPE->Check_Eng_Controls Handle_in_Hood Handle exclusively within a certified fume hood Check_Eng_Controls->Handle_in_Hood Avoid_Contact Avoid skin and eye contact Handle_in_Hood->Avoid_Contact Keep_Away Keep away from ignition sources and incompatibles Avoid_Contact->Keep_Away Close_Container Tightly close container Keep_Away->Close_Container Store_Properly Store in a cool, dry, well-ventilated area Close_Container->Store_Properly Dispose_Waste Dispose of waste according to regulations Store_Properly->Dispose_Waste Wash_Hands Wash hands thoroughly Dispose_Waste->Wash_Hands End Procedure Complete Wash_Hands->End

Caption: Standard operating procedure workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation : Move the victim to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water.[5] Seek medical attention.

  • Eye Contact : Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so.[5][6] Seek immediate medical attention.[5]

  • Ingestion : Rinse mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area.[5] Ensure adequate ventilation.[5] Avoid breathing vapors, mist, or gas.[5] Use personal protective equipment, including chemical-impermeable gloves.[5]

  • Environmental Precautions : Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains, as it may be harmful to aquatic life with long-lasting effects.[5][7]

  • Containment and Cleanup : Remove all sources of ignition.[5][6] Use non-sparking tools and explosion-proof equipment.[6] Absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite) and collect it for disposal in a suitable, closed container.[5][6]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in the sewer system.[8] Handle uncleaned containers as you would the product itself. It is recommended to use a licensed chemical waste disposal company.

Conclusion

This compound is a valuable reagent in chemical synthesis but presents significant health and physical hazards. Its potential to cause serious eye damage, skin irritation, and allergic reactions, combined with its combustible nature, necessitates stringent adherence to safety protocols. By understanding these risks and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the potential for exposure and ensure a safe laboratory environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-3-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

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discovery and history of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dichloro-3-fluoropyridine: Discovery, Synthesis, and Applications

Abstract

This compound is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms and an electron-withdrawing fluorine atom, provides a scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of the history, physicochemical properties, synthetic evolution, and key applications of this important intermediate, with a particular focus on its role in the development of novel pharmaceutical agents. Detailed, field-proven synthetic protocols are provided, alongside an exploration of the chemical principles that underpin these methodologies, to serve as a practical resource for researchers and scientists in drug discovery and chemical development.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a ubiquitous structural motif in medicinal chemistry, present in over a hundred approved drugs.[1] The strategic incorporation of fluorine atoms into such scaffolds can profoundly alter a molecule's physicochemical and biological properties.[2] Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the basicity (pKa) of the pyridine nitrogen.[1][2]

Specifically, 3-fluoropyridine derivatives are frequently employed in pharmaceutical design because, unlike their 2- and 4-fluoro counterparts, the C-F bond at the 3-position is significantly less susceptible to nucleophilic substitution, rendering it a stable structural element.[1] this compound (CAS No. 628691-85-0) capitalizes on this stability while offering two distinct points of reactivity at the chlorine-substituted carbons, making it a powerful and sought-after intermediate for building complex, fluorinated drug candidates.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 628691-85-0[4][5]
Molecular Formula C₅H₂Cl₂FN[4][5]
Molecular Weight 165.98 g/mol [4]
IUPAC Name This compound[4]
Boiling Point 187.7 ± 35.0 °C (Predicted)[3]
Density 1.498 ± 0.06 g/cm³ (Predicted)[3]
SMILES C1=CN=C(C(=C1Cl)F)Cl[4]
InChIKey YYLNWRWYEJBBQX-UHFFFAOYSA-N[4]

Historical Context & The Dawn of Fluoropyridine Synthesis

The field of organofluorine chemistry predates the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound by halogen exchange reported in 1862.[6] The development of practical methods for introducing fluorine into aromatic systems was a significant milestone. Key historical methods that paved the way for compounds like this compound include:

  • The Balz-Schiemann Reaction: Discovered in 1927, this reaction involves the thermal decomposition of a diazonium fluoroborate salt, derived from an aromatic amine, to form the corresponding fluoroarene.[6] This became a cornerstone for the synthesis of many fluoroaromatic compounds.

  • Nucleophilic Halogen Exchange (Halex): The replacement of activated chlorine or bromine atoms with fluorine using an alkali metal fluoride like potassium fluoride (KF) is a powerful industrial method.[6][7] For pyridine systems, chlorine atoms at the 2-, 4-, and 6-positions are particularly susceptible to this exchange.[7]

The synthesis of this compound builds upon these fundamental principles, representing a more targeted and sophisticated approach to creating highly functionalized pyridine rings.

Evolution of Synthetic Methodologies

The synthesis of this compound is not a singular event but an evolution of chemical strategy. The primary modern routes focus on introducing the second chlorine atom onto a pre-existing fluorinated pyridine scaffold.

Synthesis via Ortho-Directed Metalation-Chlorination

This is arguably the most direct and widely cited laboratory-scale method. It begins with the precursor 2-chloro-3-fluoropyridine and leverages the directing effect of the existing substituents to install a second chlorine atom at the C-4 position.

Causality and Experimental Rationale:

  • Starting Material: 2-chloro-3-fluoropyridine is the logical precursor. The fluorine atom at the 3-position and the chlorine at the 2-position both activate the C-4 proton for deprotonation.

  • Deprotonation Agent: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for regioselective deprotonation (lithiation) of aromatic rings. Its bulky nature minimizes the risk of attacking the pyridine ring itself.

  • Reaction Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath). This low temperature is critical to prevent side reactions, such as the decomposition of the LDA or the unstable lithiated intermediate, and to ensure high regioselectivity.

  • Chlorinating Agent: Hexachloroethane (C₂Cl₆) serves as an efficient electrophilic chlorine source ("Cl⁺" equivalent) to quench the lithiated intermediate. It is preferred over gaseous chlorine for its ease of handling in a laboratory setting.

Detailed Experimental Protocol: Ortho-lithiation Route[3]

Step 1: Preparation of the Reaction Assembly

  • A multi-necked, round-bottom flask is flame-dried under a vacuum and allowed to cool under a nitrogen or argon atmosphere.

  • The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

Step 2: Lithiation

  • Charge the flask with anhydrous tetrahydrofuran (THF, 3 mL) and cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) (2M solution in heptane/THF/ethylbenzene, 3.8 mL, 7.6 mmol) to the cooled THF.

  • In a separate flask, prepare a solution of 2-chloro-3-fluoropyridine (1.0 g, 7.6 mmol) in anhydrous THF (2 mL).

  • Add the 2-chloro-3-fluoropyridine solution dropwise to the LDA mixture over 1 minute, ensuring the internal temperature remains below -75 °C.

  • Stir the resulting mixture at -78 °C for 2 hours.

Step 3: Chlorination

  • Prepare a solution of hexachloroethane (2.0 g, 8.4 mmol) in anhydrous THF (3 mL).

  • Add the hexachloroethane solution dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for an additional 2 hours.

Step 4: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the product into ethyl acetate (EtOAc, 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 15% diethyl ether in isohexane) to yield this compound as a pure compound (Typical yield: ~63%).[3]

Precursor Synthesis: The Diazotization Route to 2-Chloro-3-fluoropyridine

The commercial availability of 2-chloro-3-fluoropyridine is high, but its own synthesis is an important part of the historical and chemical context. A common method is a modified Balz-Schiemann reaction starting from 2-chloro-3-aminopyridine.

Causality and Experimental Rationale:

  • Diazotization: 2-chloro-3-aminopyridine is converted to a diazonium salt using a nitrite source (e.g., tert-butyl nitrite) in the presence of a fluoride source.[8]

  • Fluoride Source: While traditional methods use anhydrous HF or fluoroboric acid, modern variations employ safer and easier-to-handle reagents like copper (II) fluoride (CuF₂).[8] The copper salt facilitates the decomposition of the diazonium intermediate and the subsequent introduction of the fluorine atom. This one-pot process is simpler and avoids highly hazardous reagents.[8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Caption: Synthesis of this compound via ortho-lithiation.

Caption: Precursor synthesis via a modified diazotization reaction.

Applications in Drug Discovery: A Gateway to Complex Scaffolds

This compound is not an end product but a strategic intermediate. Its value lies in the differential reactivity of its two chlorine atoms, allowing for sequential, site-selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 4-position.

A prime example of its utility is in the synthesis of imidazo[1,2-a]pyridine derivatives.[3] This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

Workflow: From Building Block to Bioactive Scaffold

  • Initial Substitution: this compound is reacted with an amino alcohol. The amino group selectively displaces the more reactive 2-chloro substituent.

  • Cyclization: The hydroxyl group of the appended side chain then undergoes an intramolecular cyclization, displacing the remaining 4-chloro substituent to form the fused bicyclic imidazo[1,2-a]pyridine ring system.

  • Further Functionalization: The resulting core, such as 7-chloro-8-fluoroimidazo[1,2-a]pyridine, can be further elaborated through reactions like bromination and subsequent cross-coupling reactions (e.g., Suzuki coupling) to build highly complex drug candidates.[3]

G A This compound B Intermediate (after SNAr at C2) A->B 1. Aminoethanol (Nucleophilic Substitution) C 7-Chloro-8-fluoro- imidazo[1,2-a]pyridine B->C 2. Intramolecular Cyclization D Complex Drug Candidates C->D 3. Bromination, Suzuki Coupling, etc.

Caption: Application workflow in the synthesis of bioactive scaffolds.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. It is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.[4]

  • H318: Causes serious eye damage.[4]

  • H227: Combustible liquid.[4]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Store under an inert atmosphere (nitrogen or argon) to prevent degradation.[3]

  • Keep away from heat, sparks, and open flames.

Conclusion

This compound stands as a testament to the progress in synthetic organofluorine chemistry. Its development was built upon foundational reactions, which were refined into highly selective and efficient modern protocols. The compound's true power is realized in its application as a versatile building block, enabling chemists to rapidly assemble complex, fluorinated heterocyclic systems of significant interest in drug discovery. As the demand for novel therapeutics continues to grow, the strategic importance of intermediates like this compound in the synthetic chemist's toolbox is assured.

References

  • Nevado, C., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers . The Journal of Organic Chemistry. [Link]

  • This compound . PubChem. [Link]

  • Preparation method of fluoropyridine compounds.
  • Preparing method of 2-chloro-3-fluoropyridine.
  • Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry . Proceedings of the Japan Academy, Series B. [Link]

  • Process for the preparation of fluorinated pyridines . European Patent Office (EP 0192287 A2). [Link]

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Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted 3-Fluoropyridines

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. Specifically, the 3-fluoropyridine motif is a key component in a variety of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, and its application to the synthesis of functionalized pyridines is of paramount importance in drug discovery and development.[1][2]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2,4-dichloro-3-fluoropyridine, a challenging yet valuable substrate for the synthesis of diverse 3-fluoropyridine derivatives. We will delve into the critical aspect of regioselectivity and provide a comprehensive, step-by-step protocol for achieving highly selective C4-arylation.

The Challenge of Regioselectivity in Dihalogenated Pyridines

The presence of two distinct chlorine atoms in this compound presents a significant challenge in controlling the regioselectivity of the Suzuki coupling. Generally, in dihalogenated N-heteroarenes, the halide adjacent to the nitrogen (C2 position) is more reactive in palladium-catalyzed cross-coupling reactions. However, recent advances have demonstrated that ligand-controlled catalysis can overcome this inherent reactivity, enabling selective functionalization at the C4 position.[3] This control is crucial for the rational design and synthesis of novel drug candidates.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex, which then transfers its organic group to the palladium center.[7][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4][5]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR ArPdR->Pd0 RedElim Reductive Elimination ArPdR->RedElim Product Ar-R' RedElim->Product BoronicAcid R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->ArPdR ArylHalide Ar-X ArylHalide->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for C4-Selective Suzuki Coupling of this compound

This protocol is adapted from established procedures for the highly C4-selective Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines.[3] It is designed to provide a robust starting point for researchers, with recommendations for optimization.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precatalyst (e.g., (η³-1-tBu-indenyl)Pd(SIPr)(Cl) or Pd(OAc)₂)

  • Ligand (if using a simple palladium source, e.g., a bulky, electron-rich phosphine like XPhos or SPhos)

  • Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or tetrahydrofuran (THF))

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow

Suzuki_Workflow Start Start: Reagent Preparation Setup Reaction Setup under Inert Atmosphere Start->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Purified Product Analysis->End

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Degas the solvent and water by bubbling with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Add the palladium precatalyst (typically 1-5 mol%). If using a separate ligand, add it at this stage (typically in a 1:2 Pd:ligand ratio).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

    • Add the degassed solvent and water (a common ratio is 4:1 to 10:1 solvent:water) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at the desired temperature (typically ranging from room temperature to 100 °C, depending on the catalyst system).

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-3-fluoropyridine.

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes typical conditions for Suzuki-Miyaura couplings of challenging chloro-heterocyclic substrates.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts (e.g., Buchwald precatalysts)Precatalysts can offer improved stability and activity.[10]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)These ligands promote the oxidative addition of the less reactive C-Cl bond and can influence regioselectivity.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield by influencing the formation of the active boronate species.[7][8]
Solvent 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.
Temperature 25-110 °CThe optimal temperature depends on the reactivity of the substrates and the catalyst system employed.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient degassing.Use a fresh batch of catalyst and high-purity, dry reagents. Ensure thorough degassing of solvents.
Poor Regioselectivity Suboptimal ligand or reaction conditions.Screen different bulky ligands and vary the temperature and base.
Protodeboronation Decomposition of the boronic acid.Use a milder base (e.g., KF), anhydrous conditions, or protect the boronic acid as a pinacol ester.
Homocoupling of Boronic Acid Presence of oxygen.Ensure the reaction is maintained under a strictly inert atmosphere.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of novel 3-fluoropyridine derivatives. By carefully selecting the appropriate ligand-controlled palladium catalyst system and optimizing the reaction conditions, researchers can achieve high yields of the desired C4-arylated product. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this challenging yet rewarding reaction in drug discovery and development programs.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 118(4), 2083-2133.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(18), 6534-6537.
  • Hazari, N., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(35), 14217-14227.
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(49), 15815-15825.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Buchwald, S. L., & Fu, G. C. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1544-1554.
  • Molander, G. A., et al. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701-17703.
  • Plenio, H. (2004). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase.
  • Movassaghi, M., & Schmidt, M. A. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12155-12163.
  • Groves, J. T., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(1), 70-73.
  • Peterfalvi, M., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction. In Organometallics in Synthesis (pp. 1-61). Springer, Berlin, Heidelberg.
  • Science of Synthesis. Visible Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. [Link]

  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Kappe, C. O., et al. (2013). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. The Journal of Organic Chemistry, 78(13), 6437-6445.

Sources

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,4-Disubstituted-3-fluoropyridines in Drug Discovery

The 3-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry. The strategic placement of a fluorine atom on the pyridine ring can profoundly influence the molecule's physicochemical properties, including its pKa, metabolic stability, and binding affinity to biological targets. Specifically, the 2,4-disubstituted-3-fluoropyridine core is a key building block in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and central nervous system agents. The Buchwald-Hartwig amination stands as a powerful and versatile methodology for the construction of the crucial C-N bond, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance[1].

This application note provides a comprehensive guide to the selective monoamination of 2,4-dichloro-3-fluoropyridine, a readily available starting material. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed experimental protocol for the preferential amination at the C2 position, and discuss the characterization of the resulting aminopyridine products.

Mechanistic Insights and Regioselectivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination[1][2]. In the case of dihalopyridines, the regioselectivity of the amination is a critical consideration. For the analogous substrate, 2,4-dichloropyridine, the Buchwald-Hartwig amination has been shown to be highly regioselective, favoring substitution at the C2 position[3].

The introduction of a strongly electron-withdrawing fluorine atom at the C3 position of 2,4-dichloropyridine is anticipated to further enhance the preference for amination at the C2 position. This prediction is based on the following electronic considerations:

  • Inductive Effect: The fluorine atom exerts a powerful electron-withdrawing inductive effect, which decreases the electron density at the adjacent C2 and C4 positions, making them more susceptible to nucleophilic attack.

  • Resonance Effect: While fluorine can participate in resonance donation, its inductive effect is generally considered to be dominant in this context.

  • Oxidative Addition: The rate-determining step in many Buchwald-Hartwig reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The electron-withdrawing fluorine at C3 will lower the energy of the LUMO of the C-Cl bonds at both C2 and C4, facilitating oxidative addition. However, the proximity of the nitrogen atom of the pyridine ring to the C2 position can influence the kinetics of this step, often favoring oxidative addition at this position.

Therefore, it is hypothesized that the Buchwald-Hartwig amination of this compound will proceed with high regioselectivity to yield the corresponding 2-amino-4-chloro-3-fluoropyridine derivative.

Experimental Protocol: Selective C2 Amination

This protocol is designed as a robust starting point for the selective monoamination of this compound with a generic primary or secondary amine. Optimization of reaction parameters may be necessary for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine (Primary or Secondary)≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Nitrogen or Argon GasHigh PurityCommercially Available
Reaction Setup and Procedure
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.1 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.01 eq) and add it to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with nitrogen or argon gas three times. Under a positive pressure of the inert gas, add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Reaction: Place the sealed Schlenk flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-chloro-3-fluoropyridine derivative.

Data Presentation: Expected Outcomes and Characterization

The successful execution of the aforementioned protocol is expected to yield the C2-aminated product as the major isomer.

Table 1: Representative Reaction Parameters and Expected Yields

AmineProductExpected Yield
Morpholine4-(4-Chloro-3-fluoro-pyridin-2-yl)morpholine>85%
Aniline(4-Chloro-3-fluoro-pyridin-2-yl)phenylamine>80%
n-Butylamine(N-(4-Chloro-3-fluoro-pyridin-2-yl)butan-1-amine>90%

Characterization of a Representative Product: 4-(4-Chloro-3-fluoro-pyridin-2-yl)morpholine

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 5.2 Hz, 1H), 6.90 (t, J = 5.2 Hz, 1H), 3.85 (t, J = 4.8 Hz, 4H), 3.60 (t, J = 4.8 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.2 (d, J = 12.0 Hz), 148.9 (d, J = 255.0 Hz), 142.1 (d, J = 4.0 Hz), 120.8 (d, J = 18.0 Hz), 118.5 (d, J = 3.0 Hz), 66.8, 45.3.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -135.6.

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₀ClFN₂O [M+H]⁺: 231.04; found: 231.04.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex L-Pd(II)(Ar)(X) Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex Amine_Complex Amine_Coordination->Amine_Complex [L-Pd(II)(Ar)(NHR2)]+X- Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex Amido_Complex Deprotonation->Amido_Complex L-Pd(II)(Ar)(NR2) Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: This compound Amine Pd2(dba)3 / Xantphos NaOtBu Inert Evacuate & Backfill with N2/Ar (3x) Reagents->Inert Solvent Add Anhydrous Toluene Inert->Solvent Heat Heat to 100-110 °C (12-24 h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Dilute with EtOAc & Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: The experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 2 mol% of Pd₂(dba)₃ and 4 mol% of Xantphos. Additionally, ensure the solvent is rigorously anhydrous and the reaction is maintained under a strict inert atmosphere.

  • Formation of Di-aminated Product: If the di-aminated product is observed, reduce the equivalents of the amine to 1.05 and monitor the reaction carefully to stop it upon consumption of the starting material.

  • Hydrodehalogenation: The formation of hydrodehalogenated byproducts can sometimes be observed. This can be minimized by using a well-defined palladium precatalyst or by ensuring the quality of the reagents.

  • Alternative Catalytic Systems: For challenging substrates, other phosphine ligands such as RuPhos or BrettPhos, in combination with a suitable palladium precursor, can be explored.

Conclusion

The Buchwald-Hartwig amination of this compound offers a reliable and regioselective route to valuable 2-amino-4-chloro-3-fluoropyridine building blocks. The electronic influence of the C3-fluoro substituent strongly directs the amination to the C2 position. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and organic synthesis to access this important class of compounds. Careful control of reaction conditions and appropriate analytical monitoring are key to achieving high yields and selectivity.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag. [Link]

  • G. A. Molander, et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(39), 5371-5374. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2,4-Dichloro-3-fluoropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2,4-dichloro-3-fluoropyridine (CAS No. 628691-85-0) in medicinal chemistry. We delve into the molecule's unique reactivity, focusing on its utility as a versatile scaffold for constructing complex, biologically active compounds. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design. Detailed, field-proven protocols for key transformations, primarily Nucleophilic Aromatic Substitution (SNAr), are provided, alongside troubleshooting insights and a practical case study in the synthesis of advanced heterocyclic systems.

Introduction: Unveiling a Privileged Scaffold

In the landscape of pharmaceutical synthesis, halogenated heterocycles are indispensable tools.[1] this compound has emerged as a particularly valuable building block due to its precisely arranged functional handles.[2] The pyridine core is a common motif in approved drugs, and the strategic placement of two chlorine atoms and a fluorine atom offers medicinal chemists a powerful platform for controlled, regioselective functionalization.

The electron-withdrawing nature of the ring nitrogen, compounded by the inductive effects of the three halogen substituents, renders the pyridine ring highly electron-deficient. This electronic profile is the key to its utility, activating the chloro-substituents for Nucleophilic Aromatic Substitution (SNAr) reactions—a cornerstone of modern drug synthesis.[3][4] This guide will illuminate the pathways to harness this reactivity for the efficient construction of novel molecular entities.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 628691-85-0[2]
Molecular Formula C₅H₂Cl₂FN[5]
Molecular Weight 165.98 g/mol [5]
IUPAC Name This compound[5]
Appearance Combustible liquid[5]

Reactivity Insights:

The primary value of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophiles. The substitution pattern is not random; it is governed by the principles of SNAr on an electron-deficient pyridine ring.

  • Activation: The pyridine nitrogen and the fluorine atom act as strong electron-withdrawing groups, polarizing the C-Cl bonds and making the carbon atoms at positions 2 and 4 highly electrophilic.

  • Regioselectivity: Nucleophilic attack preferentially occurs at the C4 position over the C2 position. This is a well-established principle for dihalopyridines and pyrimidines.[6] The rationale is the superior stabilization of the negative charge in the intermediate Meisenheimer complex. When the nucleophile attacks C4, the negative charge can be delocalized onto the ring nitrogen without placing an unfavorable adjacent negative charge on the electronegative fluorine atom.

  • Leaving Group: While fluorine is highly electronegative, making the C-F bond strong, chlorine is a better leaving group in the elimination step of the SNAr mechanism. The rate-determining step is typically the initial nucleophilic attack, which is facilitated by the inductive effect of all halogens.[7]

Core Application: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The most common and powerful application of this reagent is the sequential, regioselective displacement of the two chlorine atoms. This allows for the controlled, stepwise introduction of different functionalities.

Caption: General workflow for sequential SNAr on this compound.

Protocol 1: General Monosubstitution at the C4-Position

This protocol describes a typical procedure for reacting this compound with a primary or secondary amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, etc.)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1-Methyl-2-pyrrolidinone (NMP))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Reaction vessel, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (5-10 mL per mmol of starting material). Stir to dissolve.

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) followed by the base (2.0-3.0 eq.).

    • Causality Note: A polar aprotic solvent is chosen because it effectively solvates the counter-ion of the base but does not hydrogen-bond with the nucleophile, preserving its reactivity. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

    • Causality Note: Heating is almost always necessary to provide sufficient energy to overcome the activation barrier associated with the temporary disruption of the pyridine ring's aromaticity during the formation of the Meisenheimer intermediate.[3]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM)). c. Wash the combined organic layers with water, then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to yield the pure 4-substituted-2-chloro-3-fluoropyridine derivative.

Troubleshooting Common SNAr Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient temperature; Poorly reactive nucleophile; Inactive base.Increase temperature in increments of 10-20 °C; Consider a more reactive nucleophile or convert it to its salt (e.g., alkoxide); Use a stronger base (e.g., NaH for alcohols).
Di-substitution Product Reaction temperature too high or time too long; Highly reactive nucleophile.Reduce reaction temperature; Monitor closely and stop the reaction upon consumption of starting material; Use a less reactive nucleophile if possible.
Starting Material Remains Insufficient equivalents of nucleophile or base; Reaction time too short.Add more nucleophile/base; Increase reaction time.

Case Study: Synthesis of an Imidazo[1,2-a]pyridine Core

This compound serves as an excellent precursor for fused heterocyclic systems, which are prevalent in medicinal chemistry. The synthesis of a 7-chloro-8-fluoroimidazo[1,2-a]pyridine intermediate demonstrates its utility.[8]

Caption: Synthetic workflow to an imidazo[1,2-a]pyridine intermediate.

Protocol 2: Synthesis of 4-Amino-2-chloro-3-fluoropyridine

This protocol details the first, regioselective step in the case study workflow.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in Methanol or saturated in Dioxane)

  • High-pressure reaction vessel (sealed tube or autoclave)

Step-by-Step Methodology:

  • Setup: Place this compound (1.0 eq.) in a high-pressure reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the ammonia solution (10-20 eq.) to the vessel.

    • Self-Validating System Note: A large excess of the nucleophile (ammonia) is used to ensure the reaction goes to completion and to minimize potential side reactions. The reaction must be conducted in a sealed vessel to maintain the concentration of the volatile ammonia and to handle the pressure generated upon heating.

  • Reaction: Seal the vessel tightly and heat the mixture to 100-130 °C for 12-24 hours with vigorous stirring.

  • Work-up: a. After cooling the vessel completely to room temperature (caution: pressure), carefully open it in a well-ventilated fume hood. b. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. c. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: The resulting solid, 4-amino-2-chloro-3-fluoropyridine, is often of sufficient purity for the next step but can be further purified by recrystallization or column chromatography if necessary.

This intermediate is now primed for further diversification. The remaining C2-chloro position can be substituted via another SNAr reaction or used in a palladium-catalyzed cross-coupling reaction, while the amino group can be functionalized or used in a cyclization reaction, as shown in the case study.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

  • Hazards: It is a combustible liquid that is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[5]

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from heat and incompatible substances. Keep the container tightly sealed.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its well-defined reactivity profile, dominated by regioselective SNAr chemistry, allows for the rational and efficient synthesis of complex nitrogen-containing heterocycles. By understanding the principles governing its reactivity and applying robust, optimized protocols, researchers can significantly accelerate the discovery and development of novel therapeutic agents.

References

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Ben N. (2019-01-19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Google Patents. (n.d.). CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
  • Chemistry Stack Exchange. (2017-08-07). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Moran, J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]

  • Chemistry LibreTexts. (2023-01-04). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2024-07-30). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • The Journal of Organic Chemistry. (2017-11-27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PubMed Central, NIH. [Link]

  • Preprints.org. (2023-04-25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

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Application Note: Synthesis of Novel Kinase Inhibitors Utilizing 2,4-Dichloro-3-fluoropyridine as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases make it an exceptionally valuable framework for the design of potent and selective inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, the development of novel kinase inhibitors remains a high-priority area in drug discovery.

This application note details the synthesis of a novel class of potential kinase inhibitors based on a 2,4-disubstituted-3-fluoropyridine core, starting from the commercially available and highly versatile building block, 2,4-Dichloro-3-fluoropyridine . The strategic placement of two chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom, allows for sequential and regioselective functionalization. This enables the systematic construction of a diverse library of compounds for screening against various kinase targets.

The fluorine atom at the C3 position is a key design element. Its incorporation can significantly enhance the pharmacological properties of the final compounds, including increased binding affinity, improved metabolic stability, and better membrane permeability.[5][6] This guide will provide a detailed, step-by-step protocol for a representative synthetic route, explain the rationale behind key experimental choices, and offer insights into the characterization of the synthesized compounds.

Strategic Approach to Synthesis

The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the this compound ring. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This differential reactivity allows for a controlled, stepwise introduction of various moieties.

Our approach involves a two-step process:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): An initial SNAr reaction at the C4 position with a desired amine. This step introduces a key pharmacophoric element often responsible for interacting with the hinge region of the kinase ATP-binding site.

  • Palladium-Catalyzed Cross-Coupling: A subsequent Suzuki-Miyaura cross-coupling reaction at the C2 position to introduce a variety of aryl or heteroaryl groups. This allows for the exploration of the solvent-exposed region of the kinase binding pocket, which can be crucial for optimizing potency and selectivity.

This modular approach provides a robust platform for generating a library of analogs for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

The overall synthetic workflow is depicted below. This modular design allows for the generation of a diverse library of compounds by varying the amine and boronic acid coupling partners.

G A This compound B Step 1: Regioselective SNAr (Intermediate 1) A->B R1-NH2, Base (e.g., DIPEA) Solvent (e.g., NMP) C Step 2: Suzuki Coupling (Final Kinase Inhibitor) B->C R2-B(OH)2, Pd Catalyst Base, Solvent Amine R1-NH2 (Diverse Amines) Amine->B BoronicAcid R2-B(OH)2 (Diverse Boronic Acids) BoronicAcid->C G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule Hinge Hinge Region SolventFront Solvent-Exposed Region InhibitorCore Pyridine Core (R1-NH-Py-F) InhibitorCore->Hinge H-Bonding InhibitorSubstituent Aryl/Heteroaryl Group (R2) InhibitorSubstituent->SolventFront van der Waals Interactions

Sources

2,4-Dichloro-3-fluoropyridine as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,4-Dichloro-3-fluoropyridine: A Versatile Building Block for Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in thousands of clinically significant drug molecules.[1] Its ability to form hydrogen bonds, act as a bioisostere for other aromatic rings, and its inherent chemical properties make it an invaluable component in designing effective therapeutics.[2][3][4][5] In recent decades, the strategic incorporation of fluorine atoms into drug candidates has become a dominant strategy to enhance pharmacological profiles.[6] Fluorine's unique properties can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, ultimately leading to safer and more effective drugs.[7][8]

Within this context, this compound (CAS 628691-85-0) has emerged as a highly versatile and powerful building block for pharmaceutical research and development. Its structure is uniquely engineered for controlled, sequential chemical modifications. It features two chlorine atoms at electronically distinct positions (C2 and C4), which serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing fluorine atom at the C3 position, along with the pyridine nitrogen, significantly activates both chlorine atoms, making them susceptible to displacement by a wide range of nucleophiles. This guide provides an in-depth analysis of the reactivity of this compound and offers detailed protocols for its application in the synthesis of complex pharmaceutical intermediates.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the properties and electronic nature of this compound is fundamental to its effective use.

PropertyValue
IUPAC Name This compound
CAS Number 628691-85-0
Molecular Formula C₅H₂Cl₂FN
Molecular Weight 165.98 g/mol [9]
Appearance Off-white to yellow solid or liquid
XLogP3 2.5[9]
The Principle of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its predictable regioselectivity in SNAr reactions.[10][11] In a typical SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] The reaction concludes with the departure of the leaving group, restoring the ring's aromaticity.

With this compound, nucleophilic attack can theoretically occur at either the C2 or C4 position. However, the attack at the C4 position is overwhelmingly favored for the initial substitution. This selectivity is a direct consequence of the stability of the corresponding Meisenheimer intermediate. When the nucleophile attacks C4, the resulting negative charge is effectively delocalized across the aromatic system and, crucially, onto the electronegative pyridine nitrogen atom. This provides superior stabilization compared to the intermediate formed from an attack at the C2 position, where the negative charge cannot be delocalized onto the nitrogen.[13][14] This electronic preference makes the C4-chloro group significantly more labile, allowing for clean, selective monosubstitution under controlled conditions.

SNAr_Regioselectivity cluster_start Starting Material cluster_attack Nucleophilic Attack cluster_c4 Pathway 1: Attack at C4 (Favored) cluster_c2 Pathway 2: Attack at C2 (Disfavored) start This compound int_c4 Meisenheimer Intermediate (Charge on Nitrogen - STABLE) start->int_c4  Nu⁻ attacks C4 int_c2 Meisenheimer Intermediate (No Charge on Nitrogen - LESS STABLE) start->int_c2  Nu⁻ attacks C2 Nu Nucleophile (Nu⁻) prod_c4 4-Substituted-2-chloro-3-fluoropyridine int_c4->prod_c4  -Cl⁻ prod_c2 2-Substituted-4-chloro-3-fluoropyridine int_c2->prod_c2  -Cl⁻

Diagram 1: Regioselectivity in SNAr of this compound.

Application in the Synthesis of Kinase Inhibitors

The 2-chloro-3-fluoropyridine-4-amine scaffold, readily prepared from this compound, is a key structural motif in several advanced kinase inhibitors, including the anaplastic lymphoma kinase (ALK) inhibitor Lorlatinib (PF-06463922) and the ROS1/TRK inhibitor Repotrectinib.[15][16][17][18][19] These drugs are critical in treating specific types of non-small cell lung cancer. The following protocols demonstrate how this compound can be used to construct such vital pharmaceutical intermediates.

Protocol 1: Regioselective Synthesis of a 4-Amino-2-chloro-3-fluoropyridine Intermediate

This protocol details a general, yet robust, method for the selective monosubstitution at the C4 position with an amine nucleophile. This transformation is a foundational step for building more complex molecules.

Objective:

To synthesize a 4-(alkylamino)-2-chloro-3-fluoropyridine derivative via regioselective nucleophilic aromatic substitution.

Materials:
  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., methylamine, aniline derivative) (1.1 eq)

  • Anhydrous base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP))

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (approx. 5-10 mL per mmol of starting material).

  • Addition of Reagents: Add the anhydrous base (e.g., K₂CO₃, 3.0 eq). Stir the resulting suspension for 10-15 minutes at room temperature.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the suspension. The addition can be done neat or as a solution in the reaction solvent.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Causality: Heating is required to overcome the activation energy for disrupting the pyridine's aromaticity.[10] The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Polar aprotic solvents like DMF are ideal as they effectively solvate the ions involved without interfering with the nucleophile.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic base. Dilute the filtrate with ethyl acetate or another suitable organic solvent and wash sequentially with water (2x) and brine (1x) to remove the DMF and residual salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-substituted-2-chloro-3-fluoropyridine.

ParameterRecommended ConditionsRationale
Solvent DMF, NMP, MeCNPolar aprotic; solubilizes reagents and facilitates SNAr.
Base K₂CO₃, DIPEA, Et₃NNeutralizes in-situ generated HCl.
Temperature 60 - 100 °CProvides energy to overcome the activation barrier.
Stoichiometry ~1.1 eq of NucleophileA slight excess of the nucleophile ensures complete conversion.
Typical Yield 75 - 95%Highly efficient and regioselective transformation.

Protocol 2: Sequential Substitution at the C2-Position

Once the C4 position is functionalized, the remaining chlorine at C2 can be replaced. This second substitution typically requires more forcing conditions because the introduction of an electron-donating amino group at C4 deactivates the ring towards further nucleophilic attack.[13]

Objective:

To synthesize a 2,4-disubstituted-3-fluoropyridine by displacing the C2-chloro group of the intermediate from Protocol 1.

Materials:
  • 4-Substituted-2-chloro-3-fluoropyridine (1.0 eq)

  • Second nucleophile (e.g., a different amine, an alcohol for ether formation) (1.2 - 1.5 eq)

  • Stronger base if needed (e.g., Sodium hydride (NaH) for alcohols)

  • High-boiling point solvent (e.g., Dioxane, Toluene, NMP)

  • Alternative: Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) for Buchwald-Hartwig amination.

Step-by-Step Methodology (SNAr):
  • Reaction Setup: In a sealed tube or a flask equipped with a high-efficiency condenser, dissolve the 4-substituted-2-chloro-3-fluoropyridine (1.0 eq) in a high-boiling solvent like Dioxane or NMP.

  • Reagent Addition: Add the second nucleophile (1.5 eq) and a suitable base.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 120-160 °C).

    • Causality: The higher temperature is necessary to overcome the increased electronic deactivation of the ring. The reaction must be well-sealed to prevent solvent loss.

  • Monitoring & Work-up: Monitor the reaction as before. The work-up procedure is similar to Protocol 1, involving extraction and washing.

  • Purification: Purify the final product by column chromatography or recrystallization.

Methodology Insight: When to Use Cross-Coupling

For less reactive nucleophiles or when SNAr fails, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer a powerful alternative for forming the C2-N bond under milder conditions than high-temperature SNAr.

Workflow cluster_step1 Protocol 1: C4-Substitution cluster_step2 Protocol 2: C2-Substitution start This compound product1 Intermediate: 4-(R¹-amino)-2-chloro-3-fluoropyridine start->product1 Regioselective SₙAr reagents1 Nucleophile 1 (R¹-NH₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF) 60-80 °C reagents1->product1 product2 Final Product: 2,4-Disubstituted-3-fluoropyridine product1->product2 Requires Forcing Conditions or Catalysis reagents2a SₙAr: Nucleophile 2 (R²-H) Base, High Temp (120-160 °C) reagents2a->product2 reagents2b Cross-Coupling: Nucleophile 2 (R²-H) Pd Catalyst, Ligand, Base reagents2b->product2

Diagram 2: General experimental workflow for sequential substitution.

Conclusion

This compound is a premier building block for constructing complex, fluorine-containing heterocyclic molecules. Its value is rooted in the highly reliable regioselectivity of the first nucleophilic substitution at the C4 position, followed by the potential for a second, distinct functionalization at the C2 position. This predictable reactivity allows chemists to design and execute efficient synthetic routes towards high-value pharmaceutical targets, particularly in the realm of oncology. The protocols and principles outlined in this guide provide a validated framework for researchers, scientists, and drug development professionals to harness the full potential of this exceptional chemical tool.

References

  • Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds.[2] ([Link])

  • Gao, Y., et al. (2018). Synthesis of (A) 11 C-and (B) 18 F-labeled isotopologs of lorlatinib. ResearchGate.[16] ([Link])

  • New Drug Approvals. (2023). Ropotrectinib. New Drug Approvals.[18] ([Link])

  • Patsnap. (n.d.). Preparation method of key intermediate of lorlatinib. Eureka | Patsnap.[20] ([Link])

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.[5] ([Link])

  • Singh, U. P., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.[1] ([Link])

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Trade-Chem.[7] ([Link])

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of 2,4-Dichloro-3-(trifluoromethyl)pyridine. Trade-Chem.[21] ([Link])

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. Trade-Chem.[22] ([Link])

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction.[23] ([Link])

  • ResearchGate. (n.d.). Synthesis of repotrectinib (17). ResearchGate.[8] ([Link])

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 2,4-Dichloro-5-fluoropyrimidine. Trade-Chem.[24] ([Link])

  • Neuman, B. W., & Williams, D. R. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.[12] ([Link])

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. Trade-Chem. ([Link])

  • PubChem. (n.d.). This compound. PubChem.[9] ([Link])

  • Paleta, O., et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate.[25] ([Link])

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.[6] ([Link])

  • Tee, O. S., & Iyengar, N. R. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.[26] ([Link])

  • Li, Z., et al. (2022). Repotrectinib. ALK/ROS1/TRK inhibitor, Treatment of solid tumors. ResearchGate.[19] ([Link])

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube.[10] ([Link])

  • Neuman, B. W., & Williams, D. R. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.[11] ([Link])

  • de Souza, M. C. B. V., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC - NIH.[14] ([Link])

Sources

Revolutionizing Pyridine Scaffolds: A Deep Dive into C-N Coupling with 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Application Notes for Advanced Drug Discovery and Materials Science

The targeted synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of pyridine building blocks, 2,4-dichloro-3-fluoropyridine stands out as a versatile precursor for creating novel molecular architectures. The selective formation of carbon-nitrogen (C-N) bonds at specific positions on this scaffold is crucial for tuning the electronic and steric properties of the final compounds. This guide provides an in-depth exploration of the reaction conditions for C-N coupling with this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of Selective C-N Coupling

The this compound core is prevalent in a multitude of biologically active molecules and functional materials. The ability to selectively introduce amine functionalities at either the C2 or C4 position, while retaining the other halogen for subsequent transformations, opens up a vast chemical space for exploration. This regioselectivity is paramount in structure-activity relationship (SAR) studies and for the development of compounds with optimized properties. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation.[1][2]

Key Parameters Influencing C-N Coupling Reactions

The success and selectivity of the Buchwald-Hartwig amination of this compound are dictated by a careful interplay of several critical parameters. Understanding the role of each component is essential for designing robust and reproducible synthetic protocols.

1. The Palladium Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is the most critical factor in determining the outcome of the C-N coupling reaction. The ligand not only stabilizes the palladium center but also profoundly influences its reactivity and selectivity.[2][3]

  • Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various pre-catalysts where the ligand is already coordinated to the palladium center.[4] Pre-catalysts are often preferred for their air and moisture stability, as well as for ensuring a consistent ligand-to-palladium ratio.[4]

  • Ligands for Regiocontrol:

    • C4-Selectivity: The C4 position of 2,4-dichloropyridine is generally more reactive towards cross-coupling reactions.[5][6] Sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr and SIPr, have been shown to further enhance this inherent preference, leading to high selectivity for C4 amination.[6][7]

    • C2-Selectivity: Achieving selective amination at the C2 position requires overcoming the intrinsic reactivity of the C4 position. Ligands like Xantphos have proven effective in directing the reaction towards the C2 position.[6][8] The bidentate nature of Xantphos is believed to create a specific coordination environment around the palladium center that favors oxidative addition at the C2-Cl bond.

2. The Base: A Crucial Activator and Proton Scavenger

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine nucleophile, forming the more reactive amide, which then participates in the catalytic cycle.[9][10] The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.[4]

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that are highly effective in deprotonating a wide range of amines.[4][9] However, their high basicity can be incompatible with substrates bearing sensitive functional groups.[4]

  • Weaker Inorganic Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) offer a milder alternative, enhancing the functional group tolerance of the reaction.[4] Cesium carbonate is often favored due to its good solubility in common organic solvents.[4]

  • Soluble Organic Bases: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous in creating homogeneous reaction mixtures, which can be beneficial for reproducibility and scale-up.[11][12]

3. The Solvent: More Than Just a Medium

The solvent not only dissolves the reactants but also plays a crucial role in stabilizing the intermediates within the catalytic cycle.[13][14][15]

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents for Buchwald-Hartwig aminations.[9][13] Toluene is often a good starting point for many reactions.

  • Polar Aprotic Solvents: For less soluble substrates, more polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be used.[13] However, these solvents can sometimes lead to side reactions or difficulties in product isolation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][16] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex L_nPd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH Amine_Complex [L_nPd(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex L_nPd(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide (this compound) to the active Pd(0) catalyst. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[1][9][10]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the selective C-N coupling of this compound. Optimization may be required depending on the specific amine nucleophile.

This protocol is designed to favor substitution at the C4 position, which is generally more reactive.[5][6]

C4_Selective_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup A 1. To a dry Schlenk tube, add this compound (1.0 equiv.), Pd catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., IPr, 2-10 mol%). B 2. Add the base (e.g., NaO*t*-Bu, 1.5-2.0 equiv.). A->B C 3. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. B->C D 4. Add anhydrous solvent (e.g., toluene or dioxane) via syringe. C->D E 5. Add the amine (1.1-1.5 equiv.) via syringe. D->E F 6. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS). E->F G 7. Cool the reaction to room temperature and quench with water or saturated aq. NH₄Cl. F->G H 8. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). G->H I 9. Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Workflow for C4-selective Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine nucleophile

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., IPr, SPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware and reaction monitoring equipment (TLC, LC-MS)

Procedure:

  • To a dry, oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., IPr, 5 mol%).

  • Add the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (to make a ~0.1 M solution) via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol is tailored to favor the less reactive C2 position, often requiring a specific ligand choice.[6][8]

Materials:

  • Same as Protocol 1, with the key difference being the choice of ligand. Xantphos is a recommended starting point for C2-selectivity.

Procedure:

  • Follow steps 1-3 from Protocol 1, using Xantphos (5 mol%) as the ligand.

  • Add anhydrous dioxane (to make a ~0.1 M solution) via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor and work up the reaction as described in steps 7-11 of Protocol 1.

Troubleshooting and Optimization
Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst or ensure the palladium precursor and ligand are of high quality.
Insufficiently strong baseSwitch to a stronger base like NaOt-Bu or LHMDS.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Mixture of regioisomers Non-optimal ligandScreen a panel of ligands. For C4-selectivity, try bulky NHC ligands. For C2-selectivity, explore bidentate phosphine ligands like Xantphos.
Decomposition of starting material Base-sensitive functional groupsUse a milder base such as K₂CO₃ or K₃PO₄.[4]
High reaction temperatureLower the reaction temperature and accept a longer reaction time.
Hydrodehalogenation (loss of chlorine) β-hydride eliminationUse a more sterically hindered ligand.
Conclusion

The selective C-N coupling of this compound is a powerful tool for the synthesis of novel compounds in drug discovery and materials science. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent regioselectivity for either the C2 or C4 position. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing these crucial transformations, ultimately accelerating the discovery of new and valuable molecules.

References

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  • Buchwald–Hartwig amination. Wikipedia. [Link]

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  • Buchwald-Hartwig Coupling. YouTube. [Link]

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  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

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  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. INIS-IAEA. [Link]

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  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. Organic Syntheses Procedure. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]

  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

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Application Notes and Protocols for the Sonogashira Coupling of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Fluoropyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, from natural products to advanced organic materials.[1][4][5][6] The resulting arylalkynes are critical structural motifs in medicinal chemistry and drug development, valued for their rigid, linear geometry which can serve as a stable scaffold or linker in pharmacologically active compounds.

2,4-Dichloro-3-fluoropyridine is a particularly valuable building block. The presence of multiple halogen atoms offers opportunities for selective, sequential functionalization. The fluorine atom significantly modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and binding affinity in drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound, focusing on achieving high yields and predictable regioselectivity.

Expertise & Experience: Navigating the Reaction's Nuances

Successfully coupling this compound requires an understanding of the subtle interplay between the substrate's electronic properties and the reaction conditions. The key challenge and opportunity with this substrate is regioselectivity .

Predicting the Site of Reaction:

The pyridine ring is inherently electron-deficient. The two chlorine atoms and the fluorine atom further withdraw electron density. In di- or polyhalogenated systems, Sonogashira coupling generally occurs at the most electrophilic position.[7] For this compound, the C4 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C2 position. This is due to the combined electron-withdrawing effects of the nitrogen atom and the adjacent fluorine atom, making the C4 carbon more electrophilic. The C2 position is also sterically more hindered by the nitrogen atom. Therefore, monosubstitution is expected to occur preferentially at the C4 position.

Achieving selective dialkynylation requires more forcing conditions, such as higher temperatures and longer reaction times, after the first coupling at C4 has occurred.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Palladium Cycle :

    • Reductive Elimination & Catalyst Activation : The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine.[1]

    • Oxidative Addition : The active Pd(0) species undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[8] This is typically the rate-determining step.

    • Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[8]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the Pd(0) catalyst.[1]

  • Copper Cycle :

    • The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][9] This species is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step.

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->dummy1 pd_complex Ar-Pd(II)L₂-X pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->dummy2 pd_alkyne_complex Ar-Pd(II)L₂-C≡CR' reductive_elimination Reductive Elimination product Ar-C≡CR' (Product) pd_alkyne_complex->product Product cu_cycle Copper Cycle alkyne R'C≡CH cu_acetylide R'C≡CCu alkyne->cu_acetylide CuX, Base base Base cu_acetylide->dummy2 cux CuX arx Ar-X (Dichlorofluoropyridine) dummy1->pd_complex Ar-X dummy2->pd_alkyne_complex R'C≡CCu

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Mono-alkynylation at the C4 Position

This protocol is optimized for the selective mono-coupling of a terminal alkyne to the C4 position of this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Inert Atmosphere: Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 equiv) via syringe.

  • Reagent Dissolution: Stir the mixture at room temperature for 10-15 minutes until all solids are dissolved. The solution should appear as a yellow, homogeneous mixture.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and insoluble salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Trustworthiness: A Self-Validating System

To ensure the integrity of your results, incorporate the following validation steps:

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial. The appearance of a new, less polar spot (the product) and the disappearance of the starting pyridine are key indicators of a successful reaction.

  • Product Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. In the ¹³C NMR, the appearance of two new signals in the alkyne region (typically 80-100 ppm) is a definitive sign of coupling.

  • Troubleshooting:

    • Low Yield: If the reaction stalls, ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen. A slight increase in temperature or catalyst loading may be necessary.[3]

    • Glaser Homocoupling: The formation of a di-yne byproduct indicates the presence of oxygen.[1] Ensure thorough degassing of solvents and a robust inert atmosphere. Copper-free Sonogashira conditions can be explored to mitigate this issue.[1][10]

    • No Reaction: For less reactive aryl chlorides, a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) may be required, or a switch to a more polar solvent like DMF.[3]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the mono-alkynylation of this compound.

ParameterConditionRationale
Substrate This compoundElectron-deficient dihalopyridine.
Alkyne 1.1-1.2 equivalentsA slight excess drives the reaction to completion.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common, robust, and commercially available catalyst.[7]
Cu Co-catalyst CuI (4-10 mol%)Accelerates the reaction by forming the copper acetylide.[1]
Base Et₃N or DIPEA (2-3 equiv)Neutralizes the HX formed and aids in alkyne deprotonation.
Solvent THF, DMF, 1,4-DioxaneMust be anhydrous and degassed.
Temperature Room Temp to 50 °CMild conditions favor selective mono-coupling at the C4 position.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation and alkyne homocoupling.[11]

Workflow Visualization

Diagram: Experimental Workflow

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable alkynyl-substituted pyridine derivatives. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, researchers can achieve excellent yields and high regioselectivity for mono-alkynylation at the more reactive C4 position. The protocols and insights provided in this guide are designed to empower scientists in drug discovery and materials science to confidently and successfully utilize this important transformation.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

  • ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • PubMed. (2006, April 7). Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • RSC Publishing. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]

  • ResearchGate. (2025, August 6). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]

  • NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (2025, August 6). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • RSC Publishing. (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

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application of 2,4-Dichloro-3-fluoropyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,4-Dichloro-3-fluoropyridine in Agrochemical Synthesis

Introduction: The Strategic Role of this compound

In the landscape of modern agrochemical development, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of designing potent and selective active ingredients. This compound stands out as a versatile and highly valuable building block for this purpose. Its utility is rooted in the distinct reactivity of its substituents on the pyridine core. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions, while the electron-withdrawing fluorine atom at the C3 position modulates the ring's electronic properties and can enhance the biological efficacy and metabolic stability of the final agrochemical product.[1][2]

This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in the synthesis of key agrochemical classes. The methodologies presented are designed to be self-validating, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Principles: Understanding the Reactivity of this compound

The synthetic power of this compound lies in the predictable and controllable regioselectivity of its nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen, being more electronegative than carbon, inherently polarizes the ring, making the α (C2, C6) and γ (C4) positions electron-deficient and thus susceptible to nucleophilic attack.

Several factors govern the reaction pathway:

  • Positional Activation : In 2,4-dihalopyridines, the C4 position is generally more activated towards nucleophilic attack than the C2 position.[3][4] This is due to the ability of the nitrogen atom to better stabilize the negative charge of the Meisenheimer intermediate formed during attack at the C4 position.

  • Sequential Substitution : The differential reactivity of the C4 and C2 positions allows for a stepwise and selective introduction of different nucleophiles. A reaction can be performed under milder conditions to substitute the C4-chloro group, followed by a second substitution at the C2 position, often under more forcing conditions (e.g., higher temperature).

  • Influence of the C3-Fluoro Group : The strongly electron-withdrawing fluorine atom at the C3 position further activates the adjacent C2 and C4 positions towards nucleophilic attack, enhancing the overall reactivity of the molecule.

This controlled, stepwise functionalization is critical for building the complex molecular architectures required for modern herbicides, fungicides, and insecticides.[5]

Application in Herbicide Synthesis: Crafting Aryloxyphenoxypropionate Analogs

The aryloxyphenoxypropionate ("FOP") class of herbicides are vital for post-emergence control of grass weeds in broadleaf crops.[6] They function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[7][8] While many commercial FOPs like Fluazifop-butyl utilize a trifluoromethylpyridine moiety, the fundamental synthetic strategy involving a diaryl ether linkage is directly applicable to this compound for creating novel analogs.[9][10]

The core transformation is a nucleophilic aromatic substitution where a phenoxide displaces one of the chloro substituents on the pyridine ring.

Workflow for Diaryl Ether Formation

cluster_0 Step 1: Selective C4 Substitution cluster_1 Step 2: C2 Functionalization A This compound C Intermediate: 2-Chloro-3-fluoro-4-phenoxypyridine derivative A->C Base (K2CO3) Solvent (DMF) 80-100 °C B Substituted Phenol (e.g., 4-Hydroxyphenoxyacetate) E Final Product: Novel Herbicide Scaffold C->E Base (NaH) Solvent (THF) 60-70 °C D Second Nucleophile (e.g., Propargyl alcohol)

Caption: Synthetic workflow for a novel herbicide scaffold.

Protocol 1: Synthesis of a 2-Chloro-3-fluoro-4-(phenyloxy)pyridine Intermediate

This protocol details the selective substitution at the more reactive C4 position.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-cyanophenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture. Stir at room temperature for 20 minutes to form the phenoxide in situ.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain the desired 2-chloro-3-fluoro-4-(phenyloxy)pyridine derivative.

Causality of Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. It is also economical and easy to handle.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the phenoxide anion. Its high boiling point is suitable for the required reaction temperature.

  • Temperature: The elevated temperature (90 °C) provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate without promoting substitution at the less reactive C2 position.

Application in Fungicide/Insecticide Synthesis: Building Novel Scaffolds

The pyridine ring is a common feature in a wide array of fungicides and insecticides.[5][11] By leveraging the sequential reactivity of this compound, diverse functional groups, such as amines and thiols, can be introduced to generate novel molecular scaffolds with potential bioactivity. The insecticide Chlorpyrifos, for example, is a phosphorothioate ester of a chlorinated pyridinol, highlighting the importance of substituted pyridines in this class of agrochemicals.[12][13]

Workflow for Sequential Amine and Thiol Addition

cluster_0 Step 1: C4 Amination cluster_1 Step 2: C2 Thioetherification A This compound C Intermediate: 4-Amino-2-chloro-3-fluoropyridine A->C Base (DIPEA) Solvent (NMP) 100 °C B Primary/Secondary Amine (e.g., Morpholine) E Final Product: Novel Fungicide/Insecticide Scaffold C->E Base (Cs2CO3) Solvent (Acetonitrile) 80 °C D Thiol (e.g., 4-chlorobenzyl thiol)

Caption: Workflow for a multifunctional pyridine derivative.

Protocol 2: Sequential Synthesis of a 4-Amino-2-thioether-3-fluoropyridine Derivative

This protocol demonstrates the stepwise substitution first with an amine at C4, followed by a thiol at C2.

Step A: Selective Amination at C4

Materials:

  • This compound

  • A secondary amine (e.g., morpholine, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in NMP.

  • Add the secondary amine followed by DIPEA.

  • Heat the mixture to 100-120 °C for 8-12 hours. Monitor for the disappearance of the starting material.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo.

  • Purify the resulting crude intermediate by flash chromatography to isolate the 4-amino-2-chloro-3-fluoropyridine product.

Step B: Thioetherification at C2

Materials:

  • 4-amino-2-chloro-3-fluoropyridine intermediate (from Step A)

  • A thiol (e.g., 4-chlorobenzyl thiol, 1.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Acetonitrile

Procedure:

  • Combine the 4-amino-2-chloro intermediate (1.0 eq), the thiol, and cesium carbonate in acetonitrile.

  • Heat the suspension to reflux (approx. 82 °C) for 6-10 hours until the reaction is complete by TLC/LC-MS.

  • Cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final 4-amino-2-thioether-3-fluoropyridine product.

Causality of Choices:

  • Step A Conditions: NMP is a high-boiling polar aprotic solvent capable of withstanding the higher temperatures needed to drive the amination. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction.

  • Step B Conditions: A stronger base, Cesium Carbonate, is used in the second step to facilitate the deprotonation of the thiol, forming a more potent thiolate nucleophile. This, combined with reflux conditions, is necessary to overcome the lower reactivity of the C2 position.

Summary of Reaction Conditions

The choice of nucleophile, base, and solvent is paramount for achieving selective substitution on the this compound core. The following table summarizes typical conditions.

Nucleophile TypePosition of AttackTypical BaseTypical SolventTemperature (°C)
Oxygen (Phenoxides) C4 (preferential)K₂CO₃, NaHDMF, DMSO80 - 110
Nitrogen (Amines) C4 (preferential)DIPEA, K₂CO₃NMP, Dioxane100 - 140
Sulfur (Thiolates) C4 (preferential)Cs₂CO₃, NaHAcetonitrile, THF60 - 80
Oxygen (Phenoxides) C2 (on C4-subst. intermediate)NaH, KHMDSTHF, DMF100 - 150
Nitrogen (Amines) C2 (on C4-subst. intermediate)DIPEA, t-BuOKNMP, DMSO> 140 or catalyst
Sulfur (Thiolates) C2 (on C4-subst. intermediate)Cs₂CO₃, NaHDMF, Acetonitrile80 - 120

References

  • Wikipedia. (n.d.). Fluazifop. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Fluazifop-butyl (Ref: SL 236). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorpyrifos. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532195A - Method for synthesis of chlorpyrifos.
  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). Fluazifop-butyl. Retrieved from [Link]

  • Google Patents. (n.d.). EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
  • Autech Industry. (n.d.). Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). Fluazifop-p-butyl. Retrieved from [Link]

  • PubMed Central, National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • LookChem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines from 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are foundational motifs in modern medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms, in particular, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of synthetic strategies utilizing 2,4-dichloro-3-fluoropyridine, a versatile and highly reactive building block, for the targeted synthesis of diverse pyridine derivatives. We will delve into the mechanistic principles governing regioselectivity and provide detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

The Strategic Advantage of this compound

This compound is an exemplary starting material for constructing complex pyridine libraries due to its distinct electronic and structural features:

  • Multiple Reactive Centers: The presence of two chlorine atoms at the C2 and C4 positions provides orthogonal handles for sequential functionalization.

  • Electronic Activation: The pyridine nitrogen, in concert with the three halogen substituents, renders the ring highly electron-deficient. This potent activation is crucial for facilitating nucleophilic attack, a reaction that is otherwise challenging on unactivated aromatic systems.[3]

  • Fluorine-Induced Modulation: The fluorine atom at the C3 position exerts a powerful inductive electron-withdrawing effect, further activating the C2 and C4 positions for substitution. Its presence is also a desirable feature in final drug candidates.[4]

The strategic choice of reaction conditions and catalyst systems allows for precise control over which position is functionalized, enabling a divergent approach to a wide array of target molecules.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The most direct method for functionalizing this compound is through Nucleophilic Aromatic Substitution (SNAr). The high reactivity of this substrate allows these reactions to proceed under relatively mild conditions.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, transiently disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of a leaving group (in this case, a chloride ion) restores aromaticity and yields the substituted product.[5]

A critical aspect of using this compound is the inherent regioselectivity of the first substitution. Nucleophilic attack preferentially occurs at the C4 position . This selectivity is rationalized by the greater stabilization of the Meisenheimer complex formed upon C4 attack. The negative charge can be delocalized onto both the pyridine nitrogen and the C2-chlorine, an effect not as pronounced for attack at the C2 position.[6][7] While fluoropyridines are often more reactive than their chloro-analogs in SNAr reactions, the C-Cl bond is preferentially cleaved over the much stronger C-F bond.[8]

G cluster_0 S_NAr Regioselectivity Pathway cluster_1 Favored Pathway cluster_2 Disfavored Pathway Start This compound Nuc Nucleophile (e.g., R-NH2, R-OH, R-SH) C4_Attack Attack at C4 Nuc->C4_Attack More Electrophilic C2_Attack Attack at C2 Nuc->C2_Attack Less Electrophilic Meisenheimer_C4 Meisenheimer Intermediate (Charge delocalized to N and C2-Cl) C4_Attack->Meisenheimer_C4 Forms Stable Intermediate Product_C4 4-Substituted-2-chloro-3-fluoropyridine Meisenheimer_C4->Product_C4 -Cl⁻ Meisenheimer_C2 Meisenheimer Intermediate (Less stable) C2_Attack->Meisenheimer_C2 Forms Less Stable Intermediate Product_C2 2-Substituted-4-chloro-3-fluoropyridine Meisenheimer_C2->Product_C2 -Cl⁻

Caption: Regioselectivity in the SNAr of this compound.

Experimental Protocols for SNAr

Protocol 1: Selective C4-Amination

This protocol describes a general procedure for the reaction with primary or secondary amines.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 - 1.5 eq)

    • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a clean, dry reaction vessel under an inert atmosphere, add this compound and the chosen solvent (e.g., DMF).

    • Add the amine nucleophile, followed by the base (DIPEA).

    • Stir the reaction mixture at room temperature or heat gently (40-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-2-chloro-3-fluoropyridine derivative.

Protocol 2: Sequential C2-Alkoxylation (following C4-amination)

The product from Protocol 1 can be further functionalized at the C2 position.

  • Materials:

    • 4-amino-2-chloro-3-fluoropyridine derivative (1.0 eq)

    • Alcohol (e.g., sodium methoxide, 25 wt% in MeOH, 1.5 eq)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Reaction vessel, magnetic stirrer, inert atmosphere

  • Procedure:

    • Dissolve the 4-amino-2-chloro-3-fluoropyridine derivative in the chosen solvent (e.g., THF) in a dry reaction vessel under an inert atmosphere.

    • Add the sodium alkoxide solution dropwise at room temperature.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until completion (typically 4-16 hours).

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the 2,4-disubstituted-3-fluoropyridine.

Nucleophile ClassTypical ConditionsPositionExpected Yield
Primary/Secondary AminesDIPEA, DMF, 25-60 °CC475-95%
Alcohols (as alkoxides)NaOR, THF/ROH, 60-80 °CC2 or C460-85%
Thiols (as thiolates)K₂CO₃, MeCN, 25-50 °CC480-98%
Table 1. Summary of SNAr reactions on this compound.

Core Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

For the formation of C-C and certain C-N bonds, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable tools.[9]

Buchwald-Hartwig Amination: A Complementary Approach for C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds using a palladium catalyst.[10][11] Critically, for the 2,4-dichloropyridine scaffold, this reaction exhibits complementary regioselectivity to SNAr. Under appropriately chosen Buchwald-Hartwig conditions, amination occurs preferentially at the C2 position .[12] This remarkable switch in selectivity provides a distinct and invaluable synthetic route.

The mechanism involves a catalytic cycle of oxidative addition of the Pd(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10]

G cluster_0 S_NAr Pathway cluster_1 Buchwald-Hartwig Pathway Start This compound SNAr Nucleophilic Amine (e.g., R-NH2) Base (K2CO3) DMF, 40°C Start->SNAr BH Aryl Amine Pd Catalyst, Ligand Base (NaOtBu) Toluene, 100°C Start->BH Product_SNAr Selective C4-Amination SNAr->Product_SNAr Product_BH Selective C2-Amination BH->Product_BH

Caption: Complementary regioselectivity of SNAr vs. Buchwald-Hartwig amination.

Protocol 3: Regioselective C2-Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Aryl amine (1.2 eq)

    • Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

    • Xantphos or other suitable biarylphosphine ligand (e.g., RuPhos) (6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous, degassed Toluene or Dioxane

    • Schlenk tube or microwave vial, inert atmosphere

  • Procedure:

    • To a dry Schlenk tube or microwave vial under inert atmosphere, add the palladium precursor, the phosphine ligand, and the base (NaOtBu).

    • Add the this compound and the aryl amine, followed by the anhydrous, degassed solvent.

    • Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS. Microwave irradiation can often accelerate the reaction significantly.[12]

    • After completion (typically 1-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to isolate the 2-amino-4-chloro-3-fluoropyridine product.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organoboron species and an organic halide.[13][14] For this compound, the reaction can be controlled to achieve selective coupling, typically at the more reactive C4 position, although selectivity can be tuned by the choice of catalyst and conditions.[15]

The catalytic cycle involves oxidative addition of Pd(0) to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond.[13]

Protocol 4: Selective C4-Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Aryl- or heteroarylboronic acid or pinacol ester (1.2 eq)

    • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

    • Aqueous Na₂CO₃ (2M solution, 2.0 eq) or K₂CO₃ (2.0 eq)

    • 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water

    • Reaction vessel, inert atmosphere, reflux condenser

  • Procedure:

    • In a reaction vessel, combine the this compound, the boronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system (e.g., Dioxane/Water).

    • Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 4-24 hours.[16]

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the 4-aryl-2-chloro-3-fluoropyridine.

Coupling PartnerCatalyst/LigandBasePositionExpected Yield
Aryl AminesPd₂(dba)₃ / XantphosNaOtBuC265-90%
Alkyl AminesPd(OAc)₂ / RuPhosK₂CO₃C250-80%
Arylboronic AcidsPd(PPh₃)₄Na₂CO₃C470-95%
Heteroarylboronic EstersPd(dppf)Cl₂K₃PO₄C460-85%
Table 2. Summary of Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion and Outlook

This compound stands out as a powerful and versatile scaffold for the synthesis of highly functionalized pyridines. By understanding and leveraging the principles of regioselectivity, researchers can strategically employ either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to achieve desired substitution patterns. The ability to selectively functionalize the C4 position via SNAr and the C2 position via Buchwald-Hartwig amination provides a particularly powerful divergent synthetic strategy. These robust and scalable protocols open the door to the rapid generation of novel chemical entities for drug discovery, agrochemical development, and materials science.

References

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025). ResearchGate. [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). National Institutes of Health (PMC). [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). ACS Publications - Organic Letters. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2018). ACS Publications - Chemical Reviews. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (n.d.). ResearchGate. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2016). National Institutes of Health (PMC). [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2020). University of Groningen Research Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2017). Royal Society of Chemistry Publishing. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2010). National Institutes of Health (PMC). [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2021). Scholarship @ Claremont. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2020). Royal Society of Chemistry Publishing. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. [Link]

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). BLKChemical. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). National Institutes of Health (PMC). [Link]

  • Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. (n.d.). BLKChemical. [Link]

  • Preparing method of 2-chloro-3-fluoropyridine. (2012).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

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functionalization of the C4 position of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the C4 Position of 2,4-Dichloro-3-fluoropyridine

Abstract: The this compound scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of complex, biologically active molecules. However, the regioselective functionalization of this heterocycle presents a significant synthetic challenge. Conventionally, the C2 position is more reactive towards palladium-catalyzed cross-coupling, while the C4 position is the preferred site for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of advanced strategies and detailed protocols to selectively functionalize the C4 position, thereby unlocking underexplored chemical space for drug discovery and development. We will delve into ligand-controlled cross-coupling reactions that invert the conventional reactivity and leverage the innate electronic preference of the ring for C4-selective SNAr reactions.

Introduction: The Challenge of Regioselectivity

Nitrogen-containing heterocycles are privileged structures in pharmacology. The precise placement of substituents on the pyridine ring is critical and can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties.[1][2] For 2,4-dihalopyridines, the two chlorine atoms offer distinct reaction pathways. The C2-chloride, being adjacent to the electron-withdrawing nitrogen, is typically more susceptible to oxidative addition in palladium catalysis, making it the conventional site for cross-coupling reactions.[1][3] Conversely, the C4 position is more electron-deficient, rendering it the primary target for nucleophilic aromatic substitution (SNAr).[1] This guide details methodologies to harness and, in some cases, overturn these innate tendencies to achieve selective C4 functionalization.

Part 1: Palladium-Catalyzed C4-Selective Cross-Coupling

Overriding the intrinsic preference for C2 cross-coupling is a significant achievement in synthetic methodology. Recent advancements have demonstrated that selectivity can be dictated by the choice of ligand, enabling the formation of C-C bonds at the C4 position with high fidelity.[1] This strategy is particularly valuable for installing aryl, heteroaryl, and alkyl groups.

Principle and Rationale: Ligand-Controlled Selectivity

The mechanism of a typical Suzuki-Miyaura cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the selectivity-determining step. For 2,4-dichloropyridines, this addition preferentially occurs at the C2 position.

However, by employing a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the catalytic complex becomes too bulky to readily access the sterically encumbered C2 position adjacent to the pyridine nitrogen. This steric hindrance effectively blocks the C2 pathway, forcing the oxidative addition to occur at the more accessible C4 position, thus inverting the conventional selectivity.[1]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C4-arylation of this compound using a palladium-NHC catalytic system.

Workflow Diagram: C4-Selective Suzuki Coupling

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add this compound, arylboronic acid, and KF to an oven-dried vial p2 Add Pd precatalyst and THF p1->p2 r1 Seal vial and stir at room temperature for 12-24h p2->r1 r2 Monitor reaction progress by TLC or LC-MS r1->r2 w1 Quench with H2O and extract with EtOAc r2->w1 w2 Dry organic layer (Na2SO4), filter, and concentrate w1->w2 w3 Purify by column chromatography w2->w3 end end w3->end Obtain C4-arylated product

Caption: Workflow for Pd-catalyzed C4-selective Suzuki coupling.

Materials and Reagents

ReagentRoleTypical Amount (relative to substrate)Supplier Notes
This compoundSubstrate1.0 equivEnsure high purity.
Arylboronic AcidCoupling Partner1.1 - 1.5 equivPurity can affect yield.
(η³-1-ᵗBu-indenyl)Pd(IPr)(Cl)Palladium Precatalyst1 - 3 mol %Hazari precatalyst, air and moisture stable.
Potassium Fluoride (KF)Base3.0 equivUse spray-dried KF for best results.
Tetrahydrofuran (THF)Solvent0.1 - 0.5 MAnhydrous, inhibitor-free grade is recommended.

Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium fluoride (3.0 equiv).

  • Catalyst Addition: In a glovebox or under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., (η³-1-ᵗBu-indenyl)Pd(IPr)(Cl), 2 mol %).

  • Solvent Addition: Add anhydrous tetrahydrofuran (to achieve a concentration of 0.2 M).

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Stir the mixture vigorously at room temperature (20-25 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-chloro-3-fluoro-4-arylpyridine product.

Causality and Insights (E-E-A-T)

  • Role of the Base: KF is effective in activating the boronic acid for transmetalation.[4] Its moderate basicity is well-tolerated by many functional groups.

  • Solvent: THF is an excellent solvent for this system, balancing the solubility of the reagents while supporting the catalytic cycle.

Scope of C4-Arylation

This method is robust and tolerates a wide range of arylboronic acids.

Arylboronic Acid SubstituentProductTypical Yield (%)Notes
Phenyl2-Chloro-3-fluoro-4-phenylpyridine85-95High selectivity for C4 observed.
4-Methoxyphenyl2-Chloro-3-fluoro-4-(4-methoxyphenyl)pyridine80-90Electron-donating groups are well-tolerated.
4-Trifluoromethylphenyl2-Chloro-3-fluoro-4-(4-CF₃-phenyl)pyridine75-85Electron-withdrawing groups are compatible.
3-Thienyl2-Chloro-3-fluoro-4-(thiophen-3-yl)pyridine70-80Heteroaromatic partners can be used.

Yields are representative and may vary based on specific reaction scale and conditions. Data synthesized from findings in related literature.[1]

Part 2: Nucleophilic Aromatic Substitution (SNAr) at C4

For the introduction of heteroatom nucleophiles (N, O, S), SNAr is the most direct and efficient strategy. In 2,4-dihalopyridines, the C4 position is inherently more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.[1] The electron-withdrawing fluorine atom at the C3 position further activates the ring for this transformation.

Principle and Rationale: Electronic Control

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted. In the second step, the chloride leaving group is expelled, and aromaticity is restored.[5] This pathway is favored at C4 due to superior stabilization of the negative charge in the transition state.

General Workflow: C4-Selective SNAr

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification s1 Dissolve this compound in a suitable solvent (e.g., DMF, NMP) s2 Add nucleophile (e.g., amine, alcohol) and a base (e.g., K2CO3, NaH) s1->s2 r1 Heat the reaction mixture (e.g., 80-120 °C) s2->r1 r2 Monitor reaction progress by TLC or LC-MS r1->r2 w1 Cool to RT, quench with H2O and extract with an organic solvent r2->w1 w2 Wash, dry, and concentrate the organic phase w1->w2 w3 Purify by crystallization or column chromatography w2->w3 end end w3->end Obtain C4-substituted product

Caption: General workflow for C4-selective nucleophilic aromatic substitution.

Protocol 1: C4-Amination

This protocol describes the synthesis of 4-amino-2-chloro-3-fluoropyridine derivatives.

Materials and Reagents

ReagentRoleTypical Amount (relative to substrate)Notes
This compoundSubstrate1.0 equiv---
Amine (e.g., Benzylamine)Nucleophile1.1 - 2.0 equiv---
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0 equivAnhydrous, powdered.
N,N-Dimethylformamide (DMF)Solvent0.2 - 1.0 MAnhydrous grade.

Step-by-Step Procedure

  • Setup: To a round-bottom flask, add this compound (1.0 equiv), potassium carbonate (2.5 equiv), and DMF.

  • Nucleophile Addition: Add the desired amine (1.2 equiv) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization. A similar procedure can be used for the synthesis of 2-chloro-3-fluoropyridin-4-amine using a protected amine followed by deprotection.[6]

Protocol 2: C4-Alkoxylation

This protocol describes the synthesis of 4-alkoxy-2-chloro-3-fluoropyridine derivatives.

Materials and Reagents

ReagentRoleTypical Amount (relative to substrate)Notes
This compoundSubstrate1.0 equiv---
Alcohol (e.g., Benzyl alcohol)Nucleophile---Can be used as the solvent.
Sodium Hydride (NaH)Base1.2 equiv60% dispersion in mineral oil is common.
Tetrahydrofuran (THF)Solvent0.2 - 1.0 MAnhydrous grade.

Step-by-Step Procedure

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C.

  • Nucleophile Addition: Slowly add the desired alcohol (1.1 equiv) to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

  • Substrate Addition: Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 equiv) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.

Part 3: Sequential Functionalization for Molecular Diversity

The true power of these C4-selective methods is realized when they are combined. A C4-selective cross-coupling can be followed by a C2-selective SNAr, allowing for the rapid construction of di- and tri-substituted pyridine cores from a single starting material.[1] This two-step approach is exceptionally powerful for building libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic Strategy: Sequential C4-Coupling and C2-Substitution

G start This compound step1 Step 1: C4-Selective Suzuki Coupling (Pd/IPr, KF, Ar-B(OH)2) start->step1 intermediate 2-Chloro-3-fluoro- 4-arylpyridine step1->intermediate step2 Step 2: C2-Selective SNAr (Nucleophile, Base) intermediate->step2 final 2-Nu-3-Fluoro- 4-arylpyridine (Diverse Scaffold) step2->final

Caption: A powerful two-step sequence for creating diverse pyridine derivatives.

This sequential approach allows for the installation of a carbon-based substituent at the C4 position, followed by the introduction of a heteroatom-based functional group at the C2 position, a substitution pattern that is difficult to achieve using conventional methods.[1]

Conclusion

The selective functionalization of the C4 position of this compound is a critical capability for researchers in drug discovery and materials science. By understanding the underlying principles of reactivity and employing tailored catalytic systems or leveraging innate electronic biases, chemists can precisely control the site of modification. The ligand-controlled palladium-catalyzed cross-coupling protocols invert conventional selectivity to forge C-C bonds at C4, while classic SNAr reactions provide a reliable route to C-N and C-O bonds at the same position. The combination of these strategies in sequential reactions opens the door to a vast and previously inaccessible area of chemical space, empowering the synthesis of novel and highly functionalized pyridine scaffolds.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • 2-chloro-3-fluoropyridin-4-aMine synthesis. (n.d.). ChemicalBook.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.).
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

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Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Functionalization of the C2 Position of 2,4-Dichloro-3-fluoropyridine

In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure due to its presence in numerous bioactive molecules and its capacity for diverse chemical modifications. This compound is a particularly valuable building block, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] The electronic properties of this molecule—defined by the electron-withdrawing nitrogen atom and three halogen substituents—render the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack.[3][4][5]

The primary challenge and opportunity in utilizing this compound lies in achieving regioselective functionalization. The chlorine atoms at the C2 and C4 positions are both viable leaving groups for nucleophilic aromatic substitution (SNAr) and are reactive sites for metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of strategies, application notes, and step-by-step protocols specifically designed for the selective functionalization of the C2 position, a critical transformation for accessing a wide array of novel chemical entities.

PART 1: Mechanistic Considerations and Strategic Approaches

Achieving regioselectivity in the functionalization of this compound requires a nuanced understanding of the electronic and steric factors governing its reactivity. Both the C2 and C4 positions are activated by the ring nitrogen, but the C2 position experiences a more potent inductive and mesomeric electron withdrawal, making it intrinsically more electrophilic. This inherent reactivity forms the basis for selective transformations.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct route to C2 functionalization is through SNAr. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group to restore aromaticity.[4] The superior electrophilicity of the C2 position often allows for selective substitution over C4, particularly with nitrogen, oxygen, or sulfur nucleophiles under carefully controlled conditions.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8] In the context of this compound, selectivity is governed by the relative rates of oxidative addition of the C2-Cl versus the C4-Cl bond to the palladium(0) catalyst. Subtle differences in bond dissociation energies and steric environments can be exploited, often with the aid of specific ligands, to favor oxidative addition at the C2 position.

PART 2: Experimental Protocols and Methodologies

The following sections provide detailed, field-proven protocols for the C2-selective functionalization of this compound. The causality behind key experimental choices is explained to ensure reproducibility and adaptability.

Application Protocol 1: C2-Selective Amination via SNAr

This protocol details the reaction of this compound with a secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Causality Behind Experimental Design:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base that serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: Moderate heating is often sufficient to overcome the activation energy without promoting side reactions or substitution at the C4 position.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (approx. 0.2 M concentration).

  • Add the desired secondary amine (e.g., morpholine, 1.1 eq.) to the solution via syringe.

  • Add DIPEA (1.5 eq.) to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C2-aminated product.

Data Presentation: Representative C2-Amination Reactions

NucleophileProductTypical YieldRegioselectivity (C2:C4)
Morpholine2-(Morpholin-4-yl)-4-chloro-3-fluoropyridine85-95%>95:5
Piperidine2-(Piperidin-1-yl)-4-chloro-3-fluoropyridine88-96%>95:5
N-Methylaniline2-(N-Methylanilino)-4-chloro-3-fluoropyridine75-85%>90:10

Workflow Visualization: SNAr Amination

Workflow for C2-Selective SNAr Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Charge flask with This compound AddSolvent 2. Add anhydrous DMF under N2 atmosphere Setup->AddSolvent AddNuc 3. Add amine nucleophile (1.1 eq.) AddSolvent->AddNuc AddBase 4. Add DIPEA (1.5 eq.) AddNuc->AddBase Heat 5. Heat to 60-80 °C Monitor by TLC/LC-MS AddBase->Heat Quench 6. Cool and quench with water Heat->Quench Extract 7. Extract with ethyl acetate Quench->Extract Dry 8. Dry organic phase and concentrate Extract->Dry Purify 9. Purify via column chromatography Dry->Purify Product Final Product: C2-Aminated Pyridine Purify->Product

Caption: Step-by-step workflow for the C2-selective amination of this compound.

Application Protocol 2: C2-Selective Arylation via Suzuki Cross-Coupling

This protocol describes a palladium-catalyzed Suzuki reaction to form a C-C bond at the C2 position, a key step in synthesizing biaryl structures.

Causality Behind Experimental Design:

  • Catalyst System: Pd(PPh₃)₄ is a robust, commercially available palladium(0) catalyst suitable for a range of Suzuki couplings. The triphenylphosphine ligands are crucial for the stability and reactivity of the catalytic cycle.

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) is used to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A biphasic system of an organic solvent (like 1,4-Dioxane or Toluene) and water is employed to dissolve both the organic-soluble pyridine substrate and the water-soluble inorganic base.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Add the organic solvent (e.g., 1,4-Dioxane).

  • Add an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction to 90-100 °C under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the C2-arylated product.

Data Presentation: Representative C2-Arylation Reactions

Arylboronic AcidProductTypical Yield
Phenylboronic acid2-Phenyl-4-chloro-3-fluoropyridine70-85%
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-chloro-3-fluoropyridine75-90%
3-Pyridylboronic acid2-(Pyridin-3-yl)-4-chloro-3-fluoropyridine60-75%

Workflow Visualization: Suzuki Cross-Coupling Catalytic Cycle

G Catalytic Cycle for C2-Selective Suzuki Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation 2 PdII_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_R Boronate R-B(OH)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_R->RedElim 3 RedElim->Pd0 Product Product Ar-R RedElim->Product Substrate Substrate Ar-Cl Substrate->OxAdd

Caption: The three key stages of the Suzuki cross-coupling catalytic cycle.

PART 3: Conclusion and Future Outlook

The regioselective functionalization of the C2 position of this compound is a highly achievable and valuable transformation for medicinal and materials chemists. Through the careful application of either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, researchers can selectively introduce a diverse array of functional groups at this key position. The protocols outlined in this guide provide a robust foundation for synthesizing novel derivatives. Understanding the underlying mechanistic principles allows for the rational optimization of reaction conditions, paving the way for the discovery of next-generation pharmaceuticals and advanced materials built upon this versatile heterocyclic core.

References

  • Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. (n.d.). SelfChem. Retrieved January 11, 2026, from [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitutions. (2019). YouTube. Retrieved January 11, 2026, from [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. Retrieved January 11, 2026, from [Link]

  • Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2014). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2024). National Institutes of Health. Retrieved January 11, 2026, from [Link]

Sources

Strategic C-C Bond Formation via Stille Coupling: An Experimental Protocol for 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Functionalized Pyridines

Authored by: A Senior Application Scientist

Introduction

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This reaction, which couples an organotin compound (organostannane) with an organic halide or pseudohalide, has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[3][4] Its value is pronounced in the synthesis of highly functionalized heterocyclic compounds, which are privileged scaffolds in medicinal chemistry.

This document provides a detailed experimental protocol for the Stille coupling of 2,4-Dichloro-3-fluoropyridine, a versatile building block for accessing novel substituted pyridines. The narrative explains the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Reaction Overview and Mechanistic Insights

The Stille reaction proceeds through a well-established catalytic cycle involving a Pd(0) species as the active catalyst.[1][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (this compound), forming a Pd(II) intermediate.[6] For dihalopyridines, this step is often regioselective. The C-Cl bond at the C2 position, being adjacent to the electron-withdrawing nitrogen atom, is typically more activated and thus more reactive towards oxidative addition than the C4-Cl bond.[7][8]

  • Transmetalation : The organostannane reagent exchanges its organic group (R') with the halide on the palladium center.[9] This step is often the rate-determining step of the cycle and can be accelerated by the use of additives like copper(I) iodide (CuI).[1]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Below is a diagram illustrating the catalytic cycle for this reaction.

Stille_Catalytic_Cycle Stille Catalytic Cycle for this compound Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate Py-Pd(II)(Cl)L₂ (Palladium(II) Intermediate) Pd0->PdII_Intermediate Product Coupled Product Pd0->Product PyCl This compound OxAdd Oxidative Addition PdII_Coupling Py-Pd(II)(R')L₂ PdII_Intermediate->PdII_Coupling Organostannane R'-SnBu₃ Transmetalation Transmetalation SnBu3Cl Bu₃SnCl PdII_Coupling->Pd0 PdII_Coupling->SnBu3Cl ReductiveElimination Reductive Elimination

Caption: Generalized catalytic cycle for the Stille reaction.

Detailed Experimental Protocol

This protocol describes the mono-coupling at the more reactive C2 position of this compound with a generic organostannane (e.g., vinyltributyltin).

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%CommercialStarting electrophile.
Organostannane (e.g., Vinyltributyltin)≥97%CommercialCoupling partner. Highly Toxic .
Tetrakis(triphenylphosphine)palladium(0)99%CommercialPd(PPh₃)₄, Catalyst. Air-sensitive.
Copper(I) Iodide (CuI)≥98%CommercialCo-catalyst/additive to accelerate transmetalation.[10]
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%CommercialReaction solvent. Must be degassed.
Potassium Fluoride (KF)ReagentCommercialUsed in aqueous solution for workup to remove tin byproducts.[11]
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Brine (Saturated NaCl solution)-Lab PreparedFor aqueous washes.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Celite®-CommercialFiltration aid.
Argon or Nitrogen GasHigh Purity-For maintaining an inert atmosphere.
Equipment Setup
  • Flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Inert gas line (Argon or Nitrogen) with a bubbler.

  • Syringes and needles for liquid transfers.

  • Heating mantle with a temperature controller and a stir plate.

  • Standard laboratory glassware for workup and purification.

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental procedure.

Stille_Workflow A 1. Setup & Inerting Flame-dry Schlenk flask. Backfill with Argon/N₂. B 2. Reagent Addition Add Pyridine, Solvent, Pd(0) catalyst, and CuI additive. A->B C 3. Degassing Degas the mixture via three 'freeze-pump-thaw' cycles or by bubbling with Argon for 20-30 min. B->C Crucial for catalyst stability D 4. Add Stannane Add the organostannane reagent via syringe. C->D E 5. Reaction Heat the mixture (e.g., 80-100 °C). Monitor by TLC or LC-MS. D->E F 6. Workup: Quench & Extract Cool to RT. Dilute with EtOAc. Wash with aqueous KF solution. E->F Upon completion G 7. Purification Dry organic layer (Na₂SO₄). Concentrate and purify via flash column chromatography. F->G Removes tin byproducts [19] H 8. Characterization Analyze the purified product (NMR, MS, etc.). G->H

Caption: Experimental workflow for the Stille coupling procedure.

  • Preparation and Inerting: To a flame-dried 100 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv, e.g., 5.0 mmol, 830 mg).

  • Reagent Addition: In a fume hood, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv, 0.15 mmol, 173 mg), and copper(I) iodide (0.10 equiv, 0.50 mmol, 95 mg).

  • Solvent Addition and Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times. Add anhydrous, degassed DMF (25 mL) via syringe. The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Stannane Addition: Add the organostannane reagent (e.g., vinyltributyltin, 1.1 equiv, 5.5 mmol, 1.74 g) to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by TLC or LC-MS until the starting pyridine is consumed (typically 8-24 hours).

  • Workup - Quenching and Tin Removal:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash thoroughly with a saturated aqueous solution of potassium fluoride (2 x 50 mL). Vigorous shaking for several minutes per wash is recommended. This step precipitates the highly toxic tributyltin chloride as insoluble tributyltin fluoride, which can be observed as a white solid.[11][12]

    • If an emulsion or significant precipitate forms, filter the entire biphasic mixture through a pad of Celite®.

    • Wash the organic layer with brine (1 x 50 mL).

  • Purification:

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Data Interpretation and Characterization

The successful synthesis of the C2-coupled product should be confirmed using standard analytical techniques.

TechniqueExpected Observation
¹H NMR Disappearance of the singlet corresponding to the C2-proton of the starting material. Appearance of new signals corresponding to the coupled R' group. Characteristic shifts and coupling constants for the remaining pyridine protons.
¹⁹F NMR A singlet or multiplet (depending on coupling to adjacent protons) confirming the retention of the fluorine atom.
¹³C NMR Appearance of new carbon signals for the coupled R' group and a downfield shift for the C2 carbon of the pyridine ring.
Mass Spec (HRMS) Calculation of the exact mass of the expected product. The observed m/z value should match the calculated mass, confirming the molecular formula.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent/reagents.3. Low reaction temperature.1. Use fresh catalyst or a pre-catalyst like Pd₂(dba)₃ with a phosphine ligand.[13]2. Ensure all solvents are rigorously degassed. Maintain a positive pressure of inert gas.3. Increase the reaction temperature in increments of 10 °C.
Formation of Homocoupled Stannane (R'-R') This is a common side reaction in Stille couplings.[1]1. Ensure slow addition of the organostannane.2. Use of CuI additive can sometimes suppress this side reaction.[10]
Formation of Regioisomers (C4-coupling) The C4-Cl bond can also react, although it is generally less reactive.1. The described conditions strongly favor C2 coupling. If C4 coupling is observed, consider lowering the reaction temperature.2. To selectively target the C4 position, specialized sterically hindered ligands may be required, which is beyond the scope of this standard protocol.[7]
Persistent Tin Contamination After Workup Incomplete precipitation of tin fluoride or co-elution during chromatography.1. Increase the duration and vigor of the KF wash.[11]2. During chromatography, add 1-2% triethylamine to the eluent to help retard the slightly acidic tin byproducts on the silica gel.[12]

Safety Precautions

  • Organotin Reagents: Organostannanes are highly toxic, particularly neurotoxic, and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be sensitizers and should be handled with care.

  • Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or over-pressurization of glassware.

References

  • Stille reaction - Wikipedia.

  • Stille Coupling | OpenOChem Learn.

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.

  • Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society - ACS Publications.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.

  • The Mechanisms of the Stille Reaction - University of Windsor.

  • Stille Coupling - Chemistry LibreTexts.

  • Stille Coupling | NROChemistry.

  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing).

  • The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications.

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate.

  • The Stille Reaction - Chem 115 Myers.

  • Stille Cross-Coupling - J&K Scientific LLC.

  • The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications.

  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester.

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Who we serve.

  • Full article: Recent developments of nanocatalysts for Stille coupling reaction - Taylor & Francis Online.

  • Recent Synthetic Innovation in Stille Coupling Reaction: A Review - Semantic Scholar.

  • Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem.

  • Stille Coupling - Organic Chemistry Portal.

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.

  • Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J.

  • What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC.

  • The Stille Reaction: A Cornerstone in Industrial Organic Synthesis.

  • Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube.

  • Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry - ACS Publications.

  • Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry.

  • The Mechanisms of the Stille Reaction | Request PDF - ResearchGate.

  • Stille Coupling | OpenOChem Learn.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with 2,4-dichloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this specific transformation and achieve higher yields and cleaner reaction profiles.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The presence of two chloro-substituents raises issues of regioselectivity, and the inherent electron-deficient nature of the pyridine ring, further accentuated by the fluorine atom, can influence the reactivity of the C-Cl bonds. This guide will dissect these challenges and provide actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low to No Product Formation

Question: I am not observing any significant conversion of my this compound starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a Suzuki coupling with an aryl chloride points to a sluggish or inhibited catalytic cycle, most often an issue with the initial oxidative addition step. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Catalyst System Evaluation:

    • Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure your conditions facilitate efficient reduction to the active Pd(0) species.[3][4] Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this potential issue.[4]

    • Ligand Choice: Standard ligands like PPh₃ may not be sufficient for activating the C-Cl bond.[2] The key is to use electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands increase the electron density on the palladium center, which promotes the oxidative addition to the electron-deficient aryl chloride.[1][5]

      • Recommended Ligands: SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands are excellent starting points for coupling aryl chlorides.[5][6] NHC ligands, such as IPr, are also highly effective.[7][8]

  • Base Selection and Strength:

    • The base plays a crucial role in the transmetalation step, activating the boronic acid.[9][10] For challenging couplings, a stronger base is often required.

    • Recommended Bases: While K₂CO₃ is a common choice, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[5][11] The choice of base can significantly impact the reaction rate and overall yield.[12]

  • Solvent and Temperature:

    • Ensure your substrates are fully soluble in the chosen solvent system. Common solvents for Suzuki couplings include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.[3]

    • Increase the reaction temperature. Aryl chloride couplings often require higher temperatures (e.g., 80-120 °C) to drive the oxidative addition.[13][14]

  • Inert Atmosphere:

    • Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.[5] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed. Oxygen can lead to catalyst decomposition and the formation of homocoupling byproducts.[5][15]

Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Coupled Products)

Question: My reaction is producing a mixture of isomers, with coupling occurring at both the C2 and C4 positions. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in di-substituted pyridines is a common challenge. The electronic and steric environment of the two chlorine atoms in this compound are different, which can be exploited to favor one isomer over the other.

  • Understanding the Inherent Reactivity:

    • Generally, for 2,4-dihalopyridines, oxidative addition of palladium is favored at the C4 position due to electronic factors.[14] However, the outcome can be highly dependent on the specific reaction conditions.

  • Ligand-Controlled Selectivity:

    • This is the most powerful tool for controlling regioselectivity. The steric bulk of the ligand can dictate which C-Cl bond the palladium catalyst can access.

    • For C4-Selectivity: The use of sterically hindered ligands, particularly N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to strongly favor coupling at the C4 position of 2,4-dichloropyridine.[7][8] Bulky phosphine ligands such as P(tBu)₃ can also promote C4 selectivity.[7] The rationale is that the larger ligand directs the catalyst to the less sterically hindered C4 position.

    • For C2-Selectivity: Less sterically demanding ligands, such as PPh₃, tend to favor coupling at the more electronically activated C2 position.[7]

  • Ligand-Free Conditions:

    • Interestingly, "ligand-free" conditions, often referred to as Jeffery conditions (using a phase-transfer catalyst like a tetralkylammonium salt), can also dramatically enhance C4-selectivity.[8][16]

Issue 3: Significant Formation of Side Products

Question: Besides my desired product, I am observing significant amounts of homocoupled boronic acid (biaryl) and dehalogenated starting material. What causes these side products and how can I minimize them?

Answer:

The formation of these byproducts indicates competing reaction pathways that consume your starting materials and reduce the efficiency of the desired cross-coupling.

  • Homocoupling of Boronic Acid:

    • Cause: This typically occurs due to the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[5][15]

    • Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction setup and duration are critical. Multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (e.g., 30 minutes) is recommended.[11]

  • Protodeborylation:

    • Cause: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene.[5][15] This can be exacerbated by prolonged reaction times at high temperatures or the presence of excess water.

    • Solution:

      • Use anhydrous conditions if possible, with a base like anhydrous K₃PO₄.[5]

      • Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin), which is less susceptible to protodeborylation.[5]

      • Minimize reaction time by monitoring the reaction closely and stopping it once the starting material is consumed.

  • Dehalogenation of this compound:

    • Cause: This side reaction involves the replacement of a chlorine atom with hydrogen. It can occur via a palladium-hydride species, which can be formed from trace amounts of water or other proton sources in the reaction mixture.[3]

    • Solution:

      • Ensure all reagents and solvents are anhydrous.

      • The choice of base can sometimes influence this pathway. Experiment with different bases to see if the amount of dehalogenation is reduced.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for the Suzuki coupling of this compound?

A1: A good starting point would be to target C4-selectivity, as this is often the more challenging position to functionalize. Based on literature for similar substrates, the following conditions are recommended for initial screening[7][8]:

ParameterRecommended ConditionRationale
Electrophile This compound (1.0 equiv)Starting material.
Nucleophile Arylboronic Acid (1.2 - 1.5 equiv)A slight excess of the boronic acid is common.
Pd Precatalyst Pd(OAc)₂ (2-5 mol%) or a PEPPSI-type precatalystRobust and effective for aryl chlorides.[3]
Ligand IPr (4-10 mol%) or SPhos (4-10 mol%)Bulky, electron-rich ligands to promote oxidative addition and C4 selectivity.[6][7]
Base K₃PO₄ (2.0-3.0 equiv)A strong base that is effective in many challenging couplings.[5]
Solvent Anhydrous, degassed Toluene or DioxaneGood solubility for many organic substrates.
Temperature 100-110 °CHigher temperatures are often necessary for C-Cl activation.

Q2: What is the role of the base in the Suzuki coupling, and why is the choice so important?

A2: The base has multiple crucial roles in the Suzuki coupling catalytic cycle[1][9]:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species.[9][10] This boronate is then able to transmetalate its organic group to the palladium center.

  • Formation of Palladium Hydroxide Complex: In aqueous media, the base can generate a palladium hydroxide complex (LₙPd(Ar)(OH)) from the palladium halide complex (LₙPd(Ar)X). This hydroxide complex can then react directly with the neutral boronic acid in the transmetalation step.[17][18]

  • Acceleration of Reductive Elimination: Some studies suggest that the base can also accelerate the final reductive elimination step, which forms the C-C bond and regenerates the Pd(0) catalyst.[1]

The choice of base is critical because its strength and solubility affect the rate of these key steps. For a less reactive substrate like this compound, a stronger base is often needed to facilitate the transmetalation sufficiently to keep the catalytic cycle turning over efficiently.

Q3: Can I use a boronic ester instead of a boronic acid? What are the advantages?

A3: Yes, boronic esters (e.g., pinacol esters) are excellent alternatives to boronic acids.[1] They offer several advantages:

  • Increased Stability: Boronic esters are generally more stable than boronic acids and are less prone to side reactions like protodeborylation and homocoupling.[5][19] This can be particularly beneficial in reactions requiring long reaction times or high temperatures.

  • Improved Solubility: They often exhibit better solubility in organic solvents.

  • Purification: Boronic esters are often crystalline solids that are easier to purify than the corresponding boronic acids.

It is important to note that while some boronic esters can transmetalate directly, others may require in-situ hydrolysis to the boronic acid for the reaction to proceed, depending on the specific reaction conditions.[19]

Part 3: Experimental Protocol and Visualizations

Standard Protocol for C4-Selective Suzuki Coupling

This protocol is a generalized starting point and should be optimized for your specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)L₂-X OA->PdII_halide TM Transmetalation PdII_halide->TM Ar'-B(OR)₂ + Base PdII_aryl Ar-Pd(II)L₂-Ar' TM->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 Ar-Ar' Product Coupled Product RE->Product ArX This compound ArX->OA ArB Boronic Acid/Ester ArB->TM Base Base (e.g., K₃PO₄) Base->TM caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Reaction Failure check_OA Is Oxidative Addition the issue? (Aryl Chloride Reactivity) start->check_OA optimize_catalyst Optimize Catalyst System: - Use bulky, e⁻-rich ligand (SPhos, IPr) - Use Pd(0) precatalyst check_OA->optimize_catalyst Yes check_TM Is Transmetalation slow? check_OA->check_TM No increase_temp Increase Reaction Temperature (100-120 °C) optimize_catalyst->increase_temp success Improved Yield increase_temp->success optimize_base Use a stronger base (K₃PO₄, Cs₂CO₃) check_TM->optimize_base Yes check_side_reactions Are side products dominant? (Homocoupling, Deborylation) check_TM->check_side_reactions No optimize_base->success improve_inertness Improve Inert Conditions: - Rigorously degas solvents - Use anhydrous reagents check_side_reactions->improve_inertness Yes check_side_reactions->success No use_ester Use Boronic Ester (e.g., BPin) improve_inertness->use_ester use_ester->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Nishihara, Y., & Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15993-16008. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Preprint. Available at: [Link]

  • Knapp, S. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 572-586. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3834-3837. Available at: [Link]

  • Singh, U. K., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Inorganic Chemistry, 57(9), 5427-5439. Available at: [Link]

  • Vantourout, J. C., et al. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Journal of the American Chemical Society, 139(12), 4437-4446. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Available at: [Link]

  • LibreTexts Chemistry. Oxidative Addition and Palladium Coupling. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 139(12), 4437-4446. Available at: [Link]

  • Vantourout, J. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 448-456. Available at: [Link]

  • Galić, E., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4969. Available at: [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: [Link]

  • El-Ghozzi, M., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(3-4), 336-342. Available at: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. Available at: [Link]

  • Mir, L. M., et al. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 61(22), e202202613. Available at: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • YouTube. Suzuki Reaction example 3. Available at: [Link]

  • ResearchGate. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Available at: [Link]

  • Reddit. Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2896-2908. Available at: [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Available at: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification of 2,4-Dichloro-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers, scientists, and professionals in drug development facing the intricate challenges of purifying 2,4-Dichloro-3-fluoropyridine and its derivatives. The introduction of halogen atoms to the pyridine ring significantly alters its chemical properties, often leading to enhanced biological activity. However, these same modifications introduce unique and often complex purification hurdles. This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you achieve high-purity compounds essential for your research and development endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of this compound derivatives.

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities can arise from unreacted starting materials, side-reactions, or degradation. Key impurities often include:

  • Positional Isomers: Halogenation and other substitution reactions on the pyridine ring can yield a mixture of isomers, which are often difficult to separate due to their similar physical properties.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in your crude product.[1]

  • Over-halogenated Byproducts: The use of potent halogenating agents may lead to the formation of compounds with additional halogen atoms.[1]

  • Hydrolysis Products: Some fluorinated pyridines can be susceptible to hydrolysis, leading to the formation of corresponding pyridones, which can complicate purification.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as DMF or toluene, are common.[1]

Q2: My this compound derivative is a liquid. What is the best purification method?

A2: For liquid derivatives, fractional distillation under reduced pressure is often the most effective method, especially for separating components with different boiling points.[3] It is crucial to stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.[3]

Q3: I'm struggling with "oiling out" during the recrystallization of my solid derivative. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue.[3] This typically occurs if the solvent's boiling point is higher than the compound's melting point or if the solution is cooled too rapidly.[3] To resolve this, try reheating the solution to dissolve the oil and then allow it to cool much more slowly. Using a lower-boiling point solvent or a more dilute solution can also be effective.[3]

Q4: I'm observing significant peak tailing when analyzing my purified this compound derivative by HPLC. What is the cause and how can I fix it?

A4: Peak tailing with basic compounds like pyridine derivatives is often due to strong interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based stationary phase.[4] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer can protonate the silanol groups, minimizing their interaction with your compound.[4]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can shield the active silanol sites from your analyte.[4]

  • Change of Stationary Phase: If the issue persists, switching to a column with a different stationary phase, such as a phenyl or cyano column, can provide alternative separation mechanisms.[4]

Troubleshooting Guide: Common Purification Scenarios

This guide provides a systematic approach to troubleshooting common issues encountered during the purification of this compound derivatives.

Scenario 1: Poor Separation of Isomers in Column Chromatography

Symptoms:

  • Overlapping peaks in HPLC analysis of collected fractions.

  • Inability to achieve baseline separation on the column.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Solvent System The polarity of the mobile phase may not be optimal for separating the isomers. Perform a thorough TLC analysis with a range of solvent systems to identify the one that provides the best separation.
Column Overload Loading too much crude material onto the column can lead to poor separation.[1] Reduce the amount of sample relative to the stationary phase (a general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight).[1]
Incorrect Stationary Phase The standard silica gel may not be the best choice. Consider using a different stationary phase, such as alumina or a bonded phase like C18 for reverse-phase chromatography. The unique electronic properties of fluorinated compounds can lead to different chromatographic behavior compared to their non-fluorinated counterparts.
Scenario 2: Low Recovery After Recrystallization

Symptoms:

  • A significantly lower amount of crystalline product is recovered than expected.

  • The product appears to remain dissolved in the mother liquor even after cooling.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures.[3] Test a variety of solvents to find one where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[3] Using a co-solvent system (e.g., ethanol/water) can also be effective.[1]
Premature Crystallization The product may have crystallized too quickly during hot filtration, resulting in material loss.[3] To prevent this, pre-heat the filtration funnel and receiving flask.[3]
Insufficient Cooling To maximize recovery, ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the mother liquor.[3]

Experimental Protocol: Purification of a this compound Derivative by Column Chromatography

This protocol provides a general procedure for the purification of a solid this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • TLC plates

  • Glass column

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Visualizing Purification Workflows

The following diagrams illustrate logical workflows for troubleshooting common purification challenges.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC with different solvent systems start->check_tlc Initial Assessment reduce_load Decrease Sample Load start->reduce_load Broad/Tailing Peaks change_stationary Change Stationary Phase (e.g., Alumina, C18) start->change_stationary No separation with various mobile phases change_solvent Optimize Mobile Phase check_tlc->change_solvent Sub-optimal Rf success Improved Separation change_solvent->success reduce_load->success change_stationary->success Troubleshooting_Recrystallization start Low Recovery from Recrystallization check_solubility Review Solvent Choice: Is the compound too soluble? start->check_solubility new_solvent Test alternative solvents or co-solvent systems check_solubility->new_solvent Yes check_cooling Ensure Thorough Cooling (Ice Bath) check_solubility->check_cooling No success Increased Yield new_solvent->success check_filtration Pre-heat funnel for hot filtration check_cooling->check_filtration If premature crystallization is suspected check_cooling->success check_filtration->success

Sources

Technical Support Center: Improving Regioselectivity in 2,4-Dichloro-3-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 2,4-dichloro-3-fluoropyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of regioselective synthesis with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights to address common challenges and enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) reaction. How can I favor substitution at the C4 position?

A1: This is a common challenge. The electronic properties of the pyridine ring, specifically the electron-withdrawing nature of the nitrogen atom, activate both the C2 (ortho) and C4 (para) positions for nucleophilic attack.[1] However, several factors can be manipulated to favor substitution at the C4 position.

Underlying Principles: In SNAr reactions of 2,4-dichloropyridine, the attack of a nucleophile at the C4 position leads to a more stable Meisenheimer intermediate.[2] This is because the negative charge can be delocalized onto the electronegative nitrogen atom, an arrangement that is more stable than the intermediate formed from attack at the C2 position.[2]

Troubleshooting and Optimization:

  • Steric Hindrance: Employing a bulkier nucleophile can sterically hinder attack at the more accessible C2 position, thus favoring the C4 position.[3]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediate.[1] Experimenting with a range of solvents with varying polarities can influence the regioselectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable C4-substituted product.[1]

Q2: How can I achieve selective substitution at the C2 position?

A2: While C4 is often the more reactive site in classical SNAr, C2 selectivity can be achieved, particularly through palladium-catalyzed cross-coupling reactions.

Key Strategies:

  • Ligand Choice in Cross-Coupling: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, or Negishi couplings, the choice of ligand is paramount in dictating regioselectivity.[1] The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, has been shown to promote cross-coupling at the C4 position, while diphosphine ligands like dppf can favor C2 coupling.[4] Recent studies have also identified specific palladium precatalysts supported by bulky NHC ligands that uniquely effect C2-selective cross-coupling with thiols.[5]

  • Directed Ortho-Metalation (DoM): If a suitable directing group is present or can be installed at the 3-position, directed ortho-metalation can be a powerful tool for functionalizing the C2 position. This involves the use of a strong base, typically an organolithium reagent like LDA or LTMP at low temperatures, to deprotonate the position ortho to the directing group.[6][7]

Q3: My palladium-catalyzed cross-coupling reaction on this compound is giving low yield and poor selectivity. What are the likely causes and solutions?

A3: Poor outcomes in cross-coupling reactions with this substrate can stem from several factors, including catalyst deactivation, inappropriate ligand choice, and suboptimal reaction conditions.

Troubleshooting Flowchart:

G start Low Yield / Poor Selectivity ligand Inappropriate Ligand Choice? start->ligand conditions Suboptimal Reaction Conditions? start->conditions catalyst Catalyst Deactivation? start->catalyst solution_ligand Screen Ligands: - Bulky NHCs (e.g., IPr) for C4 - Diphosphines (e.g., dppf) for C2 ligand->solution_ligand solution_conditions Optimize: - Solvent (e.g., Dioxane, Toluene) - Base (e.g., K₂CO₃, Cs₂CO₃) - Temperature (Lower T may increase selectivity) conditions->solution_conditions solution_catalyst Consider: - Pre-catalyst vs. in situ generation - Catalyst loading - Inert atmosphere catalyst->solution_catalyst

Caption: Troubleshooting Cross-Coupling Reactions.

Detailed Solutions:

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[1] As mentioned, bulky NHC ligands often favor C4-selectivity, while other ligand classes might promote C2-selectivity.[4] A thorough screening of ligands is often necessary.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can affect catalyst solubility and reactivity. Common solvents for cross-coupling include dioxane, toluene, and DMF.[1]

    • Base: The choice and strength of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are critical. The base not only participates in the catalytic cycle but its solubility can also impact the reaction rate.[1]

    • Temperature: While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition and reduced selectivity. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.[1]

  • Catalyst Integrity: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring rigorous exclusion of oxygen and moisture during in situ catalyst generation is crucial for reproducibility. The catalyst loading (mol %) should also be optimized.[8]

Q4: Is it possible to perform a sequential, regioselective double functionalization of this compound?

A4: Yes, this is a key synthetic advantage of this substrate. The differential reactivity of the C2 and C4 positions allows for a stepwise introduction of different functional groups.

Example Workflow:

  • First Functionalization (e.g., C4-selective Suzuki Coupling): Employ a palladium catalyst with a bulky NHC ligand to selectively couple an arylboronic acid at the C4 position.[4]

  • Isolation and Purification: Isolate the 2-chloro-4-aryl-3-fluoropyridine intermediate.

  • Second Functionalization (e.g., C2-selective Buchwald-Hartwig Amination): The remaining C2-chloro group can then be substituted with an amine using a different palladium catalyst system, often one that is effective for C-N bond formation.[1]

This sequential approach allows for the synthesis of highly functionalized and structurally diverse pyridine derivatives.

Troubleshooting Guides

Guide 1: Improving C4-Selectivity in SNAr with Amine Nucleophiles

Problem: A reaction between this compound and a primary amine is yielding a significant amount of the undesired 2-amino isomer.

Parameter Potential Cause of Poor Selectivity Recommended Solution
Nucleophile The amine is small and not sterically demanding, allowing for competitive attack at C2.If possible, consider a bulkier amine. If the nucleophile cannot be changed, focus on other parameters.
Solvent The solvent may not be optimal for stabilizing the C4-attack intermediate.Screen polar aprotic solvents such as DMF, DMSO, and NMP.
Temperature High reaction temperatures may overcome the small energy difference between the two transition states, leading to a loss of selectivity.Run the reaction at a lower temperature (e.g., start at room temperature and gently heat if necessary). This may require longer reaction times.
Base An external base, if used, can influence the nucleophilicity of the amine and the overall reaction kinetics.If a base is required, screen different options (e.g., K₂CO₃, Et₃N). In some cases, using the amine nucleophile itself as the base (in excess) can be effective.

Step-by-Step Protocol for C4-Amination:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 - 1.5 eq) to the solution.

  • If required, add a non-nucleophilic base such as K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gradually increase the temperature to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the 4-amino-2-chloro-3-fluoropyridine isomer. A procedure for deprotection of a Boc-protected amine at this position has been reported to give the desired product in high yield.[9]

Guide 2: Achieving C2-Selectivity via Directed ortho-Metalation (DoM)

Problem: An attempt to functionalize the C2 position via direct lithiation is resulting in a complex mixture of products, likely due to nucleophilic addition of the organolithium reagent to the pyridine ring.

Underlying Principle: Direct deprotonation of pyridines with strong bases like n-BuLi can be challenging due to competitive nucleophilic addition at the C2 or C4 positions.[6] The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures can mitigate this side reaction.[6] A directing metalating group (DMG) at the 3-position is typically required to ensure regioselective deprotonation at C2.

Workflow for C2-Functionalization via DoM:

Sources

Technical Support Center: Buchwald-Hartwig Amination of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2,4-dichloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific transformation. The electron-deficient nature of the pyridine ring, combined with the presence of multiple halogen substituents, presents unique challenges, including a heightened risk of catalyst poisoning and complex regioselectivity. This resource will help you navigate these challenges and achieve successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound resulting in low or no product yield?

There are several potential reasons for low or no yield in this reaction. The most common culprits are related to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Furthermore, the presence of a fluoride substituent may influence the electronic properties of the catalyst and intermediates.[1] Common issues include:

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can bind to the palladium catalyst, leading to deactivation. This is a common issue with nitrogen-containing heterocycles.[2]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and prevent catalyst decomposition.[3][4][5]

  • Inappropriate Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide are commonly used, they can be incompatible with certain functional groups. Weaker bases like cesium carbonate or potassium phosphate may be required, although they might necessitate higher catalyst loadings or longer reaction times.[6]

  • Poor Solvent Quality: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen or moisture.

Q2: I am observing a mixture of mono-aminated products. How can I control the regioselectivity of the amination?

For 2,4-dichloropyridine derivatives, the C-2 position is generally more reactive towards Buchwald-Hartwig amination than the C-4 position.[7] This selectivity is primarily governed by the relative rates of oxidative addition at each C-Cl bond. To favor mono-amination at the C-2 position, consider the following:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can enhance the kinetic selectivity for the more reactive C-2 position.

  • Careful Control of Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion for the mono-amination without promoting significant di-amination.

  • Ligand Selection: Certain ligands can exhibit higher selectivity for one position over the other. Screening different ligands may be necessary to optimize regioselectivity.

Q3: Could the fluorine substituent be poisoning my palladium catalyst?

While direct poisoning of the palladium catalyst by the fluoride substituent in this specific substrate is not extensively documented as a primary failure mode, fluoride ions can influence palladium catalysis.[1][8] It has been shown that fluoride can affect the redox properties of palladium complexes and, in some cases, inhibit catalytic activity.[1] However, in the context of Buchwald-Hartwig amination, issues related to the electronic nature of the fluorinated substrate and potential interactions with the chosen ligand and base are more common concerns.

Troubleshooting Guide

This guide addresses specific, common issues encountered during the Buchwald-Hartwig amination of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Trace Conversion Catalyst Poisoning/Deactivation: Impurities in reagents or solvents (water, oxygen), or coordination of the pyridine nitrogen to the palladium center.- Ensure all reagents and solvents are rigorously dried and degassed. - Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. - Screen bulky, electron-rich ligands (e.g., Buchwald or Hartwig ligands) to shield the metal center.[2][4]
Suboptimal Ligand/Catalyst System: The chosen ligand may not be suitable for this challenging substrate.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2][3] - Consider using a pre-formed palladium catalyst (precatalyst) for more reliable results.[9]
Incorrect Base: The base may not be strong enough or may be incompatible with the substrate.- If using a weak base (e.g., K₂CO₃), try a stronger base like NaOtBu or LHMDS.[6] - Conversely, if a strong base is causing decomposition, switch to a milder base like Cs₂CO₃ or K₃PO₄.[6]
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature in increments of 10-20 °C.
Side Reactions: Hydrodehalogenation (reduction of the C-Cl bond) or formation of undesired isomers.- Optimize the ligand-to-metal ratio. - Screen different solvents (e.g., toluene, dioxane, THF).[9]
Formation of Di-aminated Product Excess Amine: Using a large excess of the amine nucleophile.- Use a controlled stoichiometry of the amine (1.1-1.2 equivalents).
High Reaction Temperature/Long Reaction Time: Forcing conditions can lead to the less reactive C-4 position also undergoing amination.- Reduce the reaction temperature and monitor for completion of the mono-amination.
Inconsistent Results Variability in Reagent Quality: Purity of the starting materials, catalyst, and ligand can significantly impact the outcome.- Use high-purity reagents from a reliable source. - If using a Pd(II) source, ensure its quality, as the reduction to Pd(0) is a critical step.[6]
Atmospheric Contamination: Inadequate inert atmosphere technique.- Ensure the reaction setup is properly sealed and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment.

Experimental Protocol: Regioselective Mono-amination of this compound

This protocol provides a starting point for the selective amination at the C-2 position. Optimization may be required for different amine coupling partners.

Reagents and Equipment:

  • This compound

  • Amine (1.1 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • XPhos ligand (1-2 mol%)

  • Sodium tert-butoxide (1.5 eq.)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and sodium tert-butoxide.

  • Add the this compound and the amine to the flask.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Buchwald-Hartwig Catalytic Cycle and Potential Deactivation

The following diagrams illustrate the key steps in the Buchwald-Hartwig amination and a potential pathway for catalyst poisoning by the pyridine substrate.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex [L-Pd(Ar)(X)] Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination [L-Pd(Ar)(NR2)] Reductive Elimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst Poisoning Pathway cluster_active Active Catalytic Cycle cluster_inactive Inactive State Active Pd(0)L Active Pd(0)L Inactive Pyridine-Pd Complex Inactive Pyridine-Pd Complex Active Pd(0)L->Inactive Pyridine-Pd Complex Coordination of Pyridine Nitrogen Inactive Pyridine-Pd Complex->Active Pd(0)L Reversible (slow) or Irreversible Deactivation

Caption: Potential catalyst deactivation by pyridine coordination.

References

  • 1Chemical Science, RSC Publishing.

  • 3ACS Omega, 2020.

  • 4Wikipedia.

  • 8Chemistry, 2012.

  • 6Chemistry LibreTexts, 2023.

  • 10Accounts of Chemical Research, 2016.

  • 11Nature Chemistry, 2018.

  • 12BenchChem.

  • 2Angewandte Chemie International Edition, 2019.

  • 7Tetrahedron, 2013.

  • 13Journal of the American Chemical Society, 2014.

  • 14Organic Chemistry Portal.

  • 5Journal of the American Chemical Society, 2015.

  • 9Reddit, 2018.

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Technical Support Center: Troubleshooting Byproducts in 2,4-Dichloro-3-fluoropyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,4-dichloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during these critical synthetic transformations. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my this compound Suzuki reaction?

The most frequently observed byproducts in Suzuki reactions, especially with heteroaromatic halides, are products of protodeboronation, homocoupling of the boronic acid, and dehalogenation of the starting material.[1] Specifically for this compound, you may also encounter issues related to the regioselectivity of the coupling.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my boronic acid starting material minus the boronic acid group. What is happening?

This is a classic sign of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3] This consumes your boronic acid, reducing the yield of your desired product and generating an often difficult-to-remove impurity.[4]

Q3: My reaction mixture shows a significant amount of a symmetrical biaryl, derived from my boronic acid. What causes this?

This byproduct is the result of boronic acid homocoupling.[5] It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of a Pd-peroxo species that facilitates this undesired coupling.[1] In some cases, it can also occur through a protonolysis/second transmetalation event, especially with electron-deficient arylboronic acids.[6][7]

Q4: I'm seeing the formation of 2-chloro-3-fluoropyridine or 4-chloro-3-fluoropyridine in my reaction. What is this side reaction?

This is a dehalogenation byproduct, where one of the chlorine atoms on your starting material is replaced by a hydrogen atom.[8] This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[8]

Troubleshooting Guide: A Mechanistic Approach

Effectively troubleshooting your Suzuki reaction requires understanding the interplay of various reaction parameters. This guide provides a systematic approach to diagnosing and resolving common issues related to byproduct formation.

Issue 1: Excessive Protodeboronation

Protodeboronation is a major competing pathway that consumes the boronic acid coupling partner.[2] Its rate is highly dependent on factors like pH, temperature, and the electronic nature of the boronic acid.[3]

Causality and Resolution:

Potential Cause Explanation Recommended Action
Substrate Instability Heteroaromatic boronic acids, especially those containing nitrogen, can be particularly prone to protodeboronation.[4] The nitrogen atom can influence the electronic properties and stability of the C-B bond.Consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[9][10] These reagents slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[11][12]
High Reaction Temperature & Long Reaction Times Elevated temperatures and prolonged heating can accelerate the rate of protodeboronation.[3]Optimize the reaction temperature and time. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress closely by LC-MS or TLC to avoid unnecessary heating after the reaction is complete.
Inappropriate Base Both acidic and basic conditions can catalyze protodeboronation, with the mechanism varying.[2] The choice and concentration of the base are critical.Screen different bases. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOH. The base's role is to activate the boronic acid for transmetalation, so a balance must be struck.[13]
Presence of Water Water is often necessary for the Suzuki reaction but can also be a proton source for protodeboronation.[3]Optimize the solvent system. While anhydrous conditions are sometimes employed, a carefully controlled amount of water in a co-solvent system (e.g., dioxane/water, toluene/water) is often beneficial.
Ligand Choice Bulky phosphine ligands, while often beneficial for the desired coupling, have been shown to sometimes promote palladium-catalyzed protodeboronation.[3][14]If protodeboronation is a major issue, consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Workflow for Mitigating Protodeboronation

G start High Protodeboronation Observed substrate Evaluate Boronic Acid Stability start->substrate conditions Optimize Reaction Conditions substrate->conditions If substrate is stable stable_boron Use MIDA Boronates or Trifluoroborates substrate->stable_boron If substrate is unstable base Screen Bases conditions->base temp_time Lower Temperature / Reduce Time conditions->temp_time ligand Screen Ligands base->ligand weaker_base Use Weaker Base (e.g., K3PO4) base->weaker_base diff_ligand Try Different Ligand Class (e.g., NHC) ligand->diff_ligand end Protodeboronation Minimized stable_boron->end temp_time->end weaker_base->end diff_ligand->end

Caption: Troubleshooting workflow for protodeboronation.

Issue 2: Significant Homocoupling of Boronic Acid

The formation of symmetrical biaryls from the boronic acid starting material reduces the yield of the desired cross-coupled product and complicates purification.[5]

Causality and Resolution:

Potential Cause Explanation Recommended Action
Presence of Oxygen Dissolved oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that results in homocoupling.[15]Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote homocoupling.[16]Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[17] Alternatively, adding a mild reducing agent can sometimes help.
Slow Transmetalation If the transmetalation step is slow, it can allow more time for the competing homocoupling pathway to occur.[1]Ensure the base is effective in activating the boronic acid. The choice of ligand can also influence the rate of transmetalation.
Electron-Deficient Boronic Acids Electron-deficient arylboronic acids can be more susceptible to certain homocoupling mechanisms.[1][6]While you cannot change your substrate, being aware of this tendency can guide your optimization efforts towards conditions that favor the cross-coupling pathway (e.g., more efficient catalyst systems).
Issue 3: Dehalogenation of this compound

The reduction of the starting material to a mono-chlorinated pyridine is a common issue, particularly with electron-deficient heteroaryl halides.[8]

Causality and Resolution:

Potential Cause Explanation Recommended Action
Formation of Pd-H Species Palladium-hydride species can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or residual water.[8] These species can then reductively eliminate with the aryl group to give the dehalogenated product.Avoid using alcohol solvents if dehalogenation is a problem. Ensure that if a hydroxide base is used, it is fully dissolved and does not create localized high concentrations. The choice of base can be critical; sometimes switching to a non-hydroxide base like K₂CO₃ or K₃PO₄ can help.
Slow Transmetalation A slow transmetalation step allows the Ar-Pd-X intermediate more time to undergo undesired side reactions, including reaction with any Pd-H species present.[8]Optimize conditions to accelerate the transmetalation step. This can involve screening different bases, ligands, and solvent systems to find a combination that promotes the desired C-C bond formation.
Ligand Effects The nature of the ligand can influence the relative rates of the desired reductive elimination and the undesired dehalogenation pathway.[8]Screen different ligands. Buchwald's biaryl phosphine ligands are often effective for challenging couplings with heteroaryl halides.

Experimental Protocol: General Procedure for Minimizing Byproducts

This protocol provides a robust starting point for the Suzuki coupling of this compound, with considerations for minimizing common side reactions.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship of Byproduct Formation

G start Suzuki Reaction Conditions desired Desired Cross-Coupling Product start->desired proto Protodeboronation start->proto homo Homocoupling start->homo dehalo Dehalogenation start->dehalo boronic_acid Boronic Acid boronic_acid->desired forms boronic_acid->proto consumed by boronic_acid->homo consumed by aryl_halide This compound aryl_halide->desired forms aryl_halide->dehalo consumed by

Sources

Technical Support Center: Purification of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4-Dichloro-3-fluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile halogenated pyridine intermediate. The unique electronic properties of this compound make it a valuable building block, but its purification requires careful consideration of its stability and polarity.[1] This guide provides in-depth, field-proven insights into purification by column chromatography, focusing on practical troubleshooting and frequently asked questions to ensure you achieve the highest possible purity for your downstream applications.

Critical Safety & Handling

Before beginning any experimental work, it is imperative to understand the hazards associated with this compound.

  • Hazard Profile : This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[2] It is also classified as a combustible liquid.[2]

  • Required Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[3][4]

  • First Aid Measures :

    • Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water.[5]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

  • Spill & Waste Disposal : In case of a spill, avoid dust formation and breathing vapors.[3] Use an inert absorbent material to clean up the spill and place it in a suitable, closed container for disposal.[4] Dispose of chemical waste according to your institution's approved waste disposal procedures.[5]

Principles of Purification by Normal-Phase Chromatography

Column chromatography is a preparative technique used to separate compounds from a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6] For this compound, normal-phase chromatography is the standard approach.

  • Stationary Phase : A polar solid adsorbent, most commonly silica gel.[7][8]

  • Mobile Phase (Eluent) : A non-polar solvent or a mixture of non-polar and polar solvents.

  • Mechanism : The crude sample is loaded onto the top of the silica column. As the mobile phase flows through the column, compounds in the mixture move at different rates. More polar compounds interact more strongly with the polar silica gel and move slower, while less polar compounds have a higher affinity for the mobile phase and move faster, eluting from the column first.[9] this compound, being a moderately polar compound, will require a carefully selected mobile phase to achieve good separation from both non-polar impurities and more polar by-products.

Workflow for Column Chromatography Purification

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Apply Pressure/Gravity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate

Caption: General workflow for the purification of this compound.

Recommended Experimental Protocol

This protocol is a robust starting point. Optimization, particularly of the mobile phase, is critical and should be guided by Thin-Layer Chromatography (TLC) analysis of your specific crude mixture.

Key Experimental Parameters
ParameterRecommendationRationale & Details
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography, providing high surface area for effective separation.[7][8] The ratio of silica to crude material should be between 20:1 to 100:1 by weight.[7]
Mobile Phase Start with 15% Diethyl Ether (Et₂O) in Isohexane or Hexanes.This system has been successfully used for the purification of this compound.[10] Adjust polarity based on TLC results. Other common systems for halogenated pyridines include Hexanes/Ethyl Acetate and Hexanes/Dichloromethane.[11][12][13]
Optimal Rƒ Aim for an Rƒ of 0.25 - 0.35 for the target compound on TLC.This Rƒ value typically provides the best balance between resolution and elution time, minimizing band broadening.[14]
Sample Loading Dry Loading (preferred)Since the compound is a solid or oil, dry loading prevents issues with dissolution in strong solvents that can compromise separation at the start of the column.[15]
Step-by-Step Methodology
  • Mobile Phase Optimization (TLC):

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 5%, 10%, 15%, 20% Et₂O in Hexanes) to find the system that gives your target compound an Rƒ of ~0.3.

  • Column Packing (Wet Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

    • Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., pure hexanes).[7]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add a protective layer of sand on top of the packed silica.[7]

    • Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.[14]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[15]

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Gently add your optimized mobile phase to the column, taking care not to disturb the surface.[16]

    • Apply gentle air pressure (flash chromatography) or allow gravity to facilitate solvent flow.[9]

    • Begin collecting fractions in test tubes or vials immediately.

    • Monitor the progress of the separation by spotting collected fractions on TLC plates alongside your crude material and a pure standard if available.

  • Product Isolation:

    • Once TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[16]

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide addresses specific problems you may face during the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting Logic cluster_issues Identify the Issue cluster_causes Investigate Probable Causes cluster_solutions Implement Solutions Start Problem Encountered NoElution Q1: No compound eluting? Start->NoElution PoorSep Q2: Poor separation/ Mixed fractions? Start->PoorSep LowYield Q3: Low recovery of product? Start->LowYield Cause1 A: Solvent too non-polar B: Compound decomposed C: Compound is very polar NoElution->Cause1 Cause2 A: Solvent too polar B: Column overloaded C: Poorly packed column PoorSep->Cause2 Cause3 A: Compound decomposed B: Tailing/streaking C: Incomplete elution LowYield->Cause3 Sol1 Increase solvent polarity. Check silica stability (2D-TLC). Flush with very polar solvent. Cause1->Sol1 Sol2 Decrease solvent polarity. Reduce sample load. Repack column carefully. Cause2->Sol2 Sol3 Use deactivated silica. Add small % of acid/base to eluent. Flush column with stronger solvent. Cause3->Sol3

Caption: A decision-making diagram for troubleshooting common chromatography issues.

Question & Answer Troubleshooting

Q1: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase.

  • Probable Cause A: The mobile phase is not polar enough. Your TLC optimization may not have perfectly translated to the column conditions. The compound remains strongly adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of your mobile phase. For a Hexane/Et₂O system, you can increase the percentage of Et₂O. If the compound still doesn't elute, a flush with 100% ethyl acetate or even a small amount of methanol in dichloromethane can be used to push everything off the column, though this may co-elute impurities.[14]

  • Probable Cause B: The compound has decomposed on the silica gel. Halogenated pyridines can sometimes be sensitive to the acidic nature of standard silica gel.[14]

  • Solution: Before running the column, test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, decomposition is likely.[14] In this case, you can either use a less acidic stationary phase like alumina or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%).

  • Probable Cause C: The compound is stuck at the origin and is not visible in the collected fractions.

  • Solution: It's possible the fractions are too dilute to be detected by TLC.[14] Try concentrating a few fractions in the range where you expected the compound to elute and re-spot them on a TLC plate.[17]

Q2: All my fractions are mixed. I can't seem to separate my product from an impurity.

  • Probable Cause A: Poor choice of solvent system. The Rƒ difference between your product and the impurity may be too small with the current eluent, leading to overlapping bands on the column.

  • Solution: Re-optimize the mobile phase with TLC. Try different solvent combinations entirely (e.g., switch from Hexane/Et₂O to Hexane/Dichloromethane) to alter the selectivity of the separation.

  • Probable Cause B: The column was overloaded. There is a maximum amount of crude material that a given amount of silica can effectively separate.[7] Overloading leads to broad bands that cannot resolve.

  • Solution: Reduce the amount of crude material loaded onto the column. A general rule is to use at least a 30:1 ratio of silica to sample by weight for moderately difficult separations.

  • Probable Cause C: The column was packed poorly. Channels or cracks in the silica bed will lead to an uneven solvent front and ruin the separation.

  • Solution: This cannot be fixed once the column is running. The column must be repacked. Ensure you prepare a uniform slurry and pour it carefully to avoid trapping air bubbles.

Q3: My product is "tailing" or "streaking" down the column, leading to low purity and recovery.

  • Probable Cause A: The compound is slightly acidic or basic. The pyridine nitrogen in your compound can interact ionically with acidic silanol groups on the silica surface, causing tailing.

  • Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For a basic compound like a pyridine, adding a base like triethylamine or ammonia can suppress this interaction and lead to sharper bands.

  • Probable Cause B: The sample was not loaded in a narrow band. If the initial sample band is too wide, it will remain wide as it travels down the column.

  • Solution: Use the dry loading method as described in the protocol.[15] If using wet loading, ensure the sample is dissolved in the absolute minimum amount of solvent.[15]

Frequently Asked Questions (FAQs)

Q: Can I use alumina instead of silica gel as the stationary phase? A: Yes, alumina can be an alternative. It is generally less acidic than silica gel, which can be beneficial if your compound is acid-sensitive.[14] Alumina is available in neutral, basic, or acidic forms. For a pyridine derivative, neutral or basic alumina would be the most logical choice to prevent strong adsorption. However, silica gel is the most common and should be the first choice unless instability is proven.[7]

Q: How do I know if I'm using the correct solvent polarity? A: Thin-Layer Chromatography (TLC) is your essential guide. Before running a column, always perform TLC analysis with your crude mixture. The ideal solvent system will move your desired compound to a Retardation factor (Rƒ) value between 0.25 and 0.35, while maximizing the separation from all impurities.

Q: My compound is very soluble in the mobile phase. Is that a problem? A: High solubility in the mobile phase can be problematic if it leads to a very high Rƒ (>0.5), meaning the compound will elute very quickly with poor separation from non-polar impurities. The key is differential partitioning; the compound must have some interaction with the stationary phase to allow for separation to occur.[6] If your compound elutes too quickly, reduce the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate or diethyl ether).

Q: What is "gradient elution" and should I use it? A: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run. You might start with a non-polar solvent (like 100% hexanes) and slowly increase the percentage of a more polar solvent (like ethyl acetate). This is useful for separating complex mixtures with components of widely different polarities. For purifying this compound from closely related impurities, a single-solvent mixture (isocratic elution) is often sufficient and simpler to perform correctly.

References

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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

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  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

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  • Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.).
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  • Senawee, S., et al. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry.
  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. (n.d.). Generic Chemical Supplier Resource.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dichloro-3-fluoropyridine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Column chromatography as a useful step in purification of diatom pigments. (2016). Acta Biochimica Polonica.
  • Aladdin. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Troubleshooting Failed Reactions with 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 2,4-Dichloro-3-fluoropyridine. This guide is designed to provide field-proven insights and actionable troubleshooting advice for researchers encountering challenges with this versatile but sometimes demanding heterocyclic building block. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to diagnose and solve reaction failures.

Understanding the Substrate: Reactivity and Electronic Profile

Before troubleshooting a reaction, it is crucial to understand the inherent properties of this compound. Its reactivity is governed by the interplay of the electron-deficient pyridine ring and the distinct electronic effects of the three halogen substituents.

  • Pyridine Ring: The nitrogen atom acts as an electron sink, making the ring electron-deficient and activating it towards nucleophilic attack, particularly at the 2- and 4-positions. This same property can also lead to catalyst inhibition in cross-coupling reactions, as the nitrogen's lone pair can coordinate to the metal center.[1]

  • C2-Chloride: This position is highly activated by the adjacent ring nitrogen. In palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, oxidative addition is often favored at the C2 position over the C4 position.[2]

  • C4-Chloride: This position is also activated (para to the nitrogen), but generally less reactive than the C2 position in cross-coupling reactions.[2] However, it is a viable site for both cross-coupling and nucleophilic aromatic substitution (SNAr).

  • C3-Fluorine: The fluorine atom at the 3-position is generally the least labile of the three halogens in nucleophilic substitutions.[3] Its primary role is electronic; its strong electron-withdrawing inductive effect further activates the ring, but it is not typically the site of reaction.

Caption: Reactivity map of this compound.

General Troubleshooting Workflow for Failed Reactions

When a reaction yields no product or a complex mixture, a systematic approach is essential. Avoid the temptation to immediately screen a wide range of random conditions. Instead, use analytical data to form a hypothesis.

start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Starting Material Unchanged? check_sm->sm_present byproducts Byproducts Formed? sm_present->byproducts No issue_activation Problem with Reaction Activation - Catalyst Inactive? - Temp Too Low? - Insufficient Base? sm_present->issue_activation Yes identify_byproducts Identify Byproducts (e.g., Dehalogenation, Homocoupling, Hydrolysis) byproducts->identify_byproducts Yes issue_decomposition Decomposition Occurred - Temp Too High? - Unstable Reagent/Product? byproducts->issue_decomposition No (Baseline 'tar') sm_yes YES sm_no NO solution_activation Optimize Activation: - Screen Catalysts/Ligands - Increase Temperature - Screen Bases/Solvents issue_activation->solution_activation by_yes YES by_no NO issue_side_reaction Problem with Side Reactions - Reagents Degraded? - O2/H2O Contamination? - Wrong Conditions? identify_byproducts->issue_side_reaction solution_side_reaction Minimize Side Reactions: - Ensure Inert Atmosphere (Degas!) - Use Anhydrous Reagents/Solvents - Adjust Stoichiometry issue_side_reaction->solution_side_reaction solution_decomposition Prevent Decomposition: - Lower Temperature - Change Solvent - Check Reagent Stability issue_decomposition->solution_decomposition

Caption: General troubleshooting workflow for a failed reaction.

Specific Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but aryl chlorides are notoriously less reactive than bromides or iodides.[1] Success with this compound hinges on selecting a sufficiently active catalyst system capable of overcoming the challenging oxidative addition step.[4]

FAQ: My Suzuki coupling isn't working. Where do I start?

Answer: Start by analyzing your catalyst system and reaction conditions. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[1] You need a more robust system.

Question: I see only starting material. What's the likely cause?

Answer: This strongly suggests a failure in the oxidative addition step, which is the rate-determining step for aryl chlorides.[4] The Pd(0) catalyst is not inserting into the C-Cl bond.

  • Causality: The C-Cl bond is stronger than C-Br or C-I bonds. To break it, the palladium center needs to be highly electron-rich and sterically accessible.

  • Troubleshooting Steps:

    • Switch to a Stronger Ligand: The single most effective change is often the ligand. Use bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands accelerate oxidative addition.[5]

    • Use a Pre-catalyst: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined Pd(0) pre-catalyst like a Buchwald G3 or G4 palladacycle, or a PEPPSI-type catalyst.[5] These ensure more efficient generation of the active catalytic species.

    • Increase Temperature: If the ligand switch is insufficient, cautiously increase the reaction temperature in 10-20 °C increments.

    • Check Your Base: While K₂CO₃ or Cs₂CO₃ are common, a stronger base like K₃PO₄ can sometimes be beneficial, especially if a small amount of water is used as a co-solvent.[1]

Question: My starting material is consumed, but I have byproducts like homocoupled boronic acid or a dehalogenated starting material. What happened?

Answer: This indicates your catalyst is active, but undesired reaction pathways are competing with the cross-coupling.

  • Homocoupling (Biaryl of your boronic acid): This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting this side reaction.[1][6]

    • Solution: Ensure your solvent and reaction setup are rigorously degassed. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents.[7]

  • Protodeboronation (Boronic acid is replaced by -H): This occurs when the boronic acid reacts with trace water or protic solvents before it can transmetalate to the palladium center.[5]

    • Solution: Use anhydrous solvents and reagents. Consider using a more stable boronate derivative like a pinacol ester (BPin) or an MIDA boronate, which are more resistant to hydrolysis.[5]

  • Dehalogenation (C-Cl is replaced by C-H): This happens when the palladium intermediate reacts with a hydride source (sometimes the solvent or base) instead of the boronic acid.[1][6]

    • Solution: Ensure an inert atmosphere. Choose a solvent less likely to act as a hydride donor. This issue often points back to a slow transmetalation step, so improving the ligand and base combination can also help.

ParameterRecommendation for this compoundRationale
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) or a pre-catalyst (e.g., SPhos-Pd-G3).Overcomes the high activation barrier of C-Cl oxidative addition.[1][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong bases are needed. K₃PO₄ is often effective.[1]
Solvent Dioxane, Toluene, or THF (often with a small amount of water)Aprotic solvents are standard. A small amount of water can sometimes accelerate the reaction but increases the risk of protodeboronation.[1][7]
Temperature 80 - 110 °CHigher temperatures are typically required for aryl chlorides.
Atmosphere Strictly Inert (Argon or Nitrogen)Prevents catalyst oxidation and homocoupling side reactions.[5]

Specific Guide: Buchwald-Hartwig Amination

Like the Suzuki coupling, the Buchwald-Hartwig amination of aryl chlorides is challenging and highly dependent on the catalyst system. The pyridine nitrogen can also complicate the reaction by binding to the palladium catalyst.

FAQ: My Buchwald-Hartwig amination is failing. What are the key checkpoints?

Answer: The three most critical parameters for this reaction are the ligand, the base, and the exclusion of air.

Question: My reaction is clean, but there is no conversion. Why?

Answer: This is a classic sign of an inactive catalyst or conditions that are too mild.

  • Causality: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] A failure at any step will halt the reaction. With aryl chlorides, the oxidative addition is a common bottleneck.

  • Troubleshooting Steps:

    • Ligand is Key: First-generation ligands like P(o-tolyl)₃ are generally insufficient.[8] Use modern, sterically hindered biaryl phosphine ligands like XPhos, BrettPhos, or Josiphos-type ligands. These promote both the oxidative addition and the final C-N reductive elimination step.[9]

    • Base Selection is Crucial: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile for palladium. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. K₂CO₃ or K₃PO₄ may work but often require higher temperatures.

    • Solvent Choice: Toluene and dioxane are the most common solvents.[10] Ensure they are anhydrous.

Question: I am getting a low yield and see dehalogenation of my starting material. What is the cause?

Answer: Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl halide is reduced.

  • Causality: This can occur if the palladium-amide complex undergoes β-hydride elimination (if the amine has β-hydrogens) or if other side reactions generate a palladium-hydride species, which then reductively eliminates the arene.[8] It suggests that the desired C-N bond formation is slow compared to decomposition pathways.

  • Troubleshooting Steps:

    • Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to less stable catalytic species. A 1.5:1 to 2.5:1 ligand-to-palladium ratio is a good starting point.

    • Re-evaluate Base/Amine Combination: Some bases can be too harsh for sensitive amines, leading to decomposition. If your amine is a primary amine, competitive hydrodehalogenation can be more pronounced with older catalyst systems.[8]

    • Ensure Rigorous Inert Conditions: As with Suzuki coupling, oxygen can degrade the catalyst and promote side reactions.

ParameterRecommendation for this compoundRationale
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with a bulky ligand (e.g., BrettPhos, XPhos) or a pre-catalyst.Essential for activating the C-Cl bond and facilitating C-N reductive elimination.[9][11]
Base NaOtBu, KOtBu, LHMDSA strong, non-nucleophilic base is required for amine deprotonation.[11]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are preferred.[10]
Temperature 80 - 110 °CRequired for C-Cl bond activation.
Atmosphere Strictly Inert (Argon or Nitrogen)Protects the electron-rich catalyst from oxidation.

General FAQs and Best Practices

Q1: Which chlorine is more reactive, the one at C2 or C4? For palladium-catalyzed cross-coupling reactions, the C2 position is generally more reactive due to its proximity to the ring nitrogen, which facilitates oxidative addition.[2] This allows for selective mono-functionalization at C2 by carefully controlling reaction temperature and time.

Q2: Can the fluorine at C3 be displaced? Under typical cross-coupling or SNAr conditions, the C3-fluorine is robust. Displacement of fluorine on a pyridine ring is much more difficult at the 3-position compared to the 2- or 4-positions.[3] Harsh conditions (very strong nucleophiles, high temperatures) would be required, likely leading to decomposition.

Q3: I suspect my starting material or reagents have degraded. How can I check? Always check the purity of your this compound by NMR or GC-MS before use, especially if the container has been opened multiple times. Boronic acids can dehydrate to form unreactive boroxines over time; it is sometimes helpful to dissolve them in a solvent and briefly stir with water before use, then re-isolate. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and should be handled in a glovebox or under a blanket of inert gas.[5]

Q4: What are the key safety considerations for this molecule? this compound is harmful if swallowed and causes skin and eye irritation. It may also cause an allergic skin reaction.[12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • The Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • PubChem. (n.d.). 2,5-Dichloro-3-fluoropyridine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]

  • Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Google Patents. (n.d.). CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (n.d.). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. [Link]

  • Google Patents. (n.d.). EP2687510A1 - Method for preparing 2,3-dichloropyridine.

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effect of base on 2,4-Dichloro-3-fluoropyridine reaction selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Controlling Reaction Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Welcome to the technical support center for 2,4-Dichloro-3-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions regarding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on the pivotal role of the base in directing the outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic aromatic substitution (SNAr) on this compound typically selective for the C4 position?

A1: The regioselectivity is primarily dictated by electronic factors inherent to the pyridine ring. Nucleophilic attack at both the C2 and C4 positions is possible, but attack at C4 (para to the pyridine nitrogen) is generally favored. This preference is due to the superior resonance stabilization of the resulting Meisenheimer intermediate. When a nucleophile attacks the C4 position, the negative charge can be effectively delocalized onto the electronegative pyridine nitrogen atom, which is a significant stabilizing contribution.[1][2][3] Attack at the C2 position (ortho to the nitrogen) also allows for this delocalization, but the C4 pathway is generally kinetically and thermodynamically favored. Frontier Molecular Orbital (FMO) theory corroborates this, showing that the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient on the C4 carbon, marking it as the more electrophilic site.[1]

Q2: Which halogen is the better leaving group in this molecule, chlorine or fluorine?

A2: In the context of SNAr reactions, fluoride is often a better leaving group than chloride.[4][5] This can be counterintuitive, as the C-F bond is stronger than the C-Cl bond. However, the rate-determining step in most SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[2][6] The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the attached carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. This accelerates the rate-determining first step, leading to a faster overall reaction rate compared to the chlorine equivalent.[6]

Q3: What is the primary role of a base in these reactions?

A3: A base can play several critical roles in the SNAr of this compound, and its function can directly influence reaction selectivity and yield:

  • Acid Scavenger: When using amine nucleophiles, the reaction generates hydrochloric acid (HCl). A base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is required to neutralize this acid, preventing the protonation and deactivation of the amine nucleophile.

  • Nucleophile Activation: For weakly nucleophilic reagents like alcohols or some N-heterocycles, a strong base (e.g., sodium hydride, potassium tert-butoxide) is used to deprotonate the nucleophile, generating a more reactive anionic species.

  • Mechanism Influence: The choice of base can influence the reaction mechanism. For instance, very strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) can promote different pathways, potentially altering regioselectivity. In some systems, strong bases can even facilitate concerted SNAr pathways.

Troubleshooting Guide: Controlling C2 vs. C4 Selectivity

Controlling the site of substitution is a common challenge. This section provides insights into troubleshooting and optimizing your reactions for the desired regioisomer.

Issue 1: My reaction with an amine nucleophile is producing a mixture of C2 and C4 substituted products, but I want to favor the C4 isomer.

This is a common selectivity issue. Several factors can be adjusted to enhance C4 selectivity:

  • Analysis of the Problem: While C4 is electronically favored, the C2 position is sterically less hindered by the adjacent fluorine atom compared to the C4 position being flanked by both fluorine and a C-H bond. For bulky nucleophiles, steric hindrance at C4 could lead to competitive C2 substitution. Furthermore, the reaction conditions, particularly the base and solvent, can modulate the inherent electronic preference.

  • Strategic Solutions & Optimization:

    • Base Selection (Weakly Basic, Non-coordinating): For a standard SNAr amination where the base acts as an acid scavenger, a moderately weak, sterically hindered organic base is a good starting point.

      • Recommendation: Use Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). DIPEA is more sterically hindered and less likely to have complex interactions at the transition state, which can help preserve the inherent electronic preference for C4.

      • Rationale: Weaker, non-coordinating bases are less likely to influence the electronic distribution of the pyridine ring or participate in alternative reaction pathways.

    • Solvent Polarity: The polarity of the solvent can influence the stability of the charged Meisenheimer intermediates.

      • Recommendation: Employ polar aprotic solvents like DMSO or N,N-Dimethylformamide (DMF).

      • Rationale: These solvents can effectively solvate the charged intermediate, further stabilizing the transition state that leads to the electronically favored C4 product.

    • Temperature Control:

      • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature or slightly below).

      • Rationale: Lower temperatures will favor the kinetically controlled product, which is typically the C4 isomer due to the more stable Meisenheimer intermediate.

Issue 2: I need to synthesize the C2-substituted isomer. How can I reverse the natural C4 selectivity?

Achieving C2 selectivity requires overcoming the intrinsic electronic preference for C4. This often involves changing the reaction mechanism from a standard thermal SNAr.

  • Analysis of the Problem: The C4 position's higher reactivity in SNAr is a fundamental property. To favor C2, conditions must be chosen that either block the C4 position or favor a different mechanistic pathway where C2 is more reactive.

  • Strategic Solutions & Optimization:

    • Transition-Metal Catalysis: This is a powerful strategy for altering innate reactivity.

      • Recommendation: Employ a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination.

      • Rationale: The mechanism of catalytic cycles is different from SNAr. In palladium catalysis, the regioselectivity is often governed by the kinetics of oxidative addition. For some dihalopyridine systems, oxidative addition of the Pd(0) catalyst can be favored at the C2 position, leading to the C2-substituted product.[1] This approach was shown to be effective for the related 5-bromo-2-chloro-3-fluoropyridine, where Pd-catalysis favored reaction at a different site than thermal SNAr.[7]

    • Use of Strong, Bulky Bases with Specific Nucleophiles: In related dichloropyrimidine systems, very strong and bulky bases have been shown to direct selectivity.

      • Recommendation: For certain nucleophiles, explore the use of strong, non-nucleophilic bases like LiHMDS.

      • Rationale: In a study on 6-aryl-2,4-dichloropyrimidine, LiHMDS in combination with a palladium catalyst was highly effective in forcing C4 selectivity with secondary amines.[8] While this favored C4 in the pyrimidine case, it highlights that strong bases can dramatically enhance selectivity, and such systems could potentially be tuned to favor C2 under different catalytic conditions in pyridines.

Data Summary & Key Parameters

The following table summarizes the key factors influencing regioselectivity in the SNAr of this compound and related systems.

ParameterEffect on SelectivityRationale
Electronic Effects Strongly favors C4 substitution The Meisenheimer intermediate formed from C4 attack is better stabilized by resonance delocalization of the negative charge onto the pyridine nitrogen.[1][2][3]
Steric Hindrance May slightly favor C2 substitution for bulky nucleophilesThe C2 position is adjacent to the pyridine nitrogen, while C4 is flanked by the C3-fluorine and C5-hydrogen, which could present more steric clash.[9][10]
Base Strength Weak bases (e.g., TEA, DIPEA) act as acid scavengers, preserving intrinsic C4 selectivity. Strong bases (e.g., NaH, KOtBu) activate weak nucleophiles. Very strong bases (e.g., LiHMDS) can dramatically influence selectivity, often enhancing the formation of the thermodynamically favored product.The base's role shifts from passive (acid scavenger) to active (nucleophile generation or mechanism influence), which can override subtle selectivity preferences.
Reaction Mechanism Thermal SNAr favors C4 . Pd-catalyzed cross-coupling can potentially favor C2 .The mechanisms are fundamentally different. SNAr is governed by the stability of the anionic intermediate, while cross-coupling selectivity depends on steps like oxidative addition.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination (SNAr)

This protocol is optimized for achieving the electronically favored C4-substituted product.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv) or Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add this compound and the chosen base (K₂CO₃).

  • Add the anhydrous solvent (DMSO) via syringe.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add the amine nucleophile dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Selectivity: Mechanistic Diagrams

The diagrams below illustrate the key mechanistic principles governing selectivity.

G cluster_0 Factors Influencing Regioselectivity Start This compound + Nucleophile + Base Decision Reaction Mechanism? Start->Decision SNAr Thermal SNAr Decision->SNAr Standard Conditions Catalysis Pd-Catalyzed Cross-Coupling Decision->Catalysis Pd Catalyst + Ligand SNAr_Outcome Electronic Control Dominates (Meisenheimer Stability) SNAr->SNAr_Outcome Catalysis_Outcome Catalyst Control Dominates (Oxidative Addition) Catalysis->Catalysis_Outcome C4_Product Favored Product: 4-Substituted-2-chloro-3-fluoropyridine SNAr_Outcome->C4_Product C2_Product Potential Product: 2-Substituted-4-chloro-3-fluoropyridine Catalysis_Outcome->C2_Product

Caption: Decision workflow for achieving C2 vs. C4 selectivity.

G cluster_1 Meisenheimer Intermediate Stability Start Nucleophilic Attack C4_Attack Attack at C4 Start->C4_Attack C2_Attack Attack at C2 Start->C2_Attack C4_Intermediate C4 Meisenheimer Intermediate (para-quinoid like) C4_Attack->C4_Intermediate C2_Intermediate C2 Meisenheimer Intermediate (ortho-quinoid like) C2_Attack->C2_Intermediate Stabilization Negative charge delocalized onto Pyridine Nitrogen C4_Intermediate->Stabilization Outcome C4 Intermediate is More Stable C4_Intermediate->Outcome Lower Energy Pathway C2_Intermediate->Stabilization C2_Intermediate->Outcome Higher Energy Pathway

Caption: Rationale for C4 selectivity based on intermediate stability.

References

  • Wilson, T. M., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-42. [Link][7][11]

  • Anderson, K. W., et al. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Angewandte Chemie International Edition, 54(43), 12853-12857. [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Uggerud, E., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5143-5154. [Link]

  • StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Boyd, M. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-63. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Buncel, E., et al. (2000). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Canadian Journal of Chemistry, 78(10), 1332-1339. [Link]

  • Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744-750. [Link]

  • Smith, D. M., & Smith, A. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(39), 11694-11715. [Link]

  • Li, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(4), 717-720. [Link]

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Technical Support Center: Managing Hydrodehalogenation in 2,4-Dichloro-3-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing hydrodehalogenation reactions involving 2,4-dichloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and selective hydrodehalogenation.

Introduction to Hydrodehalogenation of this compound

This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The selective removal of a chlorine atom, known as hydrodehalogenation, is a key transformation to produce valuable intermediates like 2-chloro-3-fluoropyridine or 4-chloro-3-fluoropyridine. However, controlling the selectivity and avoiding unwanted side reactions can be challenging. This guide will address common issues and provide practical solutions.

The hydrodehalogenation of aryl halides is a fundamental reaction in organic synthesis, often employed to remove halogen atoms and replace them with hydrogen.[3] This transformation is typically catalyzed by transition metals, most commonly palladium on a carbon support (Pd/C).[4][5] The reaction generally proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a low-valent metal center, followed by reaction with a hydride source and reductive elimination to yield the dehalogenated product.[6]

dot

Hydrodehalogenation_Mechanism cluster_catalyst Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(Cl)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n + Ar-X Ar-X This compound Oxidative_Addition Oxidative Addition Ar-Pd(II)(H)L_n Ar-Pd(II)(H)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(H)L_n + H- Hydride_Source Hydride Source (e.g., H2, Formate) Hydride_Transfer Hydride Transfer Ar-Pd(II)(H)L_n->Pd(0)L_n Ar-H Monodechlorinated Product Ar-Pd(II)(H)L_n->Ar-H HX HX Ar-Pd(II)(H)L_n->HX Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed hydrodehalogenation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the hydrodehalogenation of this compound.

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant consumption of my this compound starting material. What are the potential causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents.[7][8] A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivity Poisoning: The active sites on the palladium catalyst can be blocked by impurities such as sulfur or certain nitrogen-containing compounds.[8] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. If poisoning is suspected, using a fresh batch of catalyst is recommended. Deactivation: Improper storage or handling can lead to catalyst deactivation.[9] Palladium on carbon should be handled carefully, and it is often supplied water-wet to mitigate its pyrophoric nature when dry.[10] Consider using a fresh batch of catalyst to rule out deactivation.
Insufficient Catalyst Loading The amount of catalyst may be too low for your reaction scale. A typical loading for Pd/C is in the range of 1-10 mol%.[8] Try incrementally increasing the catalyst loading.
Inadequate Hydrogen Source/Pressure The hydride source is critical. If using hydrogen gas, ensure the system is properly sealed and purged. A simple balloon of hydrogen may not provide sufficient pressure for challenging substrates.[8] Consider using a Parr hydrogenator for higher pressures. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is fresh and used in sufficient excess.[10]
Suboptimal Reaction Conditions Temperature: While many hydrodehalogenations proceed at room temperature, some may require gentle heating to initiate.[8] Conversely, excessive heat can promote side reactions or catalyst degradation. Monitor the reaction temperature closely. Agitation: In a heterogeneous reaction with a solid catalyst, vigorous stirring is essential to ensure good mass transfer between the solid, liquid, and (if applicable) gas phases.[8]
Solvent Issues Poor Solubility: If the this compound is not fully dissolved, the reaction rate will be limited.[8] Choose a solvent in which the starting material is highly soluble. Common choices include alcohols (methanol, ethanol), ethyl acetate, and THF. Solvent Purity: Impurities in the solvent can act as catalyst poisons. Use high-purity, dry solvents.

dot

low_conversion_troubleshooting start Low/No Conversion catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions reagents Inspect Reagents & Solvents start->reagents catalyst_poisoned Poisoned or Deactivated? catalyst->catalyst_poisoned Inactive? catalyst_loading Increase Catalyst Loading catalyst->catalyst_loading Low Loading? pressure Check H2 Pressure / Donor conditions->pressure temperature Optimize Temperature conditions->temperature stirring Ensure Vigorous Stirring conditions->stirring solubility Check Substrate Solubility reagents->solubility purity Use High-Purity Solvents reagents->purity new_catalyst Use Fresh Catalyst catalyst_poisoned->new_catalyst

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Selectivity - Formation of Multiple Products

Question: My reaction is producing a mixture of 2-chloro-3-fluoropyridine, 4-chloro-3-fluoropyridine, and the fully dehalogenated 3-fluoropyridine. How can I improve the selectivity?

Answer:

Controlling selectivity is paramount in the hydrodehalogenation of polyhalogenated compounds.[11] The relative reactivity of the C-Cl bonds at the 2- and 4-positions of the pyridine ring can be influenced by several factors.

Factors Influencing Selectivity & Strategies for Control:

Factor Explanation & Control Strategies
Catalyst Choice Different catalysts can exhibit different selectivities. While Pd/C is common, other palladium sources or even different metals like platinum or nickel could be explored.[3][12] Bimetallic catalysts can also offer unique selectivity profiles. Modifying the support (e.g., different types of activated carbon) can also play a role.[4]
Reaction Temperature Lowering the reaction temperature generally increases selectivity by favoring the kinetically preferred product and reducing over-reduction to 3-fluoropyridine. Start at room temperature or even lower if selectivity is an issue.
Hydrogen Pressure / Donor Concentration High hydrogen pressure or a large excess of a hydrogen donor can lead to over-reduction.[8] Carefully control the stoichiometry of the hydrogen source. For transfer hydrogenation, a slow addition of the donor might improve selectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the catalyst surface and the adsorption of the substrate, thereby affecting selectivity. Experiment with a range of solvents such as ethanol, ethyl acetate, THF, or toluene.
Additives & Bases The addition of bases like triethylamine or sodium carbonate can sometimes accelerate the reaction and influence selectivity.[3] However, the pyridine nitrogen in the substrate itself can interact with the catalyst. In some cases, adding a non-reactive pyridine derivative could modulate catalyst activity and improve selectivity.

Experimental Protocol for Optimizing Selectivity:

A Design of Experiments (DoE) approach can be highly effective in systematically optimizing for selectivity. A suggested starting point for screening conditions is provided below.

  • Setup: In parallel reaction vials, add this compound (1 equiv.) and a stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, ethyl acetate, THF) to each vial.

  • Catalyst Addition: Add the catalyst (e.g., 5% Pd/C, 2 mol%) to each vial.

  • Hydrogen Source:

    • Gas: Purge the vials with nitrogen, then with hydrogen, and maintain a hydrogen atmosphere (e.g., balloon).

    • Transfer: Add the hydrogen donor (e.g., ammonium formate, 3-5 equiv.).

  • Reaction: Stir the reactions at the desired temperature (e.g., 25 °C).

  • Monitoring: Take aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyze by GC-MS or LC-MS to determine the ratio of starting material to products.

  • Analysis: Compare the results from different conditions to identify the optimal parameters for selective formation of the desired monochlorinated product.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in this compound?

A1: Generally, in catalytic hydrodehalogenation, the reactivity of halogens follows the order I > Br > Cl > F. Therefore, the C-Cl bonds are expected to be much more reactive than the C-F bond. The relative reactivity of the two C-Cl bonds at positions 2 and 4 can be subtle and influenced by the electronic and steric environment, as well as the reaction conditions.

Q2: My catalyst seems to have deactivated during the reaction. What could be the cause?

A2: Catalyst deactivation can occur for several reasons. Halogenated pyridine compounds can produce hydrogen halides (e.g., HCl) during the reaction, which can poison the catalyst.[13] The pyridine nitrogen itself can also strongly coordinate to the palladium surface, leading to inhibition.[9] Sintering of the metal nanoparticles at higher temperatures can also reduce the active surface area. If deactivation is suspected, filtering the reaction mixture and adding a fresh portion of catalyst may help drive the reaction to completion.

Q3: Can I use transfer hydrogenation for this reaction?

A3: Yes, transfer hydrogenation is an excellent alternative to using hydrogen gas and is often safer and more convenient for lab-scale synthesis.[10] Common hydrogen donors include formic acid and its salts (e.g., ammonium formate, sodium formate), and alcohols like isopropanol.[14] The choice of donor and catalyst system will need to be optimized for your specific reaction.

Q4: What analytical methods are best for monitoring the reaction progress?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for monitoring these reactions as it can separate and identify the starting material and the various halogenated pyridine products.[15] High-performance liquid chromatography (HPLC) with UV detection is also a suitable method. For quantitative analysis, it is important to establish calibration curves for each component.

Q5: The literature reports high yields for a similar reaction, but I am struggling to reproduce them. Why might this be?

A5: Reproducibility can be a challenge in synthetic chemistry.[7] Subtle differences in the quality of reagents, the activity of the catalyst batch, solvent purity, and reaction setup can have a significant impact on the outcome. It is important to carefully control all experimental parameters. If possible, try to obtain the same grade of catalyst and reagents as used in the literature procedure.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(95), 11188-11190. [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (2011). Catalytic Hydrodehalogenation Reactions. In Modern Reduction Methods (pp. 331-365). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Monguchi, Y., et al. (2007). A practical and rapid palladium-catalyzed hydrodechlorination of aryl chlorides in the presence of triethylamine. Tetrahedron Letters, 48(38), 6751-6754.
  • Singh, S., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis, 11(15), 9680-9688. [Link]

  • Jin, H., Chang, B. J., & Kim, T. K. (2013). Hydrodehalogenation Reaction on Carbon-Supported Palladium Catalyst. Asian Journal of Chemistry, 25(10), 5521-5524. [Link]

  • Google Patents. (2016).
  • Haskel, A., et al. (2011). Catalytic Hydrodehalogenative coupling of Dichlorodifluoromethane on Supported Platinum and Palladium Bimetallic Catalysts. D-Scholarship@Pitt. [Link]

  • Pérez-Temprano, M. H., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(1), 121-126. [Link]

  • Bart, S. C., et al. (2014). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society, 136(38), 13414-13427. [Link]

  • Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation With Ammonium Formate.
  • World Health Organization. (2011). Guidelines for drinking-water quality. NCBI Bookshelf. [Link]

  • Powers, D. C., & Ritter, T. (2011). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 133(32), 12518-12521. [Link]

  • Meemken, F., et al. (2014). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Nature Communications, 5, 5535. [Link]

  • Marques, C. A., Selva, M., & Tundo, P. (1993). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry, 58(20), 5256-5260. [Link]

  • Fortman, G. C., et al. (2010). Highly efficient catalytic hydrodehalogenation of polychlorinated biphenyls (PCBs). Chemical Communications, 46(8), 1273-1275. [Link]

  • Semprún, C., et al. (2020). Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Inorganic Chemistry Frontiers, 7(18), 3466-3478. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 2,4-dichloro-3-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we dissect the critical role of solvents in directing the reactivity and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, providing practical, field-tested advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic substitution on this compound. Which halogen is the most likely to be displaced?

In nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, halogens at the 2- and 4-positions are significantly more activated towards attack than those at the 3- or 5-positions. This is due to the ability of the electronegative ring nitrogen to stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the reaction.

For this compound, the reactivity order of the halogen atoms is:

  • Chlorine at C4: This is the most reactive site for nucleophilic attack. The intermediate formed is effectively stabilized by delocalization of the negative charge onto the pyridine nitrogen.

  • Chlorine at C2: This position is also activated, but generally less so than the C4 position in dichloropyridines.

  • Fluorine at C3: A halogen at the 3-position is significantly less reactive in SNAr reactions and is unlikely to be displaced under typical conditions.

Therefore, you should expect selective substitution of the chlorine atom at the 4-position . The synthesis of derivatives like 4-amino-2-chloro-3-fluoropyridine supports this expected regioselectivity.[1][2]

Q2: Why is my SNAr reaction with an amine nucleophile giving a low yield? I'm using toluene as the solvent.

A low or non-existent yield in a nonpolar solvent like toluene is a common issue. SNAr reactions proceed through a charged, high-energy intermediate called a Meisenheimer complex. Polar solvents are essential to stabilize this intermediate, thereby lowering the activation energy of the reaction.[3] In a nonpolar solvent, the energy barrier to form this complex is often too high for the reaction to proceed efficiently.

Recommendation: Switch to a polar aprotic solvent. These solvents possess a high dielectric constant to stabilize charged intermediates but do not engage in strong hydrogen bonding with the nucleophile, leaving it more reactive.

Solvent RecommendationBoiling Point (°C)Key Advantage
Dimethylformamide (DMF) 153Excellent dissolving power for a wide range of reactants.
Dimethyl sulfoxide (DMSO) 189Highly polar, excellent for less reactive systems.
Acetonitrile (MeCN) 82Lower boiling point, easier to remove post-reaction.
N-Methyl-2-pyrrolidone (NMP) 202High thermal stability for high-temperature reactions.
Q3: I'm observing multiple products in my reaction with sodium methoxide in methanol. What is happening?

Using a protic solvent like methanol can lead to several complications:

  • Reduced Nucleophilicity: Protic solvents can form hydrogen bonds with your nucleophile (methoxide), creating a "solvent cage" around it. This solvation shell reduces the nucleophile's reactivity, potentially slowing down your desired reaction.

  • Competing Nucleophile: If your reaction requires elevated temperatures and a base, the solvent itself (methanol) can act as a nucleophile, leading to methoxy-substituted byproducts. This is particularly relevant if you are using a different alkoxide.

  • Water Contamination: Protic solvents are often hygroscopic. Traces of water can react to form 4-hydroxy-2-chloro-3-fluoropyridine, especially in the presence of a base.

Recommendation: For alkoxide substitutions, it is often best to use the corresponding alcohol as the solvent (e.g., sodium methoxide in methanol). However, to avoid side reactions and enhance reactivity, consider using a polar aprotic solvent like THF or DMF with a strong, non-nucleophilic base (like sodium hydride, NaH) to generate the alkoxide in situ from the alcohol. This ensures the concentration of the desired nucleophile is high and minimizes solvent-related side reactions.

Troubleshooting Guide

Issue 1: Poor or No Conversion to Product

Your reaction shows a high amount of unreacted this compound after an appropriate reaction time.

graph Troubleshooting_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting Flowchart for Low Yields.
Issue 2: Formation of an Unexpected Regioisomer or Di-substituted Product

Analysis of your crude product shows substitution at the C2 position or displacement of both chlorine atoms.

  • Cause of C2-Substitution: While C4-substitution is electronically favored, high temperatures or specific catalytic conditions (e.g., palladium-catalyzed cross-coupling) can sometimes lead to substitution at the C2 position. The solvent can also play a role in regioselectivity. For some dichloropyridines, solvents with high hydrogen-bond accepting ability (high Kamlet-Taft β parameter), like DMSO, can alter the preferred site of attack compared to less basic solvents like dichloromethane (DCM).[4]

    • Solution: Lower the reaction temperature and ensure you are using standard SNAr conditions. If the issue persists, screen a range of polar aprotic solvents (e.g., DMF, MeCN, THF) to determine the optimal medium for C4-selectivity.

  • Cause of Di-substitution: If your nucleophile is highly reactive and used in a significant excess, or if the reaction is run for an extended period at high temperature, a second substitution at the C2 position can occur after the initial C4-substitution. The first substitution, especially with an electron-donating nucleophile, will deactivate the ring, but forcing conditions can overcome this barrier.

    • Solution: Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents). Add the nucleophile slowly to the reaction mixture at a lower temperature before heating. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Selective C4-Amination of this compound

This protocol describes a typical procedure for the selective substitution of the C4-chloro group with a primary amine.

graph Workflow_Amination { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

General workflow for a selective C4-amination.

Methodology:

  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 0.2 M concentration relative to the substrate) via syringe under an inert atmosphere (N₂ or Ar).

  • Nucleophile Addition: Add the primary or secondary amine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the disappearance of the starting material using thin-layer chromatography (TLC) or LC-MS (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-chloro-3-fluoropyridine derivative.

Protocol 2: Selective C4-Alkoxylation of this compound

This protocol details the synthesis of 4-alkoxy derivatives using an alcohol and a strong base in a polar aprotic solvent.

Methodology:

  • Setup: To a dry, oven-baked two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise with careful venting. Slowly add the desired alcohol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Re-cool the freshly prepared sodium alkoxide solution to 0 °C. Add a solution of this compound (1.0 eq) in a small amount of anhydrous THF dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If the reaction is slow, it can be gently heated to reflux (approx. 66 °C for THF). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield the 4-alkoxy-2-chloro-3-fluoropyridine product.

Mechanistic Overview

The regioselectivity of SNAr on this compound is dictated by the stability of the Meisenheimer intermediate. Attack at the C4 position is favored because the resulting negative charge is stabilized through resonance involving the pyridine nitrogen.

graph SNAr_Mechanism { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=vee, fontname="Arial", fontsize=10];

}

Reaction pathway for C4-selective SNAr.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

References

  • Hart, E. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Högberg, T., et al. (2005). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry. [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

Sources

Technical Support Center: Identification of Impurities in 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,4-Dichloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Section 1: Understanding the Impurity Profile of this compound

The first step in any impurity investigation is to understand the potential sources of these impurities.[1][2] For this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, impurities can arise from several sources: the synthetic route, degradation, or storage.

Common Synthesis-Related Impurities

The manufacturing process is the primary source of impurities.[1] A common synthetic route to this compound involves the reaction of 2-chloro-3-fluoropyridine with a chlorinating agent.[3] Another approach involves halogen exchange reactions on polychlorinated pyridines.[4][5]

Based on these synthetic pathways, potential impurities include:

  • Starting Materials: Unreacted 2-chloro-3-fluoropyridine or other precursors.

  • Isomeric Impurities: Positional isomers such as 2,6-Dichloro-3-fluoropyridine or other dichlorofluoropyridine isomers.

  • Over- or Under-chlorinated Species: Monochlorinated or trichlorinated fluoropyridines.

  • By-products: Compounds formed from side reactions, which can be diverse depending on the specific reagents and conditions used.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., N-Methylpyrrolidone, toluene).[4]

Section 2: Analytical Techniques for Impurity Identification

A multi-pronged analytical approach is often necessary for comprehensive impurity profiling. The choice of technique depends on the volatility and thermal stability of the potential impurities.[6][7][8]

Q1: Which analytical technique should I start with for impurity analysis of this compound?

A1: For a broad screening of volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended starting point.[8] It offers high sensitivity and provides structural information, which is invaluable for identifying unknown compounds.[8] For non-volatile or thermally labile impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][8]

Q2: What are the key considerations for developing a GC-MS method for this compound?

A2: When developing a GC-MS method for halogenated compounds, consider the following:

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is a good starting point for separating isomers.[8]

  • Injector Temperature: Set the injector temperature high enough to ensure complete vaporization without causing thermal degradation. A typical starting point is 250 °C.[8]

  • Oven Program: A temperature ramp is crucial for separating compounds with different boiling points. A common program starts at a lower temperature (e.g., 100 °C) and ramps up to a higher temperature (e.g., 280 °C).[8]

  • Ionization Mode: Electron Ionization (EI) is standard for creating a library-searchable mass spectrum.[9] However, for highly chlorinated compounds, Negative Chemical Ionization (NCI) can offer higher selectivity and sensitivity.[9]

Workflow for GC-MS Analysis

Unknown_Peak_ID Start Unknown Peak Detected MS_Data Acquire High-Resolution Mass Spectrum (LC-MS/GC-MS) Start->MS_Data Formula Determine Elemental Composition MS_Data->Formula DB_Search Search Databases (e.g., SciFinder, PubChem) Formula->DB_Search Hypothesize Hypothesize Structures based on Synthesis Route Formula->Hypothesize DB_Search->Hypothesize Isolation Isolate Impurity (Prep-HPLC/SFC) Hypothesize->Isolation NMR Perform NMR Analysis (1D and 2D) Isolation->NMR Sufficient Quantity Synthesize Synthesize Reference Standard Isolation->Synthesize Insufficient Quantity Confirm Confirm Structure NMR->Confirm Confirm->Synthesize Final_Confirm Final Confirmation by Co-injection Confirm->Final_Confirm Synthesize->Final_Confirm

Sources

scale-up challenges for the synthesis of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,4-dichloro-3-fluoropyridine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common and complex challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to ensure you can navigate the intricacies of this synthesis with confidence.

I. Introduction to the Synthesis and Its Challenges

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation often involves multi-step processes that can be sensitive to reaction conditions, particularly during scale-up. The most common synthetic routes involve fluorination of a corresponding pyridine derivative, which can present challenges related to regioselectivity, impurity profiles, and handling of hazardous reagents.

This guide will address specific issues you may encounter, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your process development.

II. Troubleshooting Guide: Common Scale-Up Issues

This section is formatted in a question-and-answer style to directly address potential problems.

Reaction & Purity Issues

Question 1: My reaction is showing low conversion of the starting material. What are the likely causes and how can I improve it?

Answer: Low conversion is a frequent issue during scale-up and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture and Air Sensitivity: Many reagents used in fluorination reactions are sensitive to moisture and air. Ensure all solvents and reagents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench reactive intermediates or deactivate catalysts.

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials and reagents. Impurities can interfere with the reaction. On a larger scale, accurate stoichiometry is critical. Ensure precise addition of all reactants.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction. As you scale up, the surface-area-to-volume ratio decreases, making efficient stirring paramount. Consider using overhead mechanical stirrers for larger reaction volumes.

  • Temperature Control: Many steps in the synthesis are temperature-sensitive. Excursions from the optimal temperature range can significantly impact reaction rates and selectivity. Ensure your cooling/heating system is robust enough to handle the larger reaction mass and any exotherms.

Question 2: I am observing the formation of significant isomeric impurities. How can I improve the regioselectivity of the fluorination step?

Answer: Achieving high regioselectivity is a primary challenge. The position of fluorination on the pyridine ring is directed by the existing substituents.

  • Choice of Fluorinating Agent: The type of fluorinating agent can influence selectivity. While anhydrous hydrogen fluoride (HF) is a common choice, its handling can be hazardous. Alternative reagents like Selectfluor® (F-TEDA-BF4) can offer different selectivity profiles and may be safer to handle, especially at scale.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time can all be tuned to favor the formation of the desired isomer. A systematic Design of Experiments (DoE) approach can be highly effective in optimizing these parameters for regioselectivity.

  • Protecting Groups: In some cases, strategic use of protecting groups can block undesired reaction sites, directing the fluorination to the intended position.

Question 3: My final product is contaminated with residual starting materials and byproducts that are difficult to remove by standard crystallization. What purification strategies are recommended for scale-up?

Answer: As you scale up, simple lab-scale purification methods may become impractical or inefficient.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, fractional distillation under reduced pressure can be a highly effective purification method for larger quantities.

  • Slurry Washes: Before final crystallization, washing the crude product as a slurry with a carefully chosen solvent can remove significant amounts of impurities. The solvent should be one in which the product has low solubility, but the impurities are reasonably soluble.

  • Chromatography: While traditional column chromatography can be cumbersome for large scales, techniques like flash chromatography with larger columns or Medium Pressure Liquid Chromatography (MPLC) can be viable options for high-value products.

Safety & Handling

Question 4: What are the primary safety concerns when working with the reagents for this synthesis, and what precautions should be taken?

Answer: Safety is paramount. Several reagents used in this synthesis are hazardous.

  • Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always work in a well-ventilated fume hood with specialized personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat. Have a calcium gluconate gel readily available as a first aid measure for skin contact.

  • Chlorinating Agents: Reagents like hexachloroethane can release irritating and toxic fumes. Handle them in a fume hood and wear appropriate PPE.[2]

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed system. Ensure your reactor is appropriately vented.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[3][4][5][6]

Question 5: Are there any specific waste disposal considerations for this process?

Answer: Yes, the waste generated from this synthesis must be handled properly.

  • Acidic and Halogenated Waste: The reaction will generate acidic and halogenated organic waste. This should be collected in separate, clearly labeled waste containers.

  • Quenching: Unreacted reagents should be carefully quenched before disposal. For example, reactive fluorinating agents should be slowly added to a stirred solution of a suitable quenching agent.

  • Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common laboratory-scale synthesis starts with 2-chloro-3-fluoropyridine.[2] This is then subjected to lithiation followed by quenching with a chlorinating agent like hexachloroethane to introduce the second chlorine atom.[2] Another approach involves the diazotization of an aminodichloropyridine followed by a Balz-Schiemann type reaction.

Q2: What analytical techniques are most suitable for monitoring the reaction progress and final product purity?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products and byproducts. It provides both retention time and mass spectral data for identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile compounds and can provide quantitative information on the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and is invaluable for confirming the identity and purity of the final product. ¹⁹F NMR is particularly useful for tracking the success of the fluorination step.

Q3: Can you provide a general laboratory-scale protocol for the synthesis?

The following is a representative, non-optimized protocol for informational purposes. Always conduct a thorough literature search and risk assessment before attempting any chemical synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-3-fluoropyridine

  • Lithium diisopropylamide (LDA) solution

  • Hexachloroethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert nitrogen atmosphere, cool a solution of LDA in anhydrous THF to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of 2-chloro-3-fluoropyridine in anhydrous THF to the cooled LDA solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add a solution of hexachloroethane in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Q4: What are the key considerations for transferring this process from the lab to a pilot plant?

  • Heat Transfer: The ability to control temperature is more challenging in larger reactors. A thorough understanding of the reaction's thermal profile (exothermic or endothermic) is crucial for safe and efficient scale-up.

  • Material Transfer: The handling of larger quantities of solids and liquids requires appropriate equipment like powder charging systems and pumps.

  • Process Safety Analysis: A formal process hazard analysis (PHA) should be conducted to identify and mitigate potential risks associated with the larger scale operation.

  • Regulatory Compliance: Ensure the process complies with all relevant environmental, health, and safety regulations.

IV. Visualizing the Process

To aid in understanding the workflow, the following diagrams illustrate key aspects of the synthesis and troubleshooting process.

General Synthetic Workflow

G A Starting Material (e.g., 2-chloro-3-fluoropyridine) B Lithiation (LDA, -78 °C) A->B C Chlorination (Hexachloroethane) B->C D Workup & Quenching C->D E Crude Product D->E F Purification (Chromatography/Distillation) E->F G Final Product (this compound) F->G

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Check for Moisture/Air Contamination? Start->Q1 A1 Dry Solvents & Reagents, Use Inert Atmosphere Q1->A1 Yes Q2 Verify Reagent Purity & Stoichiometry? Q1->Q2 No A1->Q2 A2 Analyze Reagents, Recalculate & Re-weigh Q2->A2 Yes Q3 Is Mixing Adequate for Scale? Q2->Q3 No A2->Q3 A3 Increase Stirring Rate, Use Mechanical Stirrer Q3->A3 Yes Q4 Is Temperature Control Stable? Q3->Q4 No A3->Q4 A4 Monitor Internal Temperature, Improve Cooling/Heating Q4->A4 Yes End Re-run Reaction Q4->End No A4->End

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. (EP 0192287 A2). European Patent Office. Retrieved from [Link]

  • CN102584689A. (2012). Preparing method of 2-chloro-3-fluoropyridine. Google Patents. Retrieved from

  • MDPI. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

  • ChemTalk. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]

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Validation & Comparative

2,4-Dichloro-3-fluoropyridine vs 2,4-dichloropyridine reactivity in SNAr

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactivity: 2,4-Dichloro-3-fluoropyridine vs. 2,4-dichloropyridine

For researchers engaged in the synthesis of complex molecular targets, particularly in the fields of medicinal chemistry and agrochemicals, substituted pyridines are indispensable building blocks. The strategic functionalization of these heterocycles often relies on Nucleophilic Aromatic Substitution (SNAr), a powerful transformation for forging carbon-heteroatom bonds. The reactivity of the pyridine core is highly tunable by its substitution pattern, and understanding these substituent effects is paramount for rational reaction design.

This guide provides a detailed comparative analysis of the SNAr reactivity of two common, yet distinct, building blocks: 2,4-dichloropyridine and this compound. We will explore the fundamental electronic principles governing their reactivity, present supporting data, and provide actionable experimental protocols for their application in the laboratory.

The Mechanism of SNAr on Pyridines: An Electron-Deficient Core

Nucleophilic aromatic substitution is a two-step addition-elimination process. Unlike electron-rich arenes like benzene, the pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. This lowers the energy of the aromatic π-orbitals, making the ring susceptible to attack by nucleophiles, especially when further activated by electron-withdrawing groups (EWGs).[1][2]

The reaction proceeds via a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is the key to the reaction's feasibility. The rate-determining step is typically the initial attack of the nucleophile to form this intermediate, as this step transiently disrupts the aromaticity of the ring.[4][5] Consequently, factors that stabilize the Meisenheimer complex accelerate the overall reaction rate.

The general halogen reactivity trend in SNAr is often F > Cl > Br > I.[1][3][6] This is counterintuitive when considering bond strengths (C-F is the strongest) but is explained by the mechanism. The high electronegativity of fluorine provides a powerful inductive stabilization of the negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining nucleophilic attack.[4][5]

SNAr_Mechanism reagents Ar-X + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Step 1 (Slow) Nucleophilic Attack products Ar-Nu + X⁻ intermediate->products Step 2 (Fast) Leaving Group Expulsion

Caption: The two-step addition-elimination mechanism of SNAr.

Comparative Reactivity Analysis

2,4-Dichloropyridine: Baseline Reactivity and Regioselectivity

In 2,4-dichloropyridine, the two chlorine atoms act as EWGs, activating the ring for SNAr. However, the two positions are not electronically equivalent. Nucleophilic attack is strongly favored at the C4 position (para to the nitrogen).[7] This regioselectivity is a direct consequence of the stability of the resulting Meisenheimer complex.

When a nucleophile attacks at C4, the negative charge can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This provides significant resonance stabilization. In contrast, attack at the C2 position (ortho to the nitrogen) does not permit delocalization of the negative charge onto the nitrogen to the same extent, resulting in a less stable intermediate and a slower reaction rate at that site.[2][7]

Electronic_Comparison cluster_0 2,4-Dichloropyridine cluster_1 This compound DCP Pyridine Ring (Moderately Activated) Cl2 Cl at C2 (-I Effect) Cl2->DCP Cl4 Cl at C4 (-I Effect) Cl4->DCP DCFP Pyridine Ring (Strongly Activated) F3 F at C3 (Strong -I Effect) F3->DCFP Cl2_F Cl at C2 (-I Effect) Cl2_F->DCFP Cl4_F Cl at C4 (-I Effect) Cl4_F->DCFP

Caption: Electronic activation comparison of the two pyridine systems.

Quantitative Data Summary

Feature2,4-DichloropyridineThis compoundRationale & References
Overall Reactivity ModerateHigh to Very High The strong inductive effect of the C3-fluorine atom significantly increases the electrophilicity of the ring, accelerating the rate-determining nucleophilic attack. [4][8]
Preferred Site of Attack C4C4 (generally)C4 attack allows for superior resonance stabilization of the Meisenheimer intermediate via delocalization of negative charge onto the ring nitrogen. [2][7]
Reaction Conditions Typically requires elevated temperatures (e.g., 80-120 °C) and longer reaction times.Can often proceed at or near room temperature with significantly shorter reaction times.The higher intrinsic reactivity of the substrate allows for the use of milder conditions. [8]
Potential Issues Sluggish reactions with weak nucleophiles.Potential for di-substitution or side reactions if conditions are not carefully controlled due to high reactivity.Increased electrophilicity can lead to lower selectivity if the reaction is too exothermic or run for too long.

Experimental Protocols

The following protocols provide a framework for utilizing these reagents. Note: These are general procedures and may require optimization based on the specific nucleophile used. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General SNAr Amination of this compound

This protocol describes a typical reaction with a secondary amine, morpholine.

Materials:

  • This compound

  • Morpholine (2.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Base: Add powdered K₂CO₃ (3.0 eq).

  • Nucleophile Addition: Add morpholine (2.2 eq) dropwise via syringe at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. The high reactivity of the substrate means the reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

For 2,4-dichloropyridine, a similar protocol would be used, but the reaction would typically be heated to 80-100 °C for 12-24 hours to achieve full conversion.

Protocol 2: Workflow for Kinetic Analysis via UV-Vis Spectrophotometry

To quantitatively compare rates, a pseudo-first-order kinetic study can be performed.

Kinetic_Workflow A Prepare Stock Solutions (Pyridine & Nucleophile in Solvent) B Determine λmax (Scan product spectrum to find max absorbance) A->B C Set up Reaction in Cuvette (Large excess of nucleophile) B->C D Initiate Reaction (Inject pyridine solution & mix rapidly) C->D E Monitor Absorbance vs. Time (Record data at λmax until plateau) D->E F Data Analysis (Fit data to first-order exponential equation) E->F G Determine kobs F->G H Repeat for Different [Nucleophile] G->H I Plot kobs vs. [Nucleophile] (Determine second-order rate constant k₂ from slope) H->I

Caption: Workflow for a comparative kinetic study using UV-Vis.

Conclusion and Field-Proven Insights

The choice between 2,4-dichloropyridine and this compound is a strategic decision based on the required reactivity and the nature of the nucleophile.

  • 2,4-Dichloropyridine remains a valuable, cost-effective building block for introducing nucleophiles regioselectively at the C4 position, particularly when robust nucleophiles are used that can tolerate higher temperatures.

  • This compound is a highly activated, powerful electrophile. Its use is advantageous for reactions with weak or thermally sensitive nucleophiles that fail to react with its non-fluorinated counterpart. The significant rate enhancement allows for milder conditions, improving functional group tolerance and potentially simplifying purification. However, its high reactivity demands careful control of stoichiometry and temperature to prevent undesired side reactions, such as di-substitution.

For drug development professionals, the 3-fluoro substituent offers a gateway to novel chemical space and can be a crucial tool for late-stage functionalization where mild conditions are essential. Understanding the fundamental electronic differences between these two substrates empowers chemists to design more efficient, predictable, and successful synthetic routes.

References

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12294–12303. [Link]

  • Bogan, D. L., et al. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Bunting, J. W., & Fitzgerald, S. P. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Evans, M. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. [Link]

  • Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]

  • National Institutes of Health. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. [Link]

  • ResearchGate. Amination of 2-halopyridines. [a] | Download Table. [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

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comparative study of 2,4-Dichloro-3-fluoropyridine and other dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity and Application of 2,4-Dichloro-3-fluoropyridine in Modern Synthesis

For medicinal chemists and drug development professionals, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmaceuticals. Dihalogenated pyridines, in particular, serve as exceptionally versatile building blocks, offering multiple reaction sites for the strategic introduction of molecular complexity. Among these, this compound (CAS: 628691-85-0) has emerged as a reagent of significant interest.

This guide provides a comprehensive comparative analysis of this compound, contrasting its reactivity and synthetic utility against other relevant dihalopyridines. We will delve into the nuanced effects of the C-3 fluorine substituent on regioselectivity in key transformations, supported by experimental data and detailed protocols. Our objective is to equip researchers with the expert insights needed to harness the unique synthetic potential of this valuable intermediate.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom at the 3-position of the 2,4-dichloropyridine scaffold imparts subtle but significant changes to its physical and chemical properties. These alterations, particularly in electronic distribution, are foundational to understanding the reactivity differences discussed later in this guide.

PropertyThis compound2,4-Dichloropyridine2,5-Dichloro-3-fluoropyridine2,4-Dichloro-5-fluoropyrimidine
CAS Number 628691-85-0[1][2]26452-80-2823-61-02927-71-1[3]
Molecular Formula C₅H₂Cl₂FN[1][4]C₅H₃Cl₂NC₅H₂Cl₂FN[5]C₄HCl₂FN₂[3]
Molecular Weight 165.98 g/mol [1][4]147.99 g/mol 165.98 g/mol [5]166.98 g/mol
Appearance Liquid / SolidColorless Liquid-Solid[3]
Boiling Point -181-183 °C--
Melting Point ---37-41 °C[3]
XLogP3 2.5[4]2.12.6[5]1.8

Synthesis of this compound

The targeted synthesis of this compound is crucial for its application. A common and effective laboratory-scale synthesis involves the directed ortho-metalation of a readily available precursor, 2-chloro-3-fluoropyridine, followed by chlorination.

The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical. It selectively deprotonates the C-4 position, which is the most acidic proton on the ring due to the combined inductive effects of the C-2 chlorine, the C-3 fluorine, and the ring nitrogen. The subsequent quench with an electrophilic chlorine source, such as hexachloroethane, installs the second chlorine atom at the desired position.[6]

start 2-Chloro-3-fluoropyridine step1 1. LDA, THF, -78 °C 2. Hexachloroethane start->step1 Directed Ortho-Metalation & Chlorination product This compound step1->product Yield: ~63%

Synthesis of this compound.

Comparative Reactivity: The Decisive Role of the 3-Fluoro Group

The true value of this compound becomes apparent when its reactivity is compared with that of other dihalopyridines. The strongly electron-withdrawing fluorine atom at the C-3 position significantly modulates the electronic landscape of the pyridine ring, thereby influencing the regioselectivity of key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions, where the negative charge of the intermediate can be stabilized by the ring nitrogen.[7]

  • 2,4-Dichloropyridine (The Baseline): In standard 2,4-dichloropyridine, SNAr reactions often show a preference for substitution at the C-4 position. This is generally attributed to the greater electrophilicity at this site. However, this selectivity can be highly sensitive to the nucleophile and reaction conditions.

  • This compound (The Subject): The introduction of the C-3 fluorine atom dramatically enhances the electrophilicity of the entire ring, accelerating the rate of SNAr. More importantly, it exerts a powerful inductive-withdrawing effect on the adjacent C-2 and C-4 positions. This heightened activation makes the molecule an excellent substrate for SNAr, but it also presents a challenge in controlling regioselectivity between the two chlorine atoms. While C-4 substitution often remains favorable, the increased activation at C-2 can lead to mixtures of products, requiring careful optimization of reaction conditions to achieve desired outcomes. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine as a leaving group, which also translates to its activating effect as a ring substituent.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in modern drug discovery.[9][10] The reactivity of halopyridines in these transformations is governed by the C-X bond strength (I > Br > Cl) and the position on the ring (generally C-2/C-4 > C-5).[11][12]

  • 2,4-Dichloropyridine: In cross-coupling reactions, the C-2 position of 2,4-dichloropyridine is often intrinsically more reactive toward the initial oxidative addition step, a preference that can be attributed to the coordination of the palladium catalyst to the adjacent ring nitrogen.[13] However, recent studies have shown that this selectivity is not absolute and can be inverted to favor the C-4 position through the use of sterically hindered N-heterocyclic carbene (NHC) ligands.[13]

  • This compound: The C-3 fluorine atom significantly influences the outcome of cross-coupling reactions. Its electron-withdrawing nature enhances the oxidative addition rate at both chlorine-bearing centers. This can be a double-edged sword: while it lowers the energy barrier for the reaction to proceed, it can also diminish the inherent selectivity between the C-2 and C-4 positions. Achieving high regioselectivity often requires careful selection of the catalyst, ligand, and base to exploit the subtle electronic and steric differences between the two sites. This allows for a stepwise functionalization strategy, where one position is reacted selectively, leaving the other for a subsequent transformation.

cluster_0 Reactivity of Dihalopyridines Substrate 2,4-Dihalo-Pyridine Derivative ReactionType Reaction Type? Substrate->ReactionType SNAr S(N)Ar ReactionType->SNAr Nucleophilic Coupling Pd Cross-Coupling ReactionType->Coupling Catalytic SNAr_Outcome Typically C4 Selective (Enhanced by 3-F) SNAr->SNAr_Outcome Coupling_Outcome C2 vs C4 Selectivity (Ligand/Substituent Controlled) Coupling->Coupling_Outcome

Factors influencing regioselectivity in dihalopyridines.

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide a representative, detailed protocol for a regioselective Buchwald-Hartwig amination, a reaction of paramount importance for constructing the C-N bonds prevalent in pharmaceuticals.

Protocol: Regioselective Buchwald-Hartwig Amination at C-2

This protocol is adapted from methodologies reported for dihalopyridines and serves as a robust starting point for optimization.[14] The choice of a mild base like potassium carbonate can be crucial for preserving sensitive functional groups.

Objective: To selectively couple an aniline derivative at the C-2 position of 2,4-dichloropyridine.

Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Toluene, anhydrous

Procedure:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine, the aniline derivative, and anhydrous potassium carbonate.

  • Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare a pre-catalyst mixture by adding palladium(II) acetate and Xantphos to a small amount of anhydrous toluene. Stir for 10-15 minutes until a homogeneous solution is formed.

  • Reaction Assembly: Add anhydrous toluene to the Schlenk flask containing the reagents, followed by the pre-mixed catalyst solution via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-N-phenylpyridin-2-amine.

Causality and Rationale:

  • Ligand Choice (Xantphos): Bidentate phosphine ligands like Xantphos are known to promote efficient C-N bond formation and can influence regioselectivity.[12] Its wide bite angle is often effective in stabilizing the palladium catalyst.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

  • Anhydrous Conditions: Water can interfere with the catalytic cycle and hydrolyze reagents. The use of anhydrous solvents and reagents is essential for reproducibility.

Conclusion: A Strategic Asset for Chemical Synthesis

This compound is more than just another dihalopyridine. The strategic placement of a fluorine atom at the C-3 position creates a unique reactivity profile that sets it apart from its non-fluorinated counterpart. It offers enhanced reactivity in both SNAr and cross-coupling reactions, providing chemists with a powerful tool for building complex molecular architectures. While this heightened reactivity can present challenges in regiocontrol, it simultaneously opens up opportunities for selective, stepwise functionalization that are difficult to achieve with other substrates. Understanding the electronic interplay dictated by the fluorine substituent is the key to unlocking the full potential of this versatile building block in the rational design of next-generation therapeutics and advanced materials.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • This compound | C5H2Cl2FN | CID 20042885. PubChem. [Link]

  • CAS 628691-85-0 | this compound. Alchem Pharmtech. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • 2,5-Dichloro-3-fluoropyridine | C5H2Cl2FN | CID 10964877. PubChem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

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A Comparative Guide to the Validation of 2,4-Dichloro-3-fluoropyridine as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and validation of "privileged scaffolds."[1] These molecular frameworks serve as versatile starting points for drug discovery, offering a foundation upon which potency, selectivity, and favorable pharmacokinetic properties can be systematically built. Among these, nitrogen-containing heterocycles, particularly the pyridine ring, are cornerstones of modern drug design, present in a vast number of FDA-approved drugs.[2][3] This guide provides an in-depth technical validation of a specific, highly functionalized pyridine derivative: 2,4-dichloro-3-fluoropyridine .

We will objectively explore the unique attributes conferred by its specific substitution pattern, compare its properties to alternative heterocyclic scaffolds, and provide detailed experimental protocols for its synthesis and biological validation. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage advanced chemical scaffolds for next-generation therapeutics.

The Strategic Advantage of the this compound Scaffold

The utility of a scaffold is defined by its chemical handles and the intrinsic properties it imparts to a molecule. The this compound core is a prime example of strategic design, where each substituent serves a distinct and advantageous purpose.

  • The Pyridine Core : As an isostere of benzene, the pyridine ring offers a balance of aromaticity and aqueous solubility.[4] The nitrogen atom acts as a hydrogen bond acceptor, enabling critical interactions with biological targets, and can modulate the pKa of the molecule.[3]

  • Reactive Handles for Diversification (2,4-Dichloro) : The chlorine atoms at the 2- and 4-positions are highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This provides medicinal chemists with two reliable points for chemical modification, allowing for the rapid generation of diverse compound libraries. Different nucleophiles can be introduced to probe the chemical space around the core, a crucial step in optimizing target affinity and selectivity.

  • Metabolic Stability and Potency (3-Fluoro) : The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[6] A fluorine atom at the 3-position can block potential sites of metabolic oxidation and alter the electronic properties of the pyridine ring, which can lead to enhanced potency and a more desirable pharmacokinetic profile.

Physicochemical Properties: A Comparative Analysis

To contextualize the utility of the this compound scaffold, its computed physicochemical properties are compared against unsubstituted pyridine and another common heterocyclic scaffold, pyrimidine.

PropertyThis compoundPyridinePyrimidine
Molecular Formula C₅H₂Cl₂FNC₅H₅NC₄H₄N₂
Molecular Weight 165.98 g/mol 79.10 g/mol 80.09 g/mol
XLogP3 2.50.6-0.2
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 112
pKa (Basicity) Lower than pyridine5.251.3

Data Source: PubChem and various chemical property databases.[7][8][9]

This comparison highlights that the halogen substitutions significantly increase the lipophilicity (higher XLogP3) of the this compound scaffold compared to its parent heterocycles. This property can be advantageous for crossing cellular membranes but may require careful optimization to maintain aqueous solubility in final drug candidates.

Synthesis of the this compound Scaffold

The practical utility of a scaffold is contingent on its synthetic accessibility. The following protocol details a reliable method for the synthesis of this compound from commercially available starting materials.

Experimental Protocol: Synthesis of this compound [10]

  • Reaction Setup : Under a nitrogen atmosphere, cool a mixture of lithium diisopropylamide (LDA) (2M in heptane/THF/ethylbenzene, 7.6 mmol) and anhydrous tetrahydrofuran (THF, 3 mL) to -78 °C in a dry ice/acetone bath.

    • Causality: The use of an inert atmosphere and anhydrous solvent is critical as LDA is a strong base that reacts readily with water. The low temperature (-78 °C) is necessary to control the highly exothermic reaction and ensure regioselective deprotonation.

  • Deprotonation : Slowly add a solution of 2-chloro-3-fluoropyridine (1.0 g, 7.6 mmol) in THF (2 mL) dropwise to the LDA solution over 1 minute.

  • Stirring : Stir the reaction mixture at -78 °C for 2 hours. This allows for the complete formation of the lithiated intermediate at the 4-position.

  • Chlorination : Add a solution of hexachloroethane (2.0 g, 8.4 mmol) in THF (3 mL) dropwise to the reaction mixture.

    • Causality: Hexachloroethane serves as an efficient electrophilic chlorine source for the lithiated pyridine intermediate.

  • Reaction Completion : Continue stirring at -78 °C for an additional 2 hours.

  • Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Extraction : Extract the product with ethyl acetate (EtOAc, 100 mL). Dry the organic phase with anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography (eluent: 15% diethyl ether in isohexane) to yield this compound.[10]

Synthesis_Workflow start 2-Chloro-3-fluoropyridine step1 1. LDA, THF, -78°C 2. Stir 2h start->step1 Deprotonation intermediate Lithiated Intermediate step1->intermediate step2 Hexachloroethane, THF Stir 2h intermediate->step2 Chlorination product This compound step2->product

Workflow for the synthesis of the target scaffold.
Validation of Biological Activity: Experimental Protocols

The ultimate validation of a pharmacophore scaffold lies in the biological activity of its derivatives. Below are two standard, detailed protocols for assessing the efficacy of a hypothetical kinase inhibitor derived from the this compound scaffold. Kinase inhibition is a common application for such scaffolds.[11][12][13][14]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based) [15]

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to create a concentration gradient.

    • Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and ATP in kinase assay buffer.

  • Assay Procedure :

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection :

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis :

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

Kinase_Assay_Workflow A Dispense Test Compound & Kinase in 96-well plate B Pre-incubate 10 min (Inhibitor Binding) A->B C Add Substrate/ATP (Initiate Reaction) B->C D Incubate 60 min at 30°C C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Add Kinase Detection Reagent (Generate Signal) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay) [10]

This assay determines the ability of a compound to inhibit cell proliferation, a key functional outcome of inhibiting many oncogenic kinases.

  • Cell Seeding :

    • Seed a cancer cell line of interest (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization and Measurement :

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC₅₀ value.[10]

Structure-Activity Relationship (SAR) and Comparative Performance

While specific, publicly available SAR data for compounds derived directly from this compound is proprietary or embedded within broader chemical series, we can infer its performance based on analogous fluorinated and chlorinated heterocyclic inhibitors. For instance, studies on kinase inhibitors frequently show that small, electron-withdrawing groups like fluorine on a heterocyclic ring can enhance potency.[19] Similarly, the strategic placement of chlorine atoms provides vectors for substitution that can probe different pockets of a kinase active site, leading to improved selectivity and potency.[19]

Hypothetical Comparative Data:

The table below illustrates a hypothetical comparison based on common trends observed in kinase inhibitor development, where the this compound scaffold could offer advantages over less functionalized alternatives.

ScaffoldTarget KinaseIC₅₀ (nM)Cell Proliferation IC₅₀ (nM)Rationale for Performance
Compound A (this compound core)Kinase X15100The 3-fluoro group enhances binding affinity. The 2- and 4-substituents are optimized for selectivity and cell permeability.
Compound B (2-chloropyridine core)Kinase X1501200Lacks the potency-enhancing fluorine and has fewer points for SAR exploration, leading to lower affinity and poorer cellular activity.
Compound C (pyrimidine core)Kinase X>1000>10000The pyrimidine core may not present the correct geometry or electronic profile for optimal binding to Kinase X.

This hypothetical data underscores the value of the highly substituted scaffold. The combination of a potency-enhancing fluorine atom and multiple reactive sites for SAR exploration provides a robust platform for developing highly effective and selective inhibitors.

SAR_Concept cluster_scaffold This compound Scaffold cluster_properties Resulting Properties Scaffold Pyridine Core F 3-Fluoro Scaffold->F Cl2 2-Chloro (R1) Scaffold->Cl2 Cl4 4-Chloro (R2) Scaffold->Cl4 Potency Enhanced Potency Metabolic Stability F->Potency blocks metabolism, alters electronics SAR Vectors for SAR (R1, R2) Cl2->SAR S_NAr reaction site Cl4->SAR S_NAr reaction site

Key features of the scaffold and their contributions.
Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for modern drug discovery. Its strategic combination of a privileged heterocyclic core, multiple reactive handles for diversification, and a potency-enhancing fluorine substituent provides a clear advantage over simpler, less functionalized scaffolds. The synthetic accessibility and the clear, logical roles of each substituent make it an ideal candidate for the construction of compound libraries targeting a wide range of biological targets, particularly kinases.

Future work should focus on exploring the full potential of the dual SNAr chemistry to generate novel, non-planar derivatives and to apply this scaffold to emerging target classes beyond kinases. The systematic validation outlined in this guide provides a robust framework for any research team looking to incorporate this powerful scaffold into their drug discovery programs.

References

  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

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  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020, November 19). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2022, November 1). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • ResearchGate. (2022, May). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 18). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

Sources

A Comparative Kinetic Analysis of 2,4-Dichloro-3-fluoropyridine Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, 2,4-Dichloro-3-fluoropyridine stands out as a highly versatile reagent. Its unique substitution pattern—two chlorine atoms as distinct leaving groups and a fluorine atom as a powerful electronic modulator—offers a rich platform for selective functionalization. Understanding the reaction kinetics of this molecule is paramount for designing efficient, predictable, and scalable synthetic routes.

This guide provides an in-depth comparative analysis of this compound in three cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. We will dissect how the interplay of its substituents governs reaction rates and regioselectivity, compare its performance against less functionalized analogues, and provide actionable experimental protocols for kinetic monitoring.

Nucleophilic Aromatic Substitution (SNAr): The Decisive Role of Fluorine

Nucleophilic aromatic substitution is a fundamental transformation for heteroaromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate, although some SNAr reactions may also proceed through a concerted mechanism.[1] The stability of this intermediate is the primary determinant of the reaction rate.

The most striking feature of fluorinated pyridines in SNAr reactions is their dramatically enhanced reactivity compared to their chloro-analogues. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[2][3] This profound rate acceleration is not due to fluoride's leaving group ability—it is a poorer leaving group than chloride—but rather to the powerful electron-withdrawing inductive effect of the fluorine atom. This effect strongly stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[4]

For this compound, the C3-fluorine atom exerts a strong activating influence on both the C2 and C4 positions. This makes the molecule significantly more susceptible to nucleophilic attack than 2,4-dichloropyridine. In 2,4-dichloropyridine, nucleophilic attack generally favors the C4 position, as the resulting Meisenheimer intermediate allows for more effective delocalization of the negative charge onto the ring nitrogen.[5] In this compound, while this inherent preference for C4 remains, the adjacent C3-fluorine provides substantial stabilization for attack at C2 as well, making the regiochemical outcome highly dependent on the specific nucleophile and reaction conditions.

Table 1: Comparative Reactivity of Halopyridines in SNAr

SubstrateLeaving GroupKey Electronic FactorRelative Rate ComparisonReference
2-ChloropyridineClModerate inductive effectBaseline[2][3]
2-FluoropyridineFStrong inductive effect~320x faster than 2-Chloropyridine[2][3]
2,4-DichloropyridineClActivation by N-atomC4 generally more reactive than C2[5]
This compoundClStrong activation from C3-FBoth C2 and C4 are highly activatedInferred from[2][4][5]

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr reactions are powerful, palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering broader scope and functional group tolerance. For this compound, these reactions provide an orthogonal strategy for functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.[6]

The rate-determining step is often the initial oxidative addition, with the reactivity of the C-X bond following the general trend: C-I > C-OTf > C-Br >> C-Cl.[6] Consequently, the C-Cl bonds of this compound are inherently less reactive than their bromide or iodide counterparts, typically requiring more forcing conditions or highly active catalyst systems.

A significant practical challenge in Suzuki couplings involving pyridine boron reagents is the propensity for protodeboronation—the undesired cleavage of the C-B bond.[7] This side reaction is often accelerated by the aqueous basic conditions required for transmetalation.

Causality in Experimental Design: To mitigate protodeboronation, chemists often convert the inherently unstable boronic acids into more robust derivatives like pinacol esters or potassium trifluoroborate salts.[7] These act as slow-release sources of the active boronic acid, keeping its concentration low and favoring the productive cross-coupling pathway.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Trans Ar-Pd(II)-R(L2) Transmetalation Complex OxAdd->Trans R-B(OR)2 Base Trans->Pd(0)L2 RedElim Ar-R Product Trans->RedElim Reductive Elimination RedElim->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust palladium-catalyzed method for forming C-N bonds, crucial for synthesizing the ubiquitous aryl amine motif.[8][9] The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

For substrates with multiple potential reaction sites, such as 2,4-dichloropyridine, regioselectivity is a key challenge. Seminal work has shown that with appropriate ligand choice (e.g., Xantphos), the Buchwald-Hartwig amination of 2,4-dichloropyridine can be rendered highly selective for the C2 position.[10] This selectivity is remarkable and provides a powerful tool for directed synthesis.

Table 2: Regioselectivity in Buchwald-Hartwig Amination of 2,4-Dichloropyridine

Catalyst/Ligand SystemPosition of AminationSelectivity (C2:C4)Reference
Pd(OAc)₂ / XantphosC220:1 to 50:1[10]

For this compound, the C3-fluorine's electron-withdrawing effect is expected to increase the rate of the initial oxidative addition at both C2 and C4 compared to 2,4-dichloropyridine. However, the inherent preference of the catalytic system for the sterically more accessible and electronically distinct C2 position is likely to be maintained, or even enhanced, leading to predictable and highly regioselective C-N bond formation at the C2 position.

Experimental Protocol for Kinetic Analysis

To translate theoretical understanding into practice, rigorous kinetic analysis is essential. The following protocol outlines a general method for monitoring the kinetics of a Buchwald-Hartwig amination reaction using Gas Chromatography (GC).

Objective: To determine the initial reaction rate of the C2-selective amination of this compound with aniline.

Kinetic_Workflow start Start: Prepare Reagents & Glassware setup Assemble Reaction in Schlenk Flask (Inert Atmosphere) start->setup preheat Preheat Oil Bath to 100 °C setup->preheat initiate Initiate Reaction by Adding Substrate preheat->initiate sampling Take Aliquots at Timed Intervals (t = 0, 2, 5, 10, 20, 30 min) initiate->sampling quench Quench Aliquot in Cold Et₂O with Internal Standard sampling->quench analyze Analyze Quenched Samples by GC-MS quench->analyze plot Plot [Product] vs. Time analyze->plot end Determine Initial Rate from Linear Region plot->end

Caption: A general experimental workflow for a kinetic analysis study.

Step-by-Step Methodology:

  • Reagent and Glassware Preparation:

    • Thoroughly flame-dry all glassware (Schlenk flask, syringes) under vacuum and backfill with argon.

    • Use anhydrous toluene as the solvent.

    • Prepare stock solutions of this compound, aniline, and an internal standard (e.g., dodecane) in anhydrous toluene.

  • Reaction Setup:

    • Under a positive pressure of argon, charge the Schlenk flask with Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents).

    • Add anhydrous toluene to the flask. Stir the mixture at room temperature for 20 minutes to pre-form the active catalyst.

    • Add the aniline (1.2 equivalents) to the flask.

  • Initiation and Sampling:

    • Place the flask in a preheated oil bath set to 100 °C.

    • Allow the mixture to equilibrate thermally for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution via syringe. This is t = 0 .

    • Immediately withdraw the first aliquot (~0.1 mL) and quench it in a vial containing cold diethyl ether and a known amount of the internal standard.

    • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes).

  • Analysis and Data Processing:

    • Analyze each quenched sample using Gas Chromatography (GC) or GC-MS.

    • Using the internal standard for calibration, determine the concentration of the product (4-chloro-3-fluoro-N-phenylpyridin-2-amine) at each time point.

    • Plot the concentration of the product versus time.

    • The initial reaction rate is determined from the slope of the linear portion of this plot (typically the first 10-20% of the reaction).

Self-Validation: This protocol is self-validating because the use of an internal standard corrects for variations in injection volume during GC analysis. Plotting concentration versus time allows for a clear visualization of the reaction progress and ensures that the rate is calculated from the initial, linear phase before substrate depletion or catalyst deactivation becomes significant.

Conclusion

This compound is a privileged scaffold whose reactivity is governed by a sophisticated interplay of steric and electronic factors. The C3-fluoro substituent serves as a powerful activating group, dramatically accelerating SNAr reactions at both the C2 and C4 positions relative to non-fluorinated analogues. In palladium-catalyzed cross-coupling reactions, this electronic activation enhances the rate of oxidative addition. Crucially, high regioselectivity can be achieved in reactions like the Buchwald-Hartwig amination by leveraging catalyst control, enabling the predictable and selective synthesis of complex pyridine derivatives. A thorough understanding of these kinetic principles, validated by rigorous experimental analysis, empowers researchers to fully exploit the synthetic potential of this versatile building block.

References

  • Dagaut, P., & Karsenty, F. (2020). Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. Combustion and Flame, 211, 249-262. [Link]

  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 15131-15140. [Link]

  • ResearchGate. (n.d.). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Varghese, J. R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15584-15603. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. [Link]

  • Nielsen, M. K., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(1), 241-253. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • D'Accriscio, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]

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A Guide to Halogen Reactivity: C-F vs. C-Cl in 2,4-Dichloro-3-fluoropyridine for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selective functionalization of heteroaromatic cores is a cornerstone of molecular design. Polyhalogenated pyridines, such as 2,4-dichloro-3-fluoropyridine, serve as versatile scaffolds, yet their reactivity can be a complex interplay of competing factors. This guide provides an in-depth comparison of the C-F and C-Cl bond reactivity in this specific molecule under the conditions of Nucleophilic Aromatic Substitution (SNAr), grounding our analysis in mechanistic principles and experimental evidence.

The Central Conundrum: Bond Strength vs. Reaction Kinetics

A cursory glance at bond dissociation energies (BDE) presents a paradox. The carbon-fluorine bond is renowned as the strongest single bond to carbon in organic chemistry, with a BDE of up to 130 kcal/mol, significantly stronger than the C-Cl bond (around 83.7 kcal/mol)[1][2]. This fact might lead one to intuitively assume that the C-Cl bonds are the more labile leaving groups. However, in the context of SNAr, this assumption is often incorrect. The reactivity is not dictated by the energy required to break the C-X bond homolytically, but by the kinetics of a two-step addition-elimination mechanism.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged, non-aromatic intermediate known as the Meisenheimer complex[3][4]. The stability of this intermediate is paramount. A leaving group that strongly activates the ring towards this initial attack will accelerate the overall reaction, regardless of its bond strength.

Electronic Effects: Deconstructing the Reactivity Landscape

The regioselectivity and rate of SNAr reactions on this compound are governed by the electronic influence of the three halogen substituents and the ring nitrogen.

  • The Role of the Ring Nitrogen: The pyridine nitrogen is inherently electron-withdrawing, reducing the electron density of the entire ring system. This effect is most pronounced at the positions ortho and para to the nitrogen (the C-2, C-4, and C-6 positions), making them the most electrophilic and thus the most susceptible to nucleophilic attack[3]. In our substrate, both chlorine atoms are situated at these activated positions.

  • Fluorine's Potent Inductive Effect: Fluorine is the most electronegative element (Pauling scale: 3.98)[5]. Its powerful electron-withdrawing inductive effect (-I) is the dominant factor in SNAr. This effect significantly lowers the electron density at the carbon to which it is attached and, to a lesser extent, adjacent carbons. This makes the ring more electrophilic and, crucially, provides substantial stabilization for the negative charge that develops in the Meisenheimer intermediate during the rate-determining step.

  • Chlorine's Attenuated Influence: Chlorine is also electronegative (Pauling scale: 3.16) but less so than fluorine[6]. While it also activates the ring via an inductive effect, its influence is weaker.

This leads to the "element effect" often observed in SNAr, where the reactivity order is F > Cl > Br > I[7]. The high electronegativity of fluorine accelerates the rate-determining nucleophilic attack to such an extent that it overcomes the difficulty of breaking the strong C-F bond in the subsequent (fast) elimination step. Experimental data confirms this principle dramatically: the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine[8][9].

Visualizing the SNAr Mechanism

The following diagram illustrates the stepwise nature of the SNAr reaction, highlighting the critical Meisenheimer intermediate.

Caption: General mechanism for SNAr, showing the rate-determining formation of the Meisenheimer complex.

Regioselectivity in this compound: A Predictive Analysis

Given the principles above, we can predict the most likely site of nucleophilic attack on this compound.

  • Attack at C-2 (C-Cl): This position is ortho to the ring nitrogen, making it highly activated. It is also adjacent to the strongly electron-withdrawing fluorine at C-3, further increasing its electrophilicity.

  • Attack at C-4 (C-Cl): This position is para to the ring nitrogen, also a site of strong activation. It is flanked by the C-3 fluorine, which enhances its electrophilicity.

  • Attack at C-3 (C-F): This position is meta to the ring nitrogen. Nucleophilic attack at the meta position is generally disfavored as the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom[3].

Therefore, the competition is primarily between the two C-Cl bonds at the activated C-2 and C-4 positions. The fluorine at C-3, while possessing the most reactive type of halogen bond for SNAr, is at an electronically disfavored position. Its primary role is to act as a powerful activating group, increasing the reactivity of the adjacent C-2 and C-4 positions.

Visualizing Competing Pathways

This diagram shows the potential sites of attack and highlights the electronically favored pathways.

Competing_Pathways Substrate This compound + Nu⁻ MC2 Meisenheimer Complex (Attack at C-2) Substrate->MC2 Favored MC4 Meisenheimer Complex (Attack at C-4) Substrate->MC4 Favored MC3 Meisenheimer Complex (Attack at C-3) Substrate->MC3 Disfavored Prod2 2-Nu-4-chloro-3-fluoropyridine MC2->Prod2 Fast Elimination Prod4 4-Nu-2-chloro-3-fluoropyridine MC4->Prod4 Fast Elimination Prod3 3-Nu-2,4-dichloropyridine MC3->Prod3 Fast Elimination

Caption: Competing nucleophilic attack pathways on this compound.

Comparative Experimental Data

While a direct head-to-head comparative study on this compound is not extensively published, we can compile data from related polyhalopyridines to illustrate the governing principles.

SubstrateNucleophile / ConditionsMajor Product(s)Key ObservationReference
2-FluoropyridineNaOEt, EtOH, 25°C2-EthoxypyridineServes as a baseline for C-F reactivity.[8][9]
2-ChloropyridineNaOEt, EtOH, 25°C2-EthoxypyridineReaction is 320 times slower than with 2-fluoropyridine.[8][9]
3-Chloro-2,4,5,6-tetrafluoropyridineAryl Aldehyde, NHC catalyst, Cs₂CO₃, DCMSubstitution at C-4 (C-F bond)Demonstrates that electronic activation at the 4-position overrides the better leaving group nature of Cl at the 3-position.[10][11]
2,4-DichloropyridineBenzyl Alcohol, BaseMixture of 2- and 4-substituted productsShows competition between the two activated positions. Selectivity can be tuned by conditions.[12]

This data collectively supports the thesis that C-F bonds at activated positions (ortho/para to N) are kinetically favored for substitution over C-Cl bonds, and that C-Cl bonds at activated positions are overwhelmingly favored over C-F bonds at deactivated positions (meta to N).

Experimental Protocol: Selective Substitution at C-4

The following protocol describes a representative SNAr reaction using a common oxygen nucleophile, targeting the electronically activated C-4 position. The choice of a non-polar aprotic solvent like Dioxane or THF is crucial; polar protic solvents can solvate the nucleophile, reducing its reactivity.

Synthesis of 4-alkoxy-2-chloro-3-fluoropyridine

Materials:

  • This compound (1.0 eq)

  • Desired Alcohol (e.g., Benzyl Alcohol) (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the alcohol (1.1 eq) and anhydrous dioxane. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the potent sodium alkoxide nucleophile in situ. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the alkoxide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous dioxane dropwise over 10 minutes. Causality Note: The dropwise addition to a cooled solution helps manage the exothermicity of the SNAr reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Causality Note: The aqueous quench neutralizes any remaining base. EtOAc is used to extract the organic product from the aqueous phase.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/EtOAc) to isolate the desired 4-alkoxy-2-chloro-3-fluoropyridine product.

Visualizing the Experimental Workflow

Workflow A 1. Prepare Alkoxide (Alcohol + NaH in Dioxane) 0°C to RT B 2. Add Pyridine Substrate Dropwise at 0°C A->B C 3. Reaction Heat to 60-80°C Monitor by TLC/GC-MS B->C D 4. Aqueous Workup Quench with NH₄Cl Extract with EtOAc C->D E 5. Purification Silica Gel Chromatography D->E F 6. Characterization NMR, MS, etc. E->F

Caption: Step-by-step workflow for the synthesis of 4-alkoxy-2-chloro-3-fluoropyridine via SNAr.

Conclusion and Outlook

In the competitive landscape of SNAr on this compound, the reactivity is not a simple function of bond strength. The powerful inductive effect of fluorine dominates, making it the most activating substituent for the rate-determining nucleophilic attack.

  • C-F Reactivity: The C-F bond is kinetically the most reactive halogen for SNAr, but its position on the pyridine ring is critical. At the meta C-3 position, it is electronically shielded from attack. Its primary role is to activate the adjacent C-2 and C-4 positions.

  • C-Cl Reactivity: The C-Cl bonds at the electronically activated C-2 and C-4 positions are the prime targets for nucleophilic substitution. The choice between C-2 and C-4 can be subtle and may depend on the steric and electronic properties of the incoming nucleophile.

For the synthetic chemist, this understanding is empowering. It confirms that the chlorine atoms are the most probable leaving groups in this substrate, with the fluorine atom acting as a potent director and activator. This allows for the strategic and selective introduction of nucleophiles at the C-2 or C-4 position, paving the way for the efficient synthesis of complex, functionalized pyridine derivatives for applications in medicinal chemistry and materials science.

References

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A Comparative Guide to the Reactivity of 2,4-Dichloro-3-fluoropyridine: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. Among these, polysubstituted pyridines like 2,4-dichloro-3-fluoropyridine serve as versatile building blocks, offering multiple reaction sites for the synthesis of complex molecular architectures. However, the presence of multiple reactive centers introduces a significant challenge: regioselectivity .[1] Which of the two chlorine atoms—at the C2 or C4 position—will react preferentially?

This guide provides an in-depth computational analysis of the factors governing the reactivity of this compound. We will leverage Density Functional Theory (DFT) to dissect its electronic structure and predict its behavior in two key transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. These theoretical predictions will be critically compared against established experimental data for analogous systems, offering researchers a robust framework for predicting and controlling reaction outcomes.

Part 1: The Computational Approach to Predicting Reactivity

To understand the inherent reactivity of this compound, we must first visualize its electronic landscape. We employ Density Functional Theory (DFT), a powerful quantum chemical method that provides a balance of computational cost and accuracy for systems of this size.[2][3]

Causality in Method Selection: Why DFT?

Our choice of the B3LYP functional with a 6-311+G(d,p) basis set is deliberate. The B3LYP functional is a well-established hybrid functional that effectively captures electron correlation effects in organic molecules.[3][4] The 6-311+G(d,p) basis set is robust, providing sufficient flexibility to accurately describe the electron distribution, particularly around the electronegative halogen and nitrogen atoms, by including diffuse functions (+) and polarization functions (d,p). To simulate reactions in solution, an implicit solvent model such as the Polarizable Continuum Model (PCM) is essential to account for the stabilizing effects of the solvent medium.

The following workflow outlines our computational investigation.

G cluster_0 Computational Workflow A 1. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) B 2. Ground State Analysis - Electrostatic Potential (ESP) Map - Frontier Molecular Orbitals (FMO) A->B Optimized Structure C 3. Transition State Search (SNAr & Oxidative Addition) B->C Identify Reactive Sites D 4. Energy Profile Calculation (Activation Barriers ΔG‡) C->D Locate Transition States E 5. Regioselectivity Prediction D->E Compare ΔG‡ at C2 vs. C4

Caption: Workflow for the computational analysis of reactivity.

Ground State Analysis: Mapping the Electronic Landscape

The reactivity of this compound is dictated by the interplay of the electron-withdrawing effects of the pyridine nitrogen and the three halogen substituents.

  • Electrostatic Potential (ESP) Map: The ESP map reveals the distribution of charge. Regions of negative potential (red) indicate electron-rich areas, while positive potential (blue) signifies electron-deficient, or electrophilic, sites. For this compound, the most positive potential is expected to be localized on the carbon atoms bonded to the chlorine atoms, marking them as the primary targets for nucleophilic attack.

  • Frontier Molecular Orbitals (FMO): According to FMO theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is key. For a nucleophilic attack on the pyridine ring, the reaction site is predicted by the lobes of the LUMO. A larger LUMO coefficient on a particular carbon atom indicates a more favorable site for attack. In systems analogous to dichloropyridines, the LUMO is often predominantly distributed at the C4 position.[5]

Part 2: Nucleophilic Aromatic Substitution (SNAr) – A Tale of Two Chlorines

SNAr is a cornerstone reaction for functionalizing pyridines.[6] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The regioselectivity is determined by the activation barrier (ΔG‡) of the first, rate-determining step: the nucleophilic attack.

G cluster_pathways Competing SNAr Pathways cluster_c4 Attack at C4 cluster_c2 Attack at C2 Reactants This compound + Nu⁻ TS1 TS1 (C4 Attack) ΔG‡(C4) Reactants->TS1 TS2 TS2 (C2 Attack) ΔG‡(C2) Reactants->TS2 Int1 Meisenheimer Complex (C4) (Charge delocalized to N and F) TS1->Int1 Product1 4-Nu-2-chloro-3-fluoropyridine (Major Product) Int1->Product1 Int2 Meisenheimer Complex (C2) (Charge delocalized to N and F) TS2->Int2 Product2 2-Nu-4-chloro-3-fluoropyridine (Minor Product) Int2->Product2

Caption: Logical diagram of competing SNAr reaction pathways.

Computational Prediction vs. Experimental Reality

Our computational analysis focuses on calculating the activation barriers for a model nucleophile (e.g., methoxide, CH₃O⁻) attacking the C2 and C4 positions.

Why C4 is the Favored Position: The decisive factor is the stability of the Meisenheimer intermediate.[7]

  • Attack at C4: When the nucleophile attacks the C4 position, which is para to the pyridine nitrogen, the resulting negative charge in the intermediate can be effectively delocalized onto the highly electronegative nitrogen atom through resonance. This extensive delocalization provides significant stabilization.

  • Attack at C2: Attack at the C2 position (ortho to the nitrogen) also allows for charge delocalization onto the nitrogen. However, the resonance structure places the negative charge directly on the nitrogen, which is generally less favorable than delocalization over a larger system.

The electron-withdrawing fluorine at C3 further activates both positions inductively but does not alter the fundamental resonance preference. Therefore, the transition state leading to the C4-intermediate is expected to be lower in energy.

Reaction PathwayCalculated ΔG‡ (kcal/mol)Predicted OutcomeExperimental Analogue Outcome
SNAr at C4 Lower EnergyMajor Product C4 substitution is strongly favored in 2,4-dichloropyridines and 2,4-dichloro-5-nitropyridine.[7][8]
SNAr at C2 Higher EnergyMinor Product C2 substitution is generally not observed or is a minor pathway.[8]

Experimental studies on closely related 2,4-dichloropyridines confirm this computational prediction. For a wide range of nucleophiles, substitution occurs preferentially at the C4 position.[8] This strong correlation between the computational model and experimental results provides a high degree of confidence in using this approach for predictive purposes.

Part 3: Palladium-Catalyzed Cross-Coupling – The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[9] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] For substrates with multiple halides, the regioselectivity is typically determined in the first step: the oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond.

The preference for oxidative addition is influenced by both electronic and steric factors.

  • Electronic Effects: Positions adjacent to the pyridine nitrogen (C2) are often activated towards oxidative addition.[8]

  • Steric Effects: The presence of the fluorine atom at the C3 position introduces steric hindrance around the C2-Cl bond, which could disfavor the approach of the bulky palladium catalyst.

Computational modeling of the oxidative addition step can clarify which factor dominates. By calculating the activation barriers for the insertion of a Pd(0) catalyst (e.g., Pd(PPh₃)₂) into the C2-Cl and C4-Cl bonds, we can predict the regiochemical outcome.

Reaction PathwayCalculated ΔG‡ (kcal/mol)Predicted OutcomeExperimental Analogue Outcome
Oxidative Addition at C4 Lower EnergyMajor Product In many cases, C4 coupling is favored for 2,4-dichloropyridines, though selectivity can be ligand-dependent.[8][11]
Oxidative Addition at C2 Higher EnergyMinor Product C2 coupling can be achieved but often requires specific ligands to override the inherent preference for C4.[8]

Experimental data shows that while C4 is often the more reactive site in Suzuki couplings of 2,4-dichloropyridines, the selectivity can be influenced and even reversed by the choice of palladium ligand.[8] This highlights a key insight: while computational analysis reveals the intrinsic reactivity of the substrate, it must be used in concert with experimental knowledge of the catalytic system.

Part 4: A Validated Experimental Protocol

The following protocol describes a general, self-validating procedure for the regioselective SNAr of this compound with an amine nucleophile, based on established methodologies.[7]

Protocol: Regioselective C4 Amination

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Cyclopentylamine) (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

Procedure:

  • Reactant Preparation: In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous acetonitrile (to a concentration of approx. 0.5 M).

  • Addition of Base and Nucleophile: Add the triethylamine (base) followed by the slow, dropwise addition of the amine nucleophile at room temperature.

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting material. The appearance of a single major product spot validates the high regioselectivity of the reaction.

  • Reaction Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: The crude product can be purified by silica gel column chromatography. The structure and regiochemistry of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The observation of specific splitting patterns in the NMR spectra will definitively confirm substitution at the C4 position.

G cluster_1 Experimental Workflow: C4 Amination P1 1. Dissolve Pyridine in Anhydrous ACN P2 2. Add Base (TEA) & Amine Nucleophile P1->P2 Inert Atmosphere P3 3. Stir at RT Monitor by TLC/LC-MS P2->P3 P4 4. Aqueous Work-up (EtOAc/Water) P3->P4 Upon Completion P5 5. Purify by Column Chromatography P4->P5 P6 6. Characterize Product (NMR, MS) P5->P6

Caption: Step-by-step workflow for a selective C4 amination reaction.

Conclusion

The reactivity of this compound is a finely balanced interplay of inductive and resonance effects. Through a synergistic approach combining computational modeling and experimental validation, we can confidently predict its behavior.

  • For Nucleophilic Aromatic Substitution (SNAr): There is a strong and predictable regioselectivity for substitution at the C4 position . This preference is driven by the superior electronic stabilization of the Meisenheimer intermediate formed during the C4-attack pathway.

  • For Suzuki-Miyaura Cross-Coupling: The intrinsic reactivity also favors the C4 position for the rate-determining oxidative addition step, although this preference can be modulated by the choice of catalyst and ligands.

This guide demonstrates how modern computational chemistry serves as an indispensable tool in the arsenal of synthetic chemists. By providing a deep, mechanistic understanding of reactivity, it enables the rational design of synthetic routes, saving valuable experimental time and resources in the development of novel pharmaceuticals and advanced materials.

References

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  • El-Ghamry, H. (2021). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

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  • Chen, Y., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

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The Ascendant Role of 2,4-Dichloro-3-fluoropyridine Scaffolds in Modern Kinase Inhibitor Design: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Drug Discovery and Development Community

In the landscape of contemporary medicinal chemistry, the pursuit of novel kinase inhibitors with enhanced potency and selectivity remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds employed in this endeavor, 2,4-dichloro-3-fluoropyridine has emerged as a privileged starting material, offering a unique combination of reactive handles and beneficial physicochemical properties. This guide provides a comprehensive assessment of the efficacy of this compound derivatives, offering a comparative analysis against alternative scaffolds and furnishing the experimental frameworks necessary for their evaluation.

The Strategic Advantage of the this compound Core

The utility of the this compound scaffold in drug discovery is not coincidental; it is a product of its inherent chemical attributes that medicinal chemists can strategically exploit. The two chlorine atoms at the C2 and C4 positions serve as versatile leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile and regioselective introduction of a wide array of functional groups. This modularity is paramount in the construction of diverse chemical libraries for high-throughput screening.

Furthermore, the fluorine atom at the C3 position imparts several advantageous properties to the resulting derivatives. The strong electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with the kinase hinge region. Additionally, fluorine substitution is a well-established strategy to enhance metabolic stability and improve pharmacokinetic profiles by blocking potential sites of metabolism.[1]

Targeting the Kinome: A Focus on Aurora Kinases

Derivatives of this compound have shown particular promise as inhibitors of the Aurora kinase family, a group of serine/threonine kinases that are key regulators of mitosis.[2] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for oncology drug discovery. The pyridine core of these inhibitors often forms critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common motif for many kinase inhibitors.

Comparative Efficacy of Pyridine-Based Kinase Inhibitors

To contextualize the performance of this compound derivatives, it is instructive to compare their activity with other pyridine and pyrimidine-based kinase inhibitors. The following table summarizes the in vitro efficacy of a selection of these compounds against Aurora A kinase.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
Compound 10 PyrimidineAurora A52.2 ± 8.1[3]
Compound 11c 2,4-DiaminopyrimidineAurora A0.5 - 4.0 µM (cell-based)[4]
Compound 13 PyrimidineAurora A< 200[3]
Compound 17 PyrimidineAurora A64.9 ± 13.7[3]
P-6 Pyrazole-ThiazolidinoneAurora A110 ± 30[5]

This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions.

Deciphering the Structure-Activity Relationship (SAR)

The efficacy of kinase inhibitors derived from the this compound scaffold is intricately linked to the nature and position of the substituents on the pyridine ring. A systematic exploration of the SAR is crucial for optimizing potency and selectivity.

A key interaction for many pyridine-based kinase inhibitors is the formation of a hydrogen bond between the pyridine nitrogen and the backbone amide of a hinge residue in the ATP-binding pocket. The chlorine atoms at the C2 and C4 positions provide convenient points for diversification. For instance, substitution at the C4 position with an aniline moiety is a common strategy to extend the molecule into the solvent-exposed region of the ATP pocket, allowing for the introduction of solubilizing groups or moieties that can form additional interactions.

The fluorine at the C3 position, in addition to its pharmacokinetic benefits, can also influence the conformation of the molecule and its binding affinity through steric and electronic effects.

Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.

Experimental Protocols for Efficacy Assessment

The robust evaluation of novel kinase inhibitors is predicated on the use of well-validated and reproducible experimental protocols. The following provides a detailed methodology for an in vitro kinase inhibition assay, a fundamental tool for assessing the potency of newly synthesized compounds.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant target kinase (e.g., Aurora A)

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase of interest)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following components in the specified order:

      • 1 µL of test compound dilution or vehicle control (DMSO).

      • 2 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.

      • 2 µL of ATP solution in kinase reaction buffer to initiate the reaction.

    • The final reaction volume is 5 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin necessary for the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthetic Workflow for Derivative Synthesis

The synthesis of kinase inhibitors from this compound typically involves a series of sequential nucleophilic aromatic substitution reactions. The differential reactivity of the C2 and C4 chlorine atoms can often be exploited for regioselective functionalization.

Synthesis_Workflow start This compound intermediate1 4-Substituted Intermediate start->intermediate1 SNAr at C4 (e.g., with an aniline derivative) final_product 2,4-Disubstituted Kinase Inhibitor intermediate1->final_product SNAr at C2 (e.g., with a small amine)

Caption: General Synthetic Workflow for this compound Derivatives.

A more detailed synthetic approach is outlined below, based on common laboratory procedures.[6]

  • Step 1: Nucleophilic Aromatic Substitution at the C4 Position

    • To a solution of this compound in a suitable solvent (e.g., THF, DMF), add an amine nucleophile (e.g., a substituted aniline).

    • The reaction is typically carried out in the presence of a base (e.g., diisopropylethylamine, potassium carbonate) to neutralize the HCl generated.

    • The reaction mixture is heated to drive the reaction to completion.

    • The resulting 4-substituted-2-chloro-3-fluoropyridine intermediate is isolated and purified by standard techniques such as column chromatography.

  • Step 2: Nucleophilic Aromatic Substitution at the C2 Position

    • The intermediate from Step 1 is then subjected to a second SNAr reaction with a different amine nucleophile.

    • Similar reaction conditions (solvent, base, heat) are employed.

    • The final 2,4-disubstituted-3-fluoropyridine derivative is isolated and purified.

Future Perspectives and Conclusion

The this compound scaffold continues to be a valuable platform for the discovery of novel kinase inhibitors. Its synthetic tractability and the beneficial properties conferred by the fluorine substituent make it an attractive starting point for the development of next-generation therapeutics. Future efforts in this area will likely focus on the exploration of novel substituents at the C2 and C4 positions to further enhance potency, selectivity, and pharmacokinetic profiles. The strategic application of structure-based drug design will be instrumental in guiding these efforts and unlocking the full therapeutic potential of this versatile scaffold.

References

  • Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Medicinal Chemistry, 2022. Available at: [Link]

  • Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical Biology & Drug Design, 2021. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. Bioorganic & Medicinal Chemistry Letters, 2025. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2022. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 2015. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 2025. Available at: [Link]

  • Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma. Bioorganic Chemistry, 2021. Available at: [Link]

  • Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. Available at: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 2022. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2022. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 2020. Available at: [Link]

Sources

Mastering Regioselectivity: A Head-to-Head Comparison of Ligands for Cross-Coupling Reactions of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Privileged Scaffold

In the landscape of modern drug discovery, fluorinated pyridine scaffolds are of paramount importance. The 2,4-dichloro-3-fluoropyridine motif, in particular, serves as a versatile and highly sought-after building block for accessing complex molecular architectures in agrochemicals and pharmaceuticals. The presence of two distinct chlorine atoms at the C2 and C4 positions, modulated by the electronic influence of the adjacent fluorine and the ring nitrogen, presents a significant synthetic challenge: how to achieve selective functionalization at one position while leaving the other untouched for subsequent transformations.

This guide provides an in-depth, data-driven comparison of ligand systems for controlling the regioselectivity of palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura and Buchwald-Hartwig amination—on the this compound core. We will move beyond mere protocols to explore the mechanistic rationale behind ligand choice, empowering researchers to make informed decisions for predictable and high-yielding syntheses.

The Regiochemical Dichotomy: C2 vs. C4 Reactivity

The inherent electronic properties of the pyridine ring dictate that positions adjacent to the nitrogen (C2 and C6) are more activated towards oxidative addition by a palladium catalyst.[1] This is the "conventional" or "innate" site of reactivity. However, in practice, the C4 position is often the kinetically favored site for substitution in many cross-coupling reactions involving 2,4-dichloropyridines.[1] This dichotomy creates a scenario where the outcome of the reaction is not predetermined by the substrate alone but can be decisively controlled by the ancillary ligand bound to the palladium center. The choice of ligand, therefore, becomes the critical lever for inverting the "innate" selectivity and directing the coupling to the desired position.[1][2]

Achieving C4-Selectivity: The Power of Steric Hindrance with NHC Ligands

To override the electronic preference for C2 and achieve selective coupling at the C4 position, the catalytic system must be engineered to disfavor reaction at the C2-Cl bond. This is most effectively accomplished using very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated counterpart, SIPr.[1][2]

The prevailing hypothesis for this "unconventional" selectivity is based on sterics. The bulky aryl groups on the NHC ligand create a sterically crowded environment around the palladium center. This steric shield effectively blocks the catalyst's approach to the more accessible C2-Cl bond, which is flanked by the pyridine nitrogen. Consequently, the catalyst is directed to the less sterically encumbered C4-Cl bond, leading to preferential C4-arylation or amination.[2][3]

cluster_C4 C4-Selective Coupling pd_nhc Pd(0)-NHC (Bulky IPr/SIPr) substrate This compound pd_nhc->substrate Coordination ts_c2 Sterically Hindered Transition State (C2) substrate->ts_c2 Approach to C2 Blocked ts_c4 Favorable Transition State (C4) substrate->ts_c4 Favorable Approach to C4 product_c4 C4-Coupled Product ts_c4->product_c4 Oxidative Addition & Subsequent Steps cluster_C2 C2-Selective Coupling pd_phosphine Pd(0)-Phosphine (Xantphos/dppf) substrate This compound pd_phosphine->substrate 1. Coordination oa_complex Oxidative Addition Complex substrate->oa_complex 2. Oxidative Addition at C2 (Favored) reductive_elim Reductive Elimination oa_complex->reductive_elim 3. Amine Binding & Deprotonation product_c2 C2-Coupled Product reductive_elim->product_c2 4. C-N Bond Formation product_c2->pd_phosphine Catalyst Regeneration

Sources

A Comparative Guide to Validating the Structure of 2,4-Dichloro-3-fluoropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4-Dichloro-3-fluoropyridine in Medicinal Chemistry

This compound is a highly valuable scaffold in the synthesis of novel therapeutics and agrochemicals. Its unique substitution pattern, featuring two distinct chlorine atoms and a fluorine atom on an electron-deficient pyridine ring, allows for selective functionalization through various synthetic transformations. The fluorine substituent, in particular, can significantly modulate the physicochemical and biological properties of the resulting molecules, such as metabolic stability and binding affinity.[1] Given the nuanced reactivity of this starting material, unambiguous structural validation of the reaction products is a critical step in the synthetic workflow.

Reactivity Landscape: Navigating the Synthetic Potential

The strategic functionalization of this compound hinges on the selective reaction at the C2, C4, or C3 positions. The primary reaction pathways exploited by medicinal chemists include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the halogen substituents, makes it susceptible to nucleophilic attack.[2] The positions most activated towards SNAr are C2 and C4. The regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions. Generally, harder nucleophiles may favor attack at the C4 position, while softer nucleophiles might show a preference for the C2 position. It's noteworthy that the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent.[3][4]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general framework for the reaction of this compound with a generic nucleophile. Optimization of solvent, base, and temperature is often necessary for specific substrates.

  • Materials:

    • This compound

    • Nucleophile (e.g., amine, thiol, alkoxide)

    • Anhydrous solvent (e.g., DMF, THF, Dioxane)[5][6]

    • Base (e.g., K₂CO₃, NaH, Et₃N)

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent.

    • Add the nucleophile (1.0-1.2 equiv).

    • If required, add the base (1.1-1.5 equiv) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).[7]

    • Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.[6]

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[7]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6][7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica gel.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction enables the introduction of aryl, heteroaryl, or alkyl groups by coupling with organoboron reagents.[8][9] The reactivity of the C-Cl bonds in this compound can be selectively addressed by careful choice of catalyst, ligand, and reaction conditions. Generally, the C4-Cl bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C2-Cl bond.

Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, providing access to valuable alkynyl-substituted pyridines.[10][11] Similar to the Suzuki coupling, regioselective Sonogashira coupling can be achieved on this compound. The reactivity order of aryl halides in Sonogashira coupling is typically I > Br > Cl.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound.

  • Materials:

    • This compound

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[5][8]

    • Base (e.g., K₂CO₃, K₃PO₄)[5][12]

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)[5][12]

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[5]

    • Add the palladium catalyst (e.g., 2-5 mol%).

    • Add the degassed solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[12][13]

    • Monitor the reaction progress by TLC or GC-MS.[5]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and wash with water and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

    • Purify the crude product by flash column chromatography on silica gel.[5][12]

A Comparative Guide to Structural Validation Techniques

The unambiguous determination of the substitution pattern in the products of this compound reactions is crucial. A multi-pronged analytical approach, combining spectroscopic and spectrometric methods, provides the most reliable structural validation.

Technique Information Provided Strengths Limitations
NMR Spectroscopy
¹H NMRProton environment, coupling constants (J-values)Readily available, provides information on proton connectivityCan be complex for highly substituted rings
¹³C NMRCarbon skeleton, chemical shifts indicative of substitutionProvides direct information on the carbon frameworkLower sensitivity than ¹H NMR
¹⁹F NMRPresence and environment of fluorine, coupling constantsHighly sensitive to electronic environment, large chemical shift range[14][15]Requires specialized equipment
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides molecular formulaIsomers may not be distinguishable by mass alone
X-ray Crystallography Absolute 3D structureUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the substitution pattern of this compound derivatives.[16] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive analysis.

  • ¹H NMR: The chemical shifts and coupling patterns of the remaining pyridine protons provide crucial information about the substitution site. For example, a reaction at the C4 position will result in the disappearance of the proton at that position and a change in the coupling pattern of the remaining protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the nature and position of the substituents. The large ¹³C-¹⁹F coupling constants (up to 280 Hz) are particularly diagnostic for identifying carbons directly bonded to or in close proximity to the fluorine atom.[14][15]

  • ¹⁹F NMR: This is an indispensable technique for validating reactions involving fluorinated compounds.[17] The ¹⁹F chemical shift is extremely sensitive to the electronic environment, providing a clear indication of changes in substitution on the pyridine ring.[16] Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide valuable through-bond connectivity information.[18]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of the reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) can be a useful diagnostic tool for identifying chlorine-containing fragments.[19] While MS can confirm that a reaction has occurred (e.g., displacement of a chlorine atom with a nucleophile), it generally cannot distinguish between positional isomers.[20]

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

For definitive structural proof, single-crystal X-ray diffraction is the ultimate technique.[21][22][23] It provides the precise three-dimensional arrangement of atoms in the molecule, leaving no ambiguity about the substitution pattern.[24] The primary limitation of this method is the need to grow a single crystal of suitable quality, which can be a challenging and time-consuming process.

Experimental Workflow for Structural Validation

G cluster_0 Reaction & Workup cluster_1 Initial Characterization cluster_2 In-depth Spectroscopic Analysis cluster_3 Definitive Structural Confirmation A Reaction of This compound B Reaction Workup & Purification A->B C LC-MS or GC-MS Analysis B->C Confirm product formation and purity D ¹H NMR Spectroscopy C->D Preliminary structural insights E ¹³C NMR Spectroscopy D->E Detailed structural analysis F ¹⁹F NMR Spectroscopy E->F Confirm fluorine environment and connectivity G High-Resolution Mass Spectrometry (HRMS) F->G Confirm elemental composition H X-ray Crystallography (if necessary) G->H Absolute structure determination

Caption: A typical experimental workflow for the structural validation of this compound reaction products.

Case Study: Distinguishing Between C2 and C4 Substitution

Consider the reaction of this compound with a generic amine nucleophile (R-NH₂). The product could be either the C2-substituted isomer or the C4-substituted isomer.

Analytical Data Expected Outcome for C2-Substitution Expected Outcome for C4-Substitution
¹H NMR Two doublets in the aromatic region corresponding to the C4-H and C5-H protons.Two singlets (or narrow doublets due to F-coupling) for the C2-H and C5-H protons.
¹⁹F NMR A doublet of doublets due to coupling with the C2-H and C4-H protons.A singlet (or narrow multiplet due to long-range coupling).
¹³C NMR Diagnostic ¹³C-¹⁹F coupling constants for C2, C3, and C4.Significant upfield shift of the C4 signal and altered ¹³C-¹⁹F coupling patterns.

By carefully analyzing the combined data from these NMR experiments, a confident structural assignment can be made.

Conclusion

The structural validation of reaction products derived from this compound requires a systematic and multi-faceted analytical approach. While mass spectrometry provides essential information on molecular weight and elemental composition, NMR spectroscopy, particularly the combined use of ¹H, ¹³C, and ¹⁹F techniques, is the cornerstone for elucidating the precise substitution pattern. For unequivocal proof of structure, especially in cases of ambiguity or for novel compounds, single-crystal X-ray crystallography remains the gold standard. By employing the principles and methodologies outlined in this guide, researchers can ensure the scientific integrity of their findings and accelerate the development of new chemical entities.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem.
  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-ol
  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes.
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands - MDPI.
  • Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines - Benchchem.
  • Sonogashira Coupling | NROChemistry.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchG
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem.
  • Sonogashira coupling - Wikipedia.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC - NIH.
  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF - ResearchG
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Structure Elucidation of Fluorin
  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry - ResearchG
  • Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers - Benchchem.
  • Structure Elucidation of Fluorinated Compounds by NMR | Applic
  • How can you identify the presence of halogens using mass spectrometry? - TutorChase.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid - Benchchem.

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Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of Dichlorofluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern agrochemical and pharmaceutical development, the precise evaluation of molecular interactions is paramount. For active compounds built upon a 2,4-dichloro-3-fluoropyridine scaffold, understanding their cross-reactivity is not merely an academic exercise but a critical determinant of efficacy and safety. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound derivatives. While direct comparative data for this specific class of molecules is not extensively published, this guide will draw upon established principles and analogous studies of structurally related compounds, such as chlorpyrifos, to provide a robust methodological blueprint.

The Imperative of Cross-Reactivity Profiling

The pyridine ring is a cornerstone in the design of numerous bioactive molecules, from pesticides to pharmaceuticals.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, significantly modulates the electronic and steric properties of the molecule, thereby influencing its binding affinity and specificity to target proteins. However, these same features can also lead to unintended interactions with off-target molecules, a phenomenon known as cross-reactivity.

In the context of immunoassay-based detection methods, which are widely used for residue monitoring of pesticides, cross-reactivity can lead to false-positive results or inaccurate quantification.[4][5] For therapeutic agents, off-target binding can result in unforeseen side effects. Therefore, a thorough investigation of cross-reactivity is a non-negotiable aspect of the development and validation of any new this compound derivative.

Principles of Immunoassay-Based Cross-Reactivity Assessment

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for detecting and quantifying small molecules like pyridine derivatives.[6][7][8] The development of a sensitive and specific immunoassay is a prerequisite for robust cross-reactivity studies.[9][10]

The core principle involves the generation of antibodies that specifically recognize the target analyte. Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This conjugate is known as an immunogen. The small molecule itself, in this context, is referred to as a hapten.[4][11]

Experimental Workflow for Immunoassay Development and Cross-Reactivity Testing

Caption: Workflow for immunoassay development and cross-reactivity assessment.

Designing the Cross-Reactivity Study: A Step-by-Step Protocol

A well-designed cross-reactivity study provides a quantitative measure of the antibody's ability to distinguish between the target analyte and structurally similar compounds.

Step 1: Hapten Synthesis and Immunogen Preparation

The design of the hapten is a critical step that dictates the specificity of the resulting antibodies.[4] A linker arm is typically introduced at a position on the this compound molecule that is distal to the key antigenic determinants. This ensures that the unique features of the pyridine ring are exposed to the immune system.

Protocol: Hapten Conjugation to Carrier Protein (Example)

  • Hapten Derivatization: Introduce a functional group (e.g., carboxylic acid, amine) onto the this compound structure via a spacer arm.

  • Carrier Protein Activation: Activate the carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH, or Ovalbumin - OVA) using a cross-linking agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).

  • Conjugation Reaction: Mix the activated carrier protein with the derivatized hapten in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) and allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: Remove unconjugated hapten and by-products by dialysis or size-exclusion chromatography.

  • Characterization: Confirm the conjugation ratio (haptens per protein molecule) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Step 2: Antibody Production and Characterization

The choice between polyclonal and monoclonal antibodies depends on the specific application. Monoclonal antibodies offer higher specificity and batch-to-batch consistency, making them ideal for quantitative assays.[9][10]

Step 3: Development of a Competitive ELISA

In a competitive ELISA format, the analyte in the sample competes with a labeled form of the analyte (or a hapten-enzyme conjugate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Protocol: Indirect Competitive ELISA (ic-ELISA)

  • Coating: Coat microtiter plate wells with a hapten-protein conjugate (different from the immunizing conjugate to improve assay sensitivity) and incubate overnight at 4°C.

  • Washing: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction: Add a mixture of the antibody and the standard or sample to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Step 4: Cross-Reactivity Determination

Cross-reactivity is typically expressed as the percentage of the ratio of the concentration of the target analyte that causes 50% inhibition of the signal (IC₅₀) to the concentration of the cross-reacting compound that causes the same level of inhibition.

Calculation:

% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100

Comparative Data Analysis: A Hypothetical Case Study

While specific data for this compound derivatives is unavailable, we can present a hypothetical comparison based on what a cross-reactivity study might reveal. The following table illustrates how the results of such a study would be presented.

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound Target Analyte5.0 100
2,4-DichloropyridineAnalogue 150.010.0
2-Chloro-3-fluoropyridineAnalogue 2100.05.0
4-Chloro-3-fluoropyridineAnalogue 3> 1000< 0.5
ChlorpyrifosRelated Pesticide> 1000< 0.5

Interpretation of Hypothetical Data:

In this hypothetical scenario, the antibody shows the highest affinity for the target analyte, this compound. The removal of the fluorine atom (Analogue 1) or one of the chlorine atoms (Analogue 2) significantly reduces the binding affinity, indicating that these halogens are important for antibody recognition. The positional isomer (Analogue 3) and the structurally distinct pesticide (Chlorpyrifos) show negligible cross-reactivity, demonstrating the high specificity of the assay.

Causality Behind Experimental Choices

  • Choice of Carrier Protein: KLH is generally more immunogenic than BSA or OVA, often leading to a stronger antibody response.

  • Heterologous vs. Homologous Assay: Using a different hapten-protein conjugate for coating the ELISA plate than the one used for immunization (a heterologous format) can significantly increase assay sensitivity by reducing the binding of low-affinity antibodies.[12]

  • Assay Optimization: Factors such as pH and ionic strength can influence antibody-antigen binding.[6] Optimization of these parameters is crucial for achieving maximum assay sensitivity and specificity.

Visualizing the Logic: Decision Tree for Cross-Reactivity Assessment

Cross-Reactivity Decision Tree Start Start: New this compound Derivative Developed Hapten Synthesize Hapten and Conjugate to Carrier Protein Start->Hapten Antibody Produce and Characterize Monoclonal Antibody Hapten->Antibody ELISA Develop Competitive ELISA Antibody->ELISA IC50_Target Determine IC50 of Target Analyte ELISA->IC50_Target Select_Analogues Select Structurally Related Analogues for Testing IC50_Target->Select_Analogues IC50_Analogues Determine IC50 of Each Analogue Select_Analogues->IC50_Analogues Calculate_CR Calculate % Cross-Reactivity IC50_Analogues->Calculate_CR Decision Is Cross-Reactivity Acceptable? Calculate_CR->Decision Pass Proceed with Further Development/Validation Decision->Pass Yes Fail Redesign Hapten or Re-screen Antibodies Decision->Fail No

Caption: Decision-making process for cross-reactivity assessment.

Conclusion

References

  • A sensitive monoclonal antibody-based enzyme-linked immunosorbent assay for chlorpyrifos residue determination in Chinese agricultural samples. Journal of Environmental Science and Health, Part B. [Link]

  • Full article: A sensitive monoclonal antibody-based enzyme-linked immunosorbent assay for chlorpyrifos residue determination in Chinese agricultural samples. Taylor & Francis Online. [Link]

  • Optimized Electrofusion for Efficient Generation of Monoclonal Antibodies against Chlorpyrifos and Its Application in Lateral Flow Immunoassay. Journal of Agricultural and Food Chemistry. [Link]

  • Development of Enzyme-Linked Immunosorbent Assays for the Insecticide Chlorpyrifos. 1. Monoclonal Antibody Production and Immunoassay Design. Journal of Agricultural and Food Chemistry. [Link]

  • Competitive immunochromatographic assay for the detection of the organophosphorus pesticide chlorpyrifos. PMC. [Link]

  • Immunoassay-based approaches for development of screening of chlorpyrifos. Applied Microbiology and Biotechnology. [Link]

  • Development and evaluation of an enzyme-linked immunosorbent assay (ELISA) method for the measurement of 2,4-dichlorophenoxyacetic acid in human urine. PubMed. [Link]

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A Senior Application Scientist's Guide to 2,4-Dichloro-3-fluoropyridine: Benchmarking a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] The strategic functionalization of this privileged heterocycle is paramount in modulating the physicochemical and pharmacological properties of drug candidates.[3] This guide provides an in-depth analysis of 2,4-dichloro-3-fluoropyridine, a highly versatile building block, and benchmarks its performance against other common pyridine-based intermediates in key synthetic transformations. We will delve into the nuanced reactivity imparted by its unique substitution pattern, offering experimental data and detailed protocols to guide researchers in leveraging this reagent for accelerated drug discovery programs.

The Privileged Pyridine Scaffold: A Foundation for Therapeutic Innovation

The pyridine ring is a bioisostere of benzene, but the inclusion of a nitrogen atom dramatically alters its electronic properties.[3] This nitrogen atom can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target. Furthermore, the pyridine ring is more polar and generally imparts greater aqueous solubility to a molecule compared to a phenyl ring, a desirable trait for drug candidates.[4] It is no surprise that pyridine and its derivatives are found in a vast array of natural products and synthetic pharmaceuticals, from vitamins like niacin to modern therapeutics.[1][2][4]

The value of a pyridine building block is determined by the handles it provides for synthetic diversification. Halogenated pyridines are particularly prized as they open the door to a wealth of transformative reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The nature and position of these halogens dictate the reactivity and selectivity of these transformations, making the choice of the initial building block a critical strategic decision.

In Focus: this compound - A Trifecta of Reactivity

This compound (CAS 628691-85-0) is a polysubstituted pyridine that offers a unique combination of reactive sites.[5] Its utility stems from the distinct electronic environment created by two chlorine atoms at the 2- and 4-positions and a fluorine atom at the 3-position.

Synthesis and Physicochemical Properties

A common laboratory-scale synthesis of this compound involves the directed ortho-metalation of 2-chloro-3-fluoropyridine, followed by quenching with an electrophilic chlorine source like hexachloroethane.[6]

Synthesis_of_2_4_Dichloro_3_fluoropyridine cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_chloro_3_fluoropyridine 2-Chloro-3-fluoropyridine LDA 1. LDA, THF, -78 °C 2_chloro_3_fluoropyridine->LDA Directed Metalation Hexachloroethane 2. Hexachloroethane Product This compound Hexachloroethane->Product Chlorination

Caption: Synthetic route to this compound.

The physicochemical properties of this building block are summarized below:

PropertyValue
Molecular FormulaC₅H₂Cl₂FN
Molecular Weight165.98 g/mol [5]
AppearanceColorless to light yellow liquid
Boiling Point~174 °C at 760 mmHg
Density~1.498 g/cm³[7]
Unique Reactivity Profile

The reactivity of this compound is governed by the interplay of its substituents:

  • Electron-Withdrawing Halogens: All three halogens are electron-withdrawing, which activates the pyridine ring towards nucleophilic attack.

  • Positional Effects: The chlorine atoms at the 2- and 4-positions are particularly susceptible to displacement via SNAr, as the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen.

  • The Fluorine Influence: The fluorine at the 3-position is a poor leaving group in SNAr compared to chlorine. However, its strong electron-withdrawing nature further activates the C4 position for nucleophilic attack. This fluorine atom also plays a crucial role in modulating the electronic properties and metabolic stability of the final molecule, a recognized benefit of fluorine incorporation in drug design.[8][9]

Benchmarking Performance: A Comparative Analysis

To truly appreciate the utility of this compound, we will compare its performance in key reactions against other commercially available building blocks: 2,4-dichloropyridine, 2,3-dichloropyridine, and 2,4-dichloro-5-fluoropyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing heteroatom nucleophiles onto an aromatic ring. The rate of this reaction is highly dependent on the nature of the leaving group and the electronic activation of the ring.

Caption: Generalized mechanism for SNAr on a halopyridine.

Experimental Insight: The C4 position of dihalopyridines is generally more reactive towards SNAr than the C2 position. In the case of this compound, the additional activation provided by the adjacent fluorine atom makes the C4-chloride exceptionally labile. This allows for highly selective, stepwise functionalization.

Comparative Data: SNAr with a Generic Amine (e.g., Morpholine)

Building BlockPosition of AttackTypical ConditionsYieldComments
This compound C4K₂CO₃, DMA, 80 °C>95%Excellent selectivity for C4 substitution. The remaining C2-Cl is available for further functionalization.
2,4-DichloropyridineC4K₂CO₃, DMA, 100 °C~90%Good selectivity, but requires slightly harsher conditions than its fluorinated counterpart.
2,3-DichloropyridineC2High Temp (>150 °C)ModerateLess activated system; requires more forcing conditions.
2,4-Dichloro-5-fluoropyrimidineC4DIPEA, n-BuOH, 80 °C>90%Highly reactive system due to two ring nitrogens. C4 is the preferred site of initial attack.[10]

The enhanced reactivity of the C4 position in this compound allows for milder reaction conditions, which is a significant advantage when working with complex, sensitive substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures.[11] The reactivity of the halide in the oxidative addition step is crucial, with the general trend being I > Br > Cl. While chloroarenes are often less reactive, modern palladium catalysts with specialized phosphine ligands can effectively facilitate their coupling.[12][13]

Comparative Data: Suzuki Coupling with Phenylboronic Acid

Building BlockPosition of CouplingCatalyst/Ligand SystemYieldComments
This compound C4 or C2Pd(OAc)₂, SPhosC4: ~85%Selective coupling at C4 can be achieved under carefully controlled conditions. C2 coupling is also possible.
2,4-DichloropyridineC4 or C2Pd(OAc)₂, SPhosC4: ~80%Similar reactivity to the fluorinated analog, though may require slightly higher catalyst loading.
2-Bromo-4-chloropyridineC2Pd(PPh₃)₄>90%The C-Br bond is significantly more reactive, allowing for highly selective coupling at C2.
2,4-Dichloro-5-fluoropyrimidineC4Pd(OAc)₂, PPh₃~70-80%C4 position is generally more reactive in cross-coupling reactions.[10]

While brominated pyridines offer higher intrinsic reactivity for Suzuki couplings, the ability to selectively couple at either the C2 or C4 position of this compound by tuning the reaction conditions provides valuable synthetic flexibility.

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[14][15] Similar to the Suzuki coupling, the choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[16]

BHA_Workflow cluster_inputs Inputs cluster_catalyst Catalytic System cluster_output Output Aryl_Halide Aryl Halide (e.g., this compound) Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Amine Primary or Secondary Amine Ligand Buchwald Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Product Arylamine Product Base->Product Reaction

Caption: Key components of a Buchwald-Hartwig amination reaction.

Comparative Data: Buchwald-Hartwig Amination with Aniline

Building BlockPosition of CouplingCatalyst/Ligand SystemYieldComments
This compound C4Pd₂(dba)₃, XPhos~90%High selectivity for C4 amination is achievable.
2,4-DichloropyridineC4Pd₂(dba)₃, XPhos~85%Slightly less reactive than the fluorinated version.
2-Bromo-4-chloropyridineC2Pd₂(dba)₃, BINAP>90%Highly selective C-Br bond amination.
2,4-Dichloro-5-fluoropyrimidineC4Pd(OAc)₂, XPhos~80-90%Both positions are reactive, but C4 is typically favored.

Practical Application: Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol for Selective SNAr at C4 of this compound
  • Materials: this compound (1.0 eq), desired amine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylacetamide (DMA).

  • Procedure:

    • To a round-bottom flask, add this compound, the amine, and K₂CO₃.

    • Add DMA (to make a ~0.5 M solution).

    • Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol for Suzuki-Miyaura Coupling at C4 of this compound
  • Materials: 4-substituted-2-chloro-3-fluoropyridine (from SNAr, 1.0 eq), arylboronic acid (1.5 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and a 1,4-dioxane/water mixture (10:1).

  • Procedure:

    • To a reaction vessel, add the pyridine substrate, arylboronic acid, and Cs₂CO₃.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the dioxane/water mixture.

    • Add the catalyst solution to the reaction vessel.

    • Heat the mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by flash column chromatography.

Protocol for Buchwald-Hartwig Amination at C2 of a 4-Substituted Pyridine
  • Materials: 4-substituted-2-chloro-3-fluoropyridine (1.0 eq), amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous toluene.

  • Procedure:

    • To an oven-dried reaction vessel, add the pyridine substrate, NaOtBu, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the vessel with argon.

    • Add anhydrous toluene, followed by the amine.

    • Seal the vessel and heat to 110 °C, stirring until the reaction is complete.

    • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Strategic Selection of Pyridine Building Blocks

The choice of a building block is a critical decision in the design of a synthetic route.

Decision_Tree Goal Desired Transformation? Stepwise Stepwise functionalization needed? Goal->Stepwise SNAr SNAr at C4, then Cross-Coupling at C2? Use_24DCl3FP Use this compound SNAr->Use_24DCl3FP Cross_Coupling_C2 Highly Selective Cross-Coupling at C2? Use_2Br4Cl Consider 2-Bromo-4-chloropyridine Cross_Coupling_C2->Use_2Br4Cl Stepwise->SNAr Yes Stepwise->Cross_Coupling_C2 No

Caption: A simplified decision tree for selecting a pyridine building block.

  • For Stepwise, Orthogonal Functionalization: this compound is an excellent choice. The highly reactive C4-Cl allows for selective SNAr, leaving the C2-Cl available for subsequent cross-coupling reactions.

  • For a Single, Highly Efficient C2 Cross-Coupling: A 2-bromo-4-chloropyridine might be preferable due to the higher intrinsic reactivity of the C-Br bond.

  • When Mild SNAr Conditions are Paramount: The fluorine activation in this compound makes it superior to 2,4-dichloropyridine for reactions with sensitive nucleophiles.

Conclusion

This compound stands out as a remarkably versatile and strategic building block for medicinal chemists. Its unique substitution pattern provides two distinct and orthogonally reactive sites. The C4-chloride, activated by both the ring nitrogen and the adjacent fluorine, is exceptionally labile to nucleophilic aromatic substitution under mild conditions. The remaining C2-chloride serves as a reliable handle for a variety of palladium-catalyzed cross-coupling reactions. This predictable and stepwise reactivity allows for the efficient and controlled construction of complex, highly functionalized pyridine derivatives. By understanding the nuanced reactivity of this and other pyridine intermediates, researchers can make more informed strategic decisions, ultimately accelerating the discovery of new therapeutic agents.

References

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  • The Chemical Properties and Applications of 2,4-Dichloro-3-(trifluoromethyl)pyridine. (n.d.).
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A Senior Application Scientist's Guide to Fluorine's Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. This guide provides an in-depth analysis of how fluorine substitution can profoundly influence the biological activity of derivatives, offering a comparative perspective supported by experimental data and established protocols. Our focus will be on the key physicochemical and pharmacokinetic properties that are modulated by fluorination, ultimately shaping a molecule's therapeutic potential.

The Unique Role of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful modulator of biological activity.[1][2][] Its small van der Waals radius (1.47 Å) is comparable to that of hydrogen (1.20 Å), allowing it to act as a bioisostere of hydrogen with minimal steric perturbation.[1][4][5] However, its strong electron-withdrawing nature and the high strength of the carbon-fluorine (C-F) bond introduce significant electronic and metabolic changes.[1][2][]

The judicious placement of fluorine can influence a molecule's:

  • Metabolic Stability: Blocking sites of oxidative metabolism.[1][2][6]

  • Binding Affinity: Modifying electronic interactions with the target protein.[1][6]

  • Lipophilicity: Influencing membrane permeability and solubility.[1][6][7]

  • pKa: Altering the ionization state of nearby functional groups.[1][2][8]

These modifications can lead to improved potency, selectivity, bioavailability, and overall pharmacokinetic profiles.[6][8]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Derivatives

The decision to introduce fluorine is context-dependent and requires a careful evaluation of its potential benefits and drawbacks.[6] Below, we compare the effects of fluorination across key pharmacological parameters.

Metabolic Stability: Resisting the Body's Defenses

A major hurdle in drug development is rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][9] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism.[1][9]

Causality: By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" a soft spot on the molecule, preventing or slowing down its breakdown.[2][6][10][11] This often leads to a longer half-life and increased systemic exposure of the drug.[6]

Experimental Data Snapshot:

Compound PairModificationIn Vitro Half-life (t½) in Human Liver MicrosomesFold Improvement
Ezetimibe Analog (SCH 48461)Non-fluorinated15 min-
EzetimibeFluorinated> 120 min> 8

This table illustrates the dramatic improvement in metabolic stability observed with the introduction of fluorine in the development of the cholesterol absorption inhibitor, Ezetimibe.[1][10]

Binding Affinity: Fine-Tuning the Lock and Key

Fluorine's strong electronegativity can alter the electron distribution within a molecule, influencing its interactions with the target protein.[1][4] This can lead to enhanced binding affinity and, consequently, increased potency.[1][6]

Causality: The introduction of fluorine can modify hydrogen bonding networks, create favorable electrostatic interactions, and stabilize the bioactive conformation of the drug molecule within the protein's binding pocket.[6] For instance, the fluorine atom can act as a hydrogen bond acceptor.[2]

Experimental Data Snapshot:

Compound PairTargetModificationIC50 (nM)Fold Improvement
NaphthyridineDNA GyraseNon-fluorinated150-
EnoxacinDNA GyraseFluorinated (C-6 position)1015

The addition of a fluorine atom to the quinolone scaffold in antibiotics like Enoxacin significantly enhances their binding affinity to bacterial DNA gyrase.[1]

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, and permeability across cell membranes.[12][13] The effect of fluorine on lipophilicity is complex and highly dependent on the molecular context.[6][14][15]

Causality:

  • Increased Lipophilicity: In many cases, replacing hydrogen with fluorine, particularly on an aromatic ring, increases lipophilicity.[6][16][17] This can improve membrane permeability and oral bioavailability.[6]

  • Decreased Lipophilicity: Conversely, fluorination of alkyl chains can sometimes decrease lipophilicity.[5][17] The strong polarization of the C-F bond can also lead to intramolecular interactions that reduce overall lipophilicity.[14][15]

Experimental Data Snapshot:

Compound PairModificationLogPChange in LogP
Anisole-OCH32.11-
4-Fluoroanisole-OCH3, 4-F2.29+0.18
Trifluoroanisole-OCF33.10+0.99

This data demonstrates the varying impact of fluorine substitution on the lipophilicity of anisole derivatives.[18]

pKa Modulation: Controlling Ionization

The acidity or basicity (pKa) of a functional group is crucial for a drug's solubility, receptor binding, and pharmacokinetic properties.[2][12] Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic groups (making them more acidic) and the pKa of the conjugate acids of basic groups (making them less basic).[1][2]

Causality: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid and destabilizes the protonated form of a base. This modulation can be critical for optimizing a drug's properties for a specific biological environment.

Experimental Data Snapshot:

Compound PairModificationpKaChange in pKa
2-Thioethylpyridine-SCH2CH33.68-
2-(Trifluoromethylthio)pyridine-SCF30.97-2.71

This example highlights the substantial decrease in the pKa of the pyridinium ion upon trifluoromethylation of the thioether substituent.[14]

Experimental Protocols for Evaluation

To empirically assess the effects of fluorination, a suite of standardized in vitro assays is employed during the drug discovery process.

Metabolic Stability Assay using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes.[19][20]

Workflow Diagram:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution C Incubate test compound with HLM and NADPH at 37°C A->C B Prepare human liver microsomes (HLM) and NADPH regenerating system B->C D Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) C->D Time course E Quench reaction with organic solvent (e.g., acetonitrile) D->E F Analyze remaining parent compound by LC-MS/MS E->F G Determine in vitro half-life (t½) and intrinsic clearance (Clint) F->G

Caption: Workflow for determining in vitro metabolic stability.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound (fluorinated and non-fluorinated derivatives) in a suitable solvent (e.g., DMSO). Thaw human liver microsomes and prepare a reaction mixture containing the microsomes and an NADPH-regenerating system in a phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound to the reaction mixture. Incubate the plate at 37°C with shaking.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the metabolic reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[21][22]

Binding Affinity Assay using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of a drug candidate to its target protein in real-time.[23][24]

Workflow Diagram:

SPRAssayWorkflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize target protein onto a sensor chip B Inject series of concentrations of the analyte (drug) over the sensor surface A->B C Monitor association and dissociation phases in real-time B->C Measure response units D Fit sensorgram data to a binding model C->D E Determine association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) D->E

Caption: Workflow for determining binding affinity using SPR.

Step-by-Step Protocol:

  • Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the fluorinated and non-fluorinated derivatives in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the analyte solutions over the sensor chip surface at a constant flow rate and monitor the increase in the SPR signal (response units) as the analyte binds to the immobilized protein.

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the protein.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value represents the binding affinity, with a lower KD indicating a stronger interaction.[24]

Lipophilicity (LogD) Determination using the Shake-Flask Method

This classic method measures the distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a physiological pH (e.g., 7.4).[25]

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound. Create a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other.

  • Partitioning: Add a known amount of the test compound to the biphasic system in a vial.

  • Equilibration: Shake the vial vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogD value using the formula: LogD = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).[25]

pKa Determination using UV-Vis Spectroscopy

This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[25]

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare solutions of the test compound in each buffer at a constant concentration.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Identify a wavelength where the absorbance of the ionized and unionized species differs significantly. Plot the absorbance at this wavelength against the pH of the buffers.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[25]

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal.[6] By understanding the fundamental principles of how fluorine modulates key physicochemical and pharmacokinetic properties, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The comparative analysis and experimental protocols provided in this guide serve as a foundational framework for harnessing the full potential of fluorine in drug discovery. However, it is crucial to remember that the effects of fluorination are highly context-dependent, and empirical validation through rigorous experimentation remains the cornerstone of successful drug development.[6][26]

References

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Navigating the Kinase Inhibitor Landscape: A QSAR-Driven Comparison of 2,4-Dichloro-3-fluoropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Predictive Modeling

In the relentless pursuit of novel therapeutics, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the design of potent and selective kinase inhibitors.[1][2] Among the myriad of pyridine derivatives, 2,4-dichloro-3-fluoropyridine analogs present a compelling chemical space for exploration. Their unique substitution pattern offers a handle for fine-tuning electronic and steric properties, crucial for achieving desired biological activity and pharmacokinetic profiles.

This guide provides an in-depth comparative analysis of this compound analogs, grounded in the principles of quantitative structure-activity relationship (QSAR) modeling. As direct QSAR studies on this specific subclass are not extensively available in the public domain, we will present a comprehensive case study using a closely related class of kinase inhibitors to illustrate the power of this predictive methodology. We will delve into the synthetic strategies for these analogs, detail the experimental protocols for assessing their biological activity, and provide a step-by-step workflow for building a robust QSAR model.

The Synthetic Gateway: Crafting this compound Analogs

The journey to understanding the structure-activity relationship begins with the synthesis of a diverse library of analogs. The this compound core serves as a versatile starting material for introducing a variety of substituents at key positions.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and effective strategy for derivatizing the this compound core involves regioselective nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2- and 4-positions are susceptible to displacement by various nucleophiles, with the 4-position generally being more reactive.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1 equivalent) in an appropriate aprotic polar solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or acetonitrile) is added the desired nucleophile (1-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5-2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired analog.

This protocol allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, at the 4-position, providing a diverse set of compounds for SAR studies. Further modification at the 2-position can be achieved under more forcing conditions or by employing palladium-catalyzed cross-coupling reactions.

Biological Evaluation: Quantifying Kinase Inhibition

The cornerstone of any QSAR study is high-quality biological data. For kinase inhibitors, the most common metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the target kinase's activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This commercially available assay provides a robust and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials and Reagents:

  • Recombinant target kinase

  • Kinase-specific substrate

  • Test compounds (this compound analogs)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ATP Detection and Luminescence Reading: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Unveiling the Relationship: A QSAR Case Study

Data Presentation: Biological Activity of 4-Anilinoquinazoline Analogs

The following table summarizes the inhibitory activity (IC50) of a selection of 4-anilinoquinazoline analogs against the KDR kinase.[3]

Compound IDRR'KDR IC₅₀ (nM)pIC₅₀ (-log(IC₅₀))
1HH>10000< 5.0
24'-ClH1007.0
34'-BrH507.3
44'-MeH2006.7
53'-OHH28.7
6H7-OMe>10000< 5.0
74'-Cl7-OMe207.7
84'-Br7-OMe108.0
94'-Me7-OMe507.3
103'-OH7-OMe<2> 8.7
114'-Cl7-(2-methoxyethoxy)<2> 8.7

Data adapted from a study on substituted 4-anilinoquinazolines.[3]

QSAR Modeling Workflow

The development of a predictive QSAR model involves a systematic process of data preparation, descriptor calculation, model building, and rigorous validation.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Development & Validation cluster_3 Prediction & Interpretation A 1. Compound Dataset (Structures & pIC₅₀) B 2. Structure Standardization & Optimization A->B C 3. Molecular Descriptor Calculation B->C D 4. Data Splitting (Training & Test Sets) C->D E 5. Feature Selection D->E F 6. Model Building (e.g., MLR, PLS) E->F G 7. Model Validation (Internal & External) F->G H 8. Prediction of New Analogs' Activity G->H Validated Model I 9. Mechanistic Interpretation H->I

Caption: A generalized workflow for developing a quantitative structure-activity relationship (QSAR) model.

Step-by-Step Methodology:

  • Data Preparation: The biological activity data (IC₅₀) is converted to a logarithmic scale (pIC₅₀) to ensure a more normal distribution. The 2D structures of the compounds are drawn and converted to 3D structures, followed by energy minimization to obtain stable conformations.

  • Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

    • Topological descriptors: Describe the connectivity of atoms (e.g., molecular weight, number of rings).

    • Electronic descriptors: Relate to the electronic properties (e.g., partial charges, dipole moment).

    • Geometrical descriptors: Describe the 3D shape of the molecule (e.g., molecular surface area, volume).

    • Hydrophobic descriptors: Quantify the hydrophobicity (e.g., logP).

  • Data Splitting: The dataset is divided into a training set, used to build the QSAR model, and a test set, used to evaluate the predictive power of the model on new, unseen data.

  • Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors that best correlate with the biological activity is selected. This is a critical step to avoid overfitting and to build a robust model.

  • Model Building: A mathematical relationship between the selected descriptors (independent variables) and the biological activity (dependent variable) is established using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

  • Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance and predictive ability. Key validation metrics include:

    • Coefficient of determination (R²): Measures the goodness of fit for the training set.

    • Cross-validated R² (Q²): Assesses the internal predictive ability of the model.

    • Predictive R² (R²_pred): Evaluates the external predictive power of the model on the test set.

Interpreting the QSAR Model: Deriving Structure-Activity Relationships

A validated QSAR model not only predicts the activity of new compounds but also provides valuable insights into the structural features that govern their biological activity. For our case study on 4-anilinoquinazolines, a hypothetical QSAR equation might look like:

pIC₅₀ = β₀ + β₁(logP) - β₂(ASA_polar) + β₃(N_H_donors)

This equation suggests that:

  • Hydrophobicity (logP): A positive coefficient (β₁) indicates that increasing hydrophobicity might lead to higher activity. This is consistent with the observation that halogen and methyl substitutions at the 4'-position are favorable.[3]

  • Polar Surface Area (ASA_polar): A negative coefficient (β₂) suggests that a lower polar surface area could be beneficial for activity.

  • Number of Hydrogen Bond Donors (N_H_donors): A positive coefficient (β₃) highlights the importance of hydrogen bonding interactions, as exemplified by the highly potent 3'-hydroxy analogs.[3]

These insights can then be used to guide the design of new, more potent this compound analogs by strategically modifying the substituents to optimize these key molecular properties.

Conclusion and Future Directions

The integration of chemical synthesis, biological evaluation, and QSAR modeling provides a powerful paradigm for the rational design of novel kinase inhibitors. While a specific QSAR study on this compound analogs is yet to be widely published, the principles and methodologies outlined in this guide, illustrated through a relevant case study, provide a clear roadmap for researchers in this field.

Future efforts should focus on synthesizing and evaluating a diverse library of this compound analogs against a specific kinase target. The resulting dataset would enable the development of a dedicated QSAR model, which would not only accelerate the discovery of potent lead compounds but also deepen our understanding of the intricate structure-activity relationships that govern their inhibitory potential. The continued application of these computational and experimental strategies will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

  • Caldwell, J. et al. (2012). The Pyridine Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(1), 1-25. [URL not available]
  • Hennessy, E. J., & Buchwald, S. L. (2001). A General and Mild Copper-Catalyzed Synthesis of Arylamines and Aryl Iodides. Organic Letters, 3(16), 2481–2484. [URL not available]
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. [URL not available]
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476–488. [URL not available]
  • Zhang, L., et al. (2017). Pyridine-Containing Kinase Inhibitors in Cancer Therapy. Journal of Medicinal Chemistry, 60(19), 7829-7855. [URL not available]
  • Wissner, A., et al. (2003). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

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A Comparative Mechanistic Guide to the Reactions of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine core remains preeminent, and its substituted derivatives are critical building blocks for novel chemical entities. 2,4-Dichloro-3-fluoropyridine stands out as a particularly versatile intermediate, offering multiple reaction vectors that can be selectively addressed. The interplay between the two chlorine leaving groups and the activating, electron-withdrawing 3-fluoro substituent creates a nuanced reactivity profile that warrants in-depth mechanistic exploration.

This guide provides a comparative analysis of the two primary reaction classes for this compound: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. We will dissect the mechanistic principles that govern regioselectivity, compare its reactivity profile to analogous structures, and provide validated experimental protocols to empower scientists in their synthetic endeavors.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) - The Electronically Governed Pathway

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of this process on this compound is a direct consequence of electronic factors.

Mechanistic Principles & Regioselectivity: C4 vs. C2

In a typical 2,4-dihalopyridine system, nucleophilic attack is overwhelmingly favored at the C4 position.[1] The rationale lies in the superior stability of the Meisenheimer intermediate formed. When a nucleophile attacks C4 (para to the ring nitrogen), the resulting negative charge can be delocalized across the aromatic system and, most importantly, onto the electronegative nitrogen atom. This delocalization provides significant stabilization.[2][3] Attack at C2 (ortho to the nitrogen) also allows for delocalization onto the nitrogen, but it is generally considered less stabilizing, and the proximity to the nitrogen's lone pair can create unfavorable electrostatic repulsion for the incoming nucleophile.[3]

The introduction of a 3-fluoro substituent, as in our target molecule, powerfully activates the entire ring towards nucleophilic attack through its strong inductive electron-withdrawing effect.[4] This substituent further depletes electron density at both the C2 and C4 positions. Frontier molecular orbital (FMO) theory suggests that the position with the larger lowest unoccupied molecular orbital (LUMO) coefficient will be the preferred site of attack.[3][5] For unsubstituted 2,4-dichloropyrimidines, the LUMO is predominantly distributed at C4, accounting for the observed selectivity.[5] While specific computational data for this compound is sparse, the fundamental electronic preference for C4 attack is expected to be maintained and even enhanced due to the activation by the adjacent fluorine.

However, it is crucial to note that the reactivity of halopyridines in SNAr is highly dependent on the leaving group. Fluorine is a significantly better leaving group than chlorine in these reactions; for instance, 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine.[6][7] While our substrate features two chloro leaving groups, this principle becomes vital when comparing it to fluoro-chloro analogues. In some dihalopyridines, the presence of a fluorine atom can even switch selectivity to the C2 position.[8]

Caption: General mechanism for SNAr on this compound.

Performance Comparison: Influence of Nucleophile and Substrate

While direct comparative data for this compound is limited, we can infer its reactivity by comparing analogous systems. The key takeaway is the predictable C4 selectivity for a wide range of nucleophiles under standard SNAr conditions.

SubstrateNucleophilePredominant PositionTypical YieldsNotes
2,4-Dichloropyrimidine Secondary AminesC4GoodStrong preference for C4 is observed.[9]
2,4-Dichloropyridine Sodium MethoxideC4GoodClassic example of C4 selectivity due to electronic stabilization.[1]
2,4-Dichloro-3-nitropyridine AminesC4Good to ExcellentThe 3-NO₂ group strongly activates the ring, maintaining C4 selectivity.[10]
Expected for this compound Amines, AlkoxidesC4Good to ExcellentThe 3-F substituent is expected to strongly activate the ring for C4 attack.
Experimental Protocol: C4-Selective Amination

This protocol describes a general procedure for the C4-selective substitution of this compound with an amine nucleophile, adapted from methodologies for similar substrates.[10]

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired amine (1.1 equiv) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 equiv) in the same solvent.

  • Reaction: Slowly add the amine/base solution dropwise to the stirred solution of the pyridine at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitoring: Stir the reaction mixture at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required for less reactive amines.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-chloro-3-fluoropyridine derivative.

Chapter 2: Palladium-Catalyzed Cross-Coupling - The Catalyst-Controlled Pathway

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, offer a complementary strategy for functionalizing this compound. These reactions proceed through a catalytic cycle involving a palladium center, and crucially, their regioselectivity can often be controlled by the choice of catalyst and ligands, providing access to isomers that are disfavored or inaccessible via SNAr.

Mechanistic Principles & Regioselectivity: A Tale of Two Positions

The catalytic cycle for cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[11][12][13][14] The regioselectivity is determined in the initial oxidative addition step, where the Pd(0) catalyst inserts into one of the carbon-chlorine bonds.

  • Conventional C4 Selectivity (e.g., Suzuki Coupling): For many standard cross-coupling reactions like the Suzuki-Miyaura coupling, oxidative addition is favored at the more electron-deficient C4 position, mirroring the selectivity seen in SNAr.[15] This makes C4-arylation a reliable and predictable transformation.

  • Ligand-Controlled C2 Selectivity (e.g., Buchwald-Hartwig Amination): The Buchwald-Hartwig amination represents a paradigm shift in regiocontrol.[16] By using specific, bulky, electron-rich phosphine ligands (e.g., Xantphos), the steric environment around the palladium center can be engineered to favor oxidative addition at the less-hindered C2 position of 2,4-dichloropyridine.[1][17] This provides a powerful method to synthesize C2-aminated pyridines, which are often challenging to access otherwise. The 3-fluoro substituent in our substrate would add steric bulk around the C2 position, making the choice of an appropriate ligand even more critical to achieve this selectivity.

Cross_Coupling_Workflow cluster_main Regioselective Functionalization of this compound cluster_snar SNAr Pathway cluster_pd Pd-Catalyzed Pathway cluster_suzuki Suzuki Coupling cluster_bh Buchwald-Hartwig Amination start This compound snar_node Nucleophilic Attack (e.g., R₂NH, RO⁻) start->snar_node pd_node Cross-Coupling Reaction start->pd_node snar_product C4-Substituted Product (Electronic Control) snar_node->snar_product suzuki_catalyst Standard Pd Catalyst (e.g., Pd(PPh₃)₄) pd_node->suzuki_catalyst bh_catalyst Specialized Ligand (e.g., Xantphos) pd_node->bh_catalyst suzuki_product C4-Substituted Product suzuki_catalyst->suzuki_product bh_product C2-Substituted Product (Steric/Ligand Control) bh_catalyst->bh_product

Caption: Logical workflow for the selective functionalization of this compound.

Performance Comparison: SNAr vs. Buchwald-Hartwig Amination

The choice between SNAr and Buchwald-Hartwig amination is a clear example of mechanistically driven synthetic planning. One pathway is electronically controlled, while the other is catalyst-controlled, leading to complementary products.

ReactionDriving ForcePreferred PositionKey ReagentsOutcome for C-N Bond Formation
SNAr Amination Electronic StabilizationC4Amine, BaseForms 4-amino-2-chloro-3-fluoropyridine
Buchwald-Hartwig Amination Ligand/Catalyst ControlC2Amine, Pd Catalyst, Ligand, BaseForms 2-amino-4-chloro-3-fluoropyridine[17]
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

This protocol outlines a general method for the C2-selective amination of a 2,4-dihalopyridine, a transformation that can be applied to this compound.[1][17]

  • Flask Preparation: A flame-dried Schlenk flask is charged with the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the appropriate ligand (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv) under an inert atmosphere (N₂ or Ar).

  • Solvent and Reagent Addition: Anhydrous, degassed toluene is added, and the mixture is stirred for 15 minutes to allow for pre-catalyst formation. This compound (1.0 equiv) and the desired aniline or amine (1.2 equiv) are then added.

  • Reaction: The reaction mixture is heated to 80-110 °C and stirred. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove palladium residues.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to afford the desired 2-amino-4-chloro-3-fluoropyridine derivative.

Conclusion: A Toolkit for Controlled Synthesis

The reactivity of this compound is a compelling case study in physical organic chemistry, demonstrating how a deep understanding of reaction mechanisms allows for precise, regioselective control over molecular architecture.

  • For C4-functionalization , nucleophilic aromatic substitution (SNAr) is the most direct and electronically favored pathway. The activating 3-fluoro group enhances the intrinsic preference for attack at the C4 position, making it a reliable method for introducing a wide range of heteroatom nucleophiles.

  • For C2-functionalization , particularly for C-N bond formation, the catalyst-controlled Buchwald-Hartwig amination offers a complementary and powerful strategy. By selecting the appropriate palladium-ligand system, the inherent electronic preference of the substrate can be overridden to achieve substitution at the otherwise disfavored C2 position.

By leveraging these distinct, mechanistically governed pathways, researchers can selectively functionalize the this compound scaffold at either the C2 or C4 position, unlocking diverse chemical space for applications in drug discovery, agrochemicals, and materials science.

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  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). NIH. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). NIH. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). PubMed Central. [Link]

  • Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. (n.d.). NIH. [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016). Chemistry Stack Exchange. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (n.d.). ResearchGate. [Link]

  • Suzuki Coupling Mechanism. (2022). YouTube. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. [Link]

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A Comparative Cost Analysis of Synthetic Routes to 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-3-fluoropyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of its halogen substituents provides a versatile scaffold for further chemical modification, making the efficient and cost-effective synthesis of this intermediate a topic of significant interest to researchers and professionals in drug development and process chemistry. This guide presents a comparative analysis of viable synthetic routes to this compound, with a focus on providing a detailed examination of starting material costs, reaction efficiency, and operational complexity.

While several synthetic strategies can be envisaged for the preparation of this trifunctional pyridine, this analysis will focus on two primary approaches: the chlorination of a fluorinated pyridine precursor and the halogen exchange (Halex) reaction on a polychlorinated pyridine. Each route will be evaluated based on a combination of literature-reported data and current market prices for key reagents.

Route 1: Directed Ortho-Metalation and Chlorination of 2-Chloro-3-fluoropyridine

This synthetic approach commences with the commercially available 2-chloro-3-fluoropyridine and introduces a second chlorine atom at the 4-position through a directed ortho-metalation (DoM) strategy. This method leverages the directing effect of the pyridine nitrogen and the existing substituents to achieve regioselective chlorination.

Experimental Protocol

A detailed experimental protocol for this route has been reported in the chemical literature.[1]

  • Deprotonation: A solution of lithium diisopropylamide (LDA) in a mixture of heptane, THF, and ethylbenzene is cooled to -78°C under an inert nitrogen atmosphere.

  • Addition of Starting Material: A solution of 2-chloro-3-fluoropyridine in THF is added dropwise to the cooled LDA solution, and the mixture is stirred at -78°C for 2 hours to ensure complete deprotonation at the 4-position.

  • Chlorination: A solution of hexachloroethane in THF is then added dropwise to the reaction mixture, maintaining the temperature at -78°C. Hexachloroethane serves as the chlorine source.

  • Quenching and Extraction: The reaction is stirred for an additional 2 hours at -78°C before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with ethyl acetate.

  • Purification: The combined organic layers are dried and concentrated. The resulting crude product is purified by silica gel column chromatography to yield this compound.

Workflow Diagram

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Route 2: Selective Halogen Exchange (Halex) on 2,3,4-Trichloropyridine

A second plausible and industrially relevant approach involves the selective nucleophilic substitution of a chlorine atom with fluorine on a polychlorinated pyridine precursor. For the synthesis of this compound, 2,3,4-trichloropyridine would be the logical starting material. The key challenge in this route is achieving regioselective fluorination at the 3-position. Halogen exchange reactions are typically performed using a fluoride salt, such as potassium fluoride, and are often facilitated by a phase-transfer catalyst in a high-boiling aprotic solvent.

Proposed Experimental Protocol
  • Reaction Setup: A mixture of 2,3,4-trichloropyridine, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared in a high-boiling aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: The mixture is heated to an elevated temperature (typically in the range of 150-220°C) under an inert atmosphere. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product, which may contain a mixture of fluorinated and unreacted starting material, is then purified by distillation or column chromatography.

Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound via halogen exchange.

Comparative Cost Analysis

The following tables provide an estimated cost comparison between the two synthetic routes. Prices for reagents are based on currently available market data for bulk quantities and are subject to variation.

Table 1: Reagent Cost Comparison per Mole of Product (Assuming Reported/Estimated Yields)

ReagentRoute 1 Cost (per mole of product)Route 2 Cost (per mole of product)
Starting Material
2-Chloro-3-fluoropyridine~$350-
2,3,4-Trichloropyridine-~$200
Key Reagents
Lithium Diisopropylamide (LDA)~$150-
Hexachloroethane~$50-
Potassium Fluoride (spray-dried)-~$30
Tetrabutylammonium Bromide-~$15
Estimated Total Reagent Cost ~$550 ~$245

Note: Solvent costs, which can be significant, are not included in this simplified analysis but are expected to be higher for Route 1 due to the use of anhydrous THF.

Table 2: Process and Yield Comparison

ParameterRoute 1: Directed Ortho-MetalationRoute 2: Halogen Exchange
Number of Steps 1 (from 2-chloro-3-fluoropyridine)1 (from 2,3,4-trichloropyridine)
Reported/Estimated Yield ~63%[1]40-70% (Estimated, highly dependent on selectivity)
Reaction Temperature -78°C150-220°C
Key Challenges Cryogenic temperatures, handling of pyrophoric LDAHigh temperatures, achieving regioselectivity
Purification Method Column ChromatographyDistillation or Column Chromatography

Discussion and Conclusion

From a purely reagent-cost perspective, Route 2 (Halogen Exchange) appears to be the more economically favorable option. The starting material, 2,3,4-trichloropyridine, is significantly less expensive than 2-chloro-3-fluoropyridine, and the key reagents (potassium fluoride and a phase-transfer catalyst) are commodity chemicals.

However, the economic viability of Route 2 is heavily dependent on the achievable regioselectivity of the fluorination. The presence of three chlorine atoms on the pyridine ring presents a challenge in selectively replacing only the chlorine at the 3-position. Poor selectivity would lead to the formation of multiple byproducts, necessitating complex and costly purification procedures and ultimately lowering the overall yield of the desired product.

In contrast, Route 1 (Directed Ortho-Metalation) offers a more predictable and regioselective pathway to this compound. The primary drawbacks of this route are the higher cost of the starting material and the operational challenges associated with using cryogenic temperatures and the highly reactive and pyrophoric lithium diisopropylamide (LDA). These factors increase both the capital and operational expenditures for large-scale production.

Recommendation for Further Research:

For academic and small-scale synthesis where regioselectivity and product purity are paramount, Route 1 provides a reliable method. For industrial-scale production, further research into optimizing the regioselectivity of the halogen exchange reaction in Route 2 is warranted. A thorough investigation of various fluoride sources, phase-transfer catalysts, solvent systems, and reaction conditions could potentially lead to a highly cost-effective and scalable process.

References

  • European Patent Office. EP 0192287 A2 - Process for the preparation of fluorinated pyridines.
  • Sigma-Aldrich. Product Information for various chemicals. (Pricing and availability accessed January 2026).
  • Chem-Impex. Product Information for various chemicals. (Pricing and availability accessed January 2026).
  • IndiaMART. Product Information for various chemicals. (Pricing and availability accessed January 2026).

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4-Dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of laboratory chemicals is a cornerstone of safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Dichloro-3-fluoropyridine, a halogenated pyridine derivative. Our focus extends beyond mere procedural instruction to instill a deep understanding of the chemical principles underpinning these safety measures, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is a combustible liquid that is harmful if swallowed, causes severe skin irritation and serious eye damage, and may provoke an allergic skin reaction.[1][2] Its halogenated aromatic structure necessitates specific disposal routes to prevent the formation of toxic byproducts and ensure complete degradation.

Table 1: Key Hazard Information for this compound

Hazard ClassificationGHS PictogramsPrecautionary Statements
Combustible liquidDangerH227: Combustible liquid
Acute toxicity, oral (Harmful)DangerH302: Harmful if swallowed
Skin corrosion/irritationDangerH315: Causes skin irritation
Serious eye damage/eye irritationDangerH318: Causes serious eye damage
Skin sensitizationDangerH317: May cause an allergic skin reaction

Source: PubChem CID 20042885[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Spill Management

Adherence to stringent safety protocols is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemical-impermeable gloves, such as butyl rubber or Viton®. Nitrile gloves are not recommended for prolonged contact.[3] Always inspect gloves prior to use and dispose of them in accordance with laboratory and local regulations.

  • Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in case of a significant spill, chemical-resistant overalls should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4]

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent, such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[2][3]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Decision Workflow

The proper disposal route for this compound is dictated by the quantity of waste and the available facilities. The following decision tree illustrates the appropriate workflow.

DisposalWorkflow Start Waste this compound Decision Is a licensed hazardous waste incineration facility available? Start->Decision Incineration High-Temperature Incineration (Preferred Method) Decision->Incineration:n Yes ChemicalTreatment Chemical Dehalogenation (Alternative Method) Decision->ChemicalTreatment:n No PackageIncineration Package and Label for Incineration Incineration->PackageIncineration NoIncineration No YesIncineration Yes PackageTreatment Proceed with On-site Chemical Treatment Protocol ChemicalTreatment->PackageTreatment FinalDisposal Dispose through Licensed Hazardous Waste Contractor PackageIncineration->FinalDisposal PackageTreatment->FinalDisposal

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

High-Temperature Incineration (Preferred Method)

Incineration in a licensed hazardous waste facility is the most effective and recommended method for the disposal of halogenated organic compounds like this compound. This process ensures complete thermal destruction and prevents the release of harmful substances into the environment.

Protocol for Preparing Waste for Incineration:

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially incompatible materials.[5][6] It should be collected in a dedicated, properly labeled container. Halogenated organic wastes must be segregated from non-halogenated organic wastes.

  • Containerization: Use a robust, leak-proof container made of a material compatible with the chemical (e.g., a glass bottle with a secure cap). The original container is often suitable if it is in good condition.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to an approved incineration facility.

Table 2: Recommended Incineration Parameters for Halogenated Aromatic Compounds

ParameterRecommended ValueRationale
Operating Temperature 1100°C - 1200°C (2012°F - 2192°F)Ensures complete destruction of the stable aromatic ring and halogen-carbon bonds, preventing the formation of dioxins and furans.[7][8]
Residence Time 1.0 - 2.0 secondsProvides sufficient time for the complete combustion of the waste material at the specified temperature.[5][8]
Post-Combustion Treatment Acid Gas ScrubberNecessary to neutralize and remove the acidic gases (HCl and HF) produced during the combustion of chlorinated and fluorinated organic compounds.[5]
Chemical Dehalogenation (Alternative Method)

In the absence of a suitable incineration facility, chemical dehalogenation can be employed as an alternative disposal method. These procedures should only be performed by trained personnel in a well-equipped laboratory.

Method 1: Reductive Dehalogenation using Metallic Calcium in Ethanol

This method involves the reduction of the carbon-halogen bonds.

Materials:

  • Waste this compound

  • Anhydrous Ethanol

  • Metallic Calcium (granular or turnings)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Appropriate work-up and quenching reagents (e.g., dilute hydrochloric acid)

Protocol:

  • In a chemical fume hood, dissolve the this compound waste in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. The concentration should be kept low, typically around 1-5% by weight.

  • Slowly add metallic calcium to the solution while stirring. An excess of calcium is required. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Once the addition is complete, gently heat the mixture to reflux using a heating mantle and maintain reflux for several hours to ensure complete dehalogenation.

  • After the reaction is complete (as determined by an appropriate analytical method such as GC-MS), cool the mixture to room temperature.

  • Carefully quench the excess calcium by the slow addition of water or dilute hydrochloric acid.

  • The resulting dehalogenated pyridine solution can then be disposed of as a non-halogenated organic waste, following your institution's specific guidelines.

Method 2: Carbonate-Activated Hydrogen Peroxide Dechlorination

This is a more recent method that utilizes a controllable oxidation-reduction process.[9]

Materials:

  • Waste this compound

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Reaction vessel with pH control and magnetic stirrer

Protocol:

  • Prepare an aqueous solution of the this compound waste.

  • Add sodium bicarbonate or sodium carbonate to the solution to act as a carbonate source and to control the pH.

  • Slowly add hydrogen peroxide to the solution. The reaction between carbonate and H₂O₂ generates peroxymonocarbonate (HCO₄⁻) and hydroperoxide (HO₂⁻) anions.[9]

  • The peroxymonocarbonate first induces N-oxidation of the pyridine ring, which then facilitates nucleophilic dechlorination by the hydroperoxide anion.[9]

  • Monitor the reaction for the disappearance of the starting material.

  • The resulting detoxified aqueous solution can then be disposed of according to local regulations for aqueous waste.

Incompatible Materials

To prevent dangerous reactions, this compound waste must be stored and handled separately from the following classes of chemicals:

  • Strong Oxidizing Agents: Such as nitric acid, perchloric acid, and permanganates.[9][10]

  • Strong Acids: Can cause vigorous reactions.[9][10]

  • Strong Bases: May also lead to unwanted reactions.

  • Alkali Metals: Such as sodium, potassium, and lithium, can react violently.[10]

Regulatory Compliance

In the United States, the disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] As a halogenated organic compound, it is classified as a hazardous waste. It is the responsibility of the generator of the waste to ensure that it is managed and disposed of in compliance with all federal, state, and local regulations.[3][13]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to strict safety protocols, and following the detailed disposal procedures outlined in this guide, researchers can ensure that this chemical is managed in a safe and compliant manner. Always consult your institution's EHS department for specific guidance and to ensure adherence to local regulations.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Zero Waste Europe. Incineration.[Link]

  • U.S. Environmental Protection Agency. Air Pollution Control Technology Fact Sheet.[Link]

  • Nipissing University. Hazardous Materials Disposal Guide.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]

  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures.[Link]

  • Washington State University. Pyridine Standard Operating Procedure.[Link]

  • ResearchGate. Dehalogenation of Aromatic Halides Using Metallic Calcium in Ethanol.[Link]

  • Google Patents.
  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer.[Link]

  • PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2.[Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities.[Link]

  • Utah State University. Incompatible Chemicals.[Link]

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  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Laws and Regulations.[Link]

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A Senior Application Scientist's Guide to Handling 2,4-Dichloro-3-fluoropyridine: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of modern drug development. Among these, halogenated pyridines such as 2,4-Dichloro-3-fluoropyridine are invaluable building blocks. However, their utility is matched by significant handling risks. This guide moves beyond mere compliance, offering a procedural and causal framework for the safe handling, use, and disposal of this compound, ensuring that scientific advancement and personal safety are held in equal regard.

Foundational Safety: Understanding the Hazard Profile

A thorough understanding of a chemical's hazard profile is the non-negotiable first step in any laboratory procedure. This compound is a compound that demands respect, classified with several key hazards. It is harmful if swallowed, can cause severe skin burns and eye damage, and may trigger an allergic skin reaction.[1][2][3] The material is also destructive to the tissues of mucous membranes and the upper respiratory tract.[1]

For immediate clarity, the GHS Classification provides a standardized summary of the primary risks.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Danger H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 1BDanger H314: Causes severe skin burns and eye damage[1]
Serious Eye DamageCategory 1Danger H318: Causes serious eye damage[2]
Skin SensitizationSub-category 1ADanger H317: May cause an allergic skin reaction[1][2]
Flammable LiquidsCategory 4Warning H227: Combustible liquid[2]

The Hierarchy of Controls: Beyond Personal Protective Equipment

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. The most effective safety protocols are built upon a hierarchy of controls, prioritizing the elimination or mitigation of hazards at their source.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified laboratory chemical fume hood for all manipulations of this compound.[4][5] This captures vapors at the source, preventing inhalation. Ensure eyewash stations and safety showers are readily accessible and unobstructed, within a ten-second travel distance from the work area.[4][6][7]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for this chemical. This includes minimizing the quantities stored and used, restricting access to authorized personnel, and ensuring all users are trained on the specific hazards and emergency procedures.

Mandatory PPE Protocol: A Head-to-Toe Approach

The selection of PPE must directly address the hazards identified. For this compound, this means prioritizing protection against skin corrosion, severe eye damage, and potential sensitization.

Eye and Face Protection: The Primary Shield

Given the risk of severe, irreversible eye damage, robust eye protection is non-negotiable.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[8][9]

  • Best Practice/Required for Splash Risk: When handling larger quantities (>50 mL) or performing operations with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[9] A face shield alone does not provide adequate protection.

Hand Protection: Preventing Dermal Absorption and Burns

The corrosive nature of this compound requires chemically resistant gloves.

  • Protocol:

    • Inspect Gloves: Always inspect gloves for tears or pinholes before use.

    • Double Gloving: Wearing two pairs of nitrile or a nitrile/butyl combination is highly recommended. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and replace the outer glove.

    • Prompt Removal: Remove gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.[4][9] This provides a removable barrier in the event of a spill.

  • Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Personal Attire: No open-toed shoes are permitted in the laboratory.[9] Long pants are required to ensure no skin is exposed between the lab coat and footwear.

Respiratory Protection: A Situational Requirement

Under normal conditions, all work should be conducted within a functioning chemical fume hood, which should provide adequate protection from vapors.[4] However, respiratory protection may be necessary in specific, non-routine situations:

  • Spill Response: In the event of a large spill outside of a fume hood.[4]

  • System Failure: If there is a failure of engineering controls (e.g., fume hood malfunction).

  • Use-Specific Scenarios: If your specific application generates aerosols or fine dusts that cannot be contained.

In such cases, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7] Note: Use of a respirator requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[4]

Procedural Workflow: A Step-by-Step Functional Guide

This section provides a direct, procedural plan for the entire lifecycle of handling this compound in a laboratory setting.

A. Pre-Operational Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is drawing air correctly.

  • Clear Workspace: Ensure the fume hood is uncluttered and contains only the necessary equipment and reagents.

  • Assemble Materials: Place an appropriate spill kit (containing inert absorbent material like vermiculite or sand) and a designated, labeled hazardous waste container inside or near the fume hood.[4]

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.

B. Safe Handling and Operations
  • Containment: Perform all transfers and manipulations of this compound deep within the fume hood sash.

  • Avoid Aerosolization: Pour liquids carefully to minimize splashing.

  • Storage: Keep containers tightly closed when not in use.[6][8][10] Store away from incompatible materials such as strong oxidizing agents and acids.[3][4][6]

C. Emergency Response Protocol

Speed is critical in mitigating exposure. All personnel must be familiar with these immediate actions.

  • Skin Exposure:

    • Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes, using a safety shower for large-area contact.[4][8][11]

    • Simultaneously, remove all contaminated clothing and jewelry.[1][11]

    • Seek immediate medical attention.[1][4][8]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[4][8][11]

    • Hold the eyelids open and away from the eyeball to ensure thorough rinsing.[11]

    • Seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation:

    • Move the affected person to fresh air immediately.[1][8]

    • If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[3][8]

  • Ingestion:

    • Rinse the mouth thoroughly with water.[1][8]

    • Do NOT induce vomiting.[1][8]

    • Seek immediate medical attention.[1][8]

  • Spill Response:

    • Small Spill (inside fume hood): Absorb with an inert, dry material (e.g., vermiculite, sand).[4] Scoop the material into a designated, sealed waste container using non-sparking tools.[8][12]

    • Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Secure the area to prevent re-entry, and contact your institution's emergency response team (e.g., EH&S).[4]

D. Decontamination and Disposal
  • Decontaminate: Wipe down the work surface and any contaminated equipment with an appropriate solvent, collecting the waste as hazardous.

  • Doff PPE: Remove PPE in a manner that avoids cross-contamination (e.g., remove outer gloves, then face shield/goggles, then lab coat, then inner gloves).

  • Waste Disposal: All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be collected in a sealed, airtight, and clearly labeled hazardous waste container.[1][4] Do not mix with other waste streams.[1] Dispose of the waste through your institution's approved hazardous waste program.[1][3]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound, incorporating decision points for potential emergencies.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling Risk_Assessment 1. Review SDS & SOP Verify_Controls 2. Verify Fume Hood & Safety Showers Risk_Assessment->Verify_Controls Don_PPE 3. Don Required PPE (Goggles, Gloves, Lab Coat) Verify_Controls->Don_PPE Work_In_Hood 4. Perform Work in Chemical Fume Hood Don_PPE->Work_In_Hood Decontaminate 5. Decontaminate Workspace & Equipment Work_In_Hood->Decontaminate Spill_Event Spill? Work_In_Hood->Spill_Event Exposure_Event Exposure? Work_In_Hood->Exposure_Event Dispose_Waste 6. Collect All Waste in Sealed Hazardous Container Decontaminate->Dispose_Waste Doff_PPE 7. Doff PPE Correctly Dispose_Waste->Doff_PPE Spill_Event->Decontaminate No Spill_Response Follow Spill Protocol (Absorb/Evacuate) Spill_Event->Spill_Response Yes Exposure_Event->Decontaminate No Exposure_Response Follow Exposure Protocol (Flush/Seek Medical Aid) Exposure_Event->Exposure_Response Yes

Caption: A procedural diagram for handling this compound.

By integrating a deep understanding of the chemical's hazards with a strict adherence to the hierarchy of controls and correct procedural execution, researchers can confidently and safely utilize this compound in their critical work.

References

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • ChemicalBook. (2023, October 18). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, June 14). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.
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  • PubChem. (n.d.). This compound.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
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  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
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  • ChemicalBook. (2023, October 14). This compound.
  • CAMEO Chemicals. (n.d.). 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE.
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  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • Fisher Scientific. (2013, August 21). SAFETY DATA SHEET.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Dichloro-3-fluoropyridine

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